Product packaging for Methyl-4-bromothiazole-2-carboxylate(Cat. No.:CAS No. 1025468-06-7)

Methyl-4-bromothiazole-2-carboxylate

Cat. No.: B1421043
CAS No.: 1025468-06-7
M. Wt: 222.06 g/mol
InChI Key: PVBDGICQWHWHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl-4-bromothiazole-2-carboxylate is a useful research compound. Its molecular formula is C5H4BrNO2S and its molecular weight is 222.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrNO2S B1421043 Methyl-4-bromothiazole-2-carboxylate CAS No. 1025468-06-7

Properties

IUPAC Name

methyl 4-bromo-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBDGICQWHWHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025468-06-7
Record name methyl 4-bromo-1,3-thiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Utility of Methyl-4-bromothiazole-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Thiazole Scaffold and the Rise of a Key Intermediate

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically approved drugs, including antineoplastics like Dasatinib and antivirals such as Ritonavir.[1] Within the vast chemical space of thiazole derivatives, Methyl-4-bromothiazole-2-carboxylate (CAS: 1025468-06-7) has emerged as a particularly valuable and versatile building block. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the core applications, synthetic utility, and strategic importance of this key intermediate.

This compound is a brominated thiazole derivative featuring a methyl ester at the 2-position and a bromine atom at the 4-position.[2] This specific arrangement of functional groups imparts a predictable and highly useful reactivity profile, making it a crucial starting material for the synthesis of complex molecular architectures targeting a range of therapeutic areas, from coagulation disorders to chronic pain.[3][4]

Core Reactivity and Synthetic Applications

The synthetic power of this compound lies in the strategic placement of its functional groups. The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methyl ester at the C2 position can be readily modified or can influence the electronic properties of the heterocyclic core.[2] This dual functionality allows for the sequential and controlled introduction of molecular diversity, a key strategy in modern drug discovery.

The Locus of Reactivity: The C4-Bromine

The bromine atom at the 4-position of the thiazole ring is the primary site of synthetic manipulation. Halogenated heterocycles are well-established partners in a multitude of cross-coupling reactions. The reactivity of the C-Br bond in this specific context is influenced by the electron-withdrawing nature of the thiazole ring itself and the ester group at C2, making it susceptible to oxidative addition to a low-valent palladium catalyst, which is the requisite first step in many cross-coupling catalytic cycles.[4][5] This predictable reactivity makes this compound an ideal substrate for constructing carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

Two of the most powerful and widely employed transformations utilizing this compound are the Suzuki-Miyaura coupling and the Sonogashira coupling. These reactions are fundamental tools for the construction of biaryl and aryl-alkyne linkages, respectively, which are common motifs in biologically active molecules.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[3] It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[6]

Generalized Reaction Scheme:

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole, forming a Pd(II) complex.[7]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[7]

Suzuki_Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex transmetal Transmetalation coupled_pd R¹-Pd(II)L₂-R² pd_complex->coupled_pd coupled_pd->pd0 red_elim Reductive Elimination r1r2 R¹-R² (Product) coupled_pd->r1r2 r1x R¹-X (Thiazole-Br) r1x->pd0 r2b R²-B(OR)₃⁻ r2b->pd_complex

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes, which are important pharmacophores.[9]

Generalized Reaction Scheme:

Caption: Generalized Sonogashira Coupling Reaction.

The mechanism of the Sonogashira coupling is believed to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the thiazole-bromide bond.

  • Copper Cycle: The base deprotonates the terminal alkyne, which then reacts with the Cu(I) catalyst to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination from the Pd(II) complex to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R-X) pd_alkyne R-Pd(II)L₂-C≡CR' pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R-C≡CR' pd_alkyne->product cu_halide CuX cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex cu_acetylide->cu_halide alkyne H-C≡CR' alkyne->cu_acetylide + Base

Caption: Catalytic Cycles of the Sonogashira Coupling.

Applications in Drug Discovery: Case Studies

The strategic application of this compound is best illustrated through its use in the synthesis of targeted therapeutic agents. Patent literature provides key examples of its incorporation into drug discovery programs for enzyme inhibitors.

Case Study 1: Synthesis of Factor XIIa (FXIIa) Inhibitors for Anticoagulant Therapy

Therapeutic Target: Factor XIIa is a serine protease that initiates the intrinsic pathway of the coagulation cascade.[11] Inhibition of FXIIa is an attractive strategy for developing anticoagulants that may prevent thrombosis without causing the bleeding side effects associated with traditional therapies.[12]

Signaling Pathway: FXII is activated to FXIIa upon contact with negatively charged surfaces, triggering a cascade that leads to the activation of Factor XI and subsequent thrombin generation, ultimately resulting in fibrin clot formation.[13][14]

FXIIa_Pathway Neg_Surface Negatively Charged Surface (e.g., polyphosphates) FXII Factor XII Neg_Surface->FXII Contact Activation FXIIa Factor XIIa FXII->FXIIa PK Prekallikrein FXIIa->PK activates FXI Factor XI FXIIa->FXI activates Kallikrein Kallikrein PK->Kallikrein Kallikrein->FXII reciprocal activation FXIa Factor XIa FXI->FXIa Thrombin Thrombin Generation FXIa->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin

Caption: The Intrinsic Coagulation Pathway Initiated by Factor XIIa.

Synthetic Application: A patent application (CN114258392A) describes the synthesis of FXIIa inhibitors where this compound is a key starting material.[3] The synthesis involves a Sonogashira coupling reaction to introduce an alkyne-containing fragment at the 4-position of the thiazole ring.

Experimental Protocol: Sonogashira Coupling for FXIIa Inhibitor Precursor

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq.) and a terminal alkyne (e.g., tert-butyl 4-ethynylpiperidine-1-carboxylate, 1.05 eq.) in a suitable solvent such as DMF.[3]

  • Addition of Reagents: Add a base, typically an amine base like triethylamine (Et₃N, 1.6 eq.), followed by the copper(I) iodide (CuI, 0.23 eq.) cocatalyst and the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], 0.13 eq.).[3]

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[3]

  • Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired coupled product.

FXIIa_Synthesis start Methyl-4-bromothiazole- 2-carboxylate reagents Pd(PPh₃)₂Cl₂ CuI, Et₃N, DMF start->reagents alkyne tert-butyl 4-ethynyl- piperidine-1-carboxylate alkyne->reagents product Coupled Intermediate reagents->product Sonogashira Coupling final FXIIa Inhibitor product->final Further Steps (e.g., deprotection, amidation)

Caption: Synthetic Workflow for FXIIa Inhibitors.

Case Study 2: Synthesis of NaV1.8 Inhibitors for Pain Management

Therapeutic Target: The voltage-gated sodium channel NaV1.8 is predominantly expressed in peripheral nociceptive (pain-sensing) neurons and plays a critical role in the transmission of pain signals.[15][16] Selective inhibitors of NaV1.8 are highly sought after as non-addictive analgesics for the treatment of various types of pain, including neuropathic and inflammatory pain.[16][17]

Signaling Pathway: In response to noxious stimuli, NaV1.8 channels open, allowing an influx of sodium ions. This depolarizes the neuron and generates action potentials that propagate along the nerve fiber to the central nervous system, where the sensation of pain is perceived.[2][15] Blocking NaV1.8 dampens the excitability of these neurons, thereby reducing pain signaling.

NaV18_Pathway stimulus Noxious Stimulus (e.g., heat, pressure) nociceptor Nociceptor Terminal stimulus->nociceptor nav18_closed NaV1.8 Channel (Closed) nociceptor->nav18_closed nav18_open NaV1.8 Channel (Open) nav18_closed->nav18_open activation na_influx Na⁺ Influx nav18_open->na_influx depolarization Depolarization na_influx->depolarization action_potential Action Potential Generation depolarization->action_potential cns Signal to CNS (Pain Perception) action_potential->cns inhibitor NaV1.8 Inhibitor inhibitor->nav18_open BLOCKS

Caption: Role of NaV1.8 in Nociceptive Pain Signaling.

Synthetic Application: A recent patent application (CN119585247A) discloses the synthesis of bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain.[4] In this synthesis, this compound is coupled with a boronic acid derivative using Suzuki-Miyaura conditions.

Experimental Protocol: Suzuki-Miyaura Coupling for NaV1.8 Inhibitor Precursor

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent system (e.g., a mixture of dioxane and water), add the desired boronic acid or boronate ester derivative (1.2 eq.) and a base, such as cesium carbonate (Cs₂CO₃, 2.2 eq.).[4]

  • Degassing: Degas the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst. Modern, highly active pre-catalysts such as BrettPhos Pd G3 (0.15 eq.) are often used to ensure efficient coupling.[4]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., at 110 °C) for several hours (e.g., 12 hours), monitoring for completion.[4]

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material is then purified, typically by flash column chromatography, to afford the 4-arylthiazole product.

NaV18_Synthesis start Methyl-4-bromothiazole- 2-carboxylate reagents BrettPhos Pd G3 Cs₂CO₃, Dioxane/H₂O start->reagents boronic_acid Boronic Acid Derivative boronic_acid->reagents product Coupled Intermediate reagents->product Suzuki Coupling final NaV1.8 Inhibitor product->final Further Synthetic Steps

Caption: Synthetic Workflow for NaV1.8 Inhibitors.

Data Summary

The utility of this compound is defined by its role as an intermediate. While specific biological activity data for direct derivatives are often proprietary and contained within patents, the therapeutic targets of the final products are well-characterized.

Table 1: Key Reactions and Applications

Reaction Type Coupling Partner Catalyst System Application/Target Reference
Sonogashira Coupling Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI Factor XIIa Inhibitors [3]

| Suzuki-Miyaura Coupling | Boronic Acid | BrettPhos Pd G3 | NaV1.8 Inhibitors |[4] |

Table 2: Therapeutic Target Profile

Target Function Therapeutic Area
Factor XIIa (FXIIa) Serine protease, initiates the intrinsic coagulation cascade.[11] Anticoagulation, Thrombosis

| NaV1.8 Channel | Voltage-gated sodium channel in peripheral sensory neurons.[15] | Pain Management, Analgesia |

Recent studies on selective NaV1.8 inhibitors have reported compounds with IC₅₀ values in the low nanomolar range. For example, the clinical candidate suzetrigine (VX-548) inhibits human NaV1.8 with an IC₅₀ of 0.27 nM.[18][19] While these compounds are not directly synthesized in one step from this compound, this building block provides a key scaffold for accessing the chemical space where such potent and selective inhibitors are found. Similarly, potent triazole-based FXIIa inhibitors have been identified with IC₅₀ values as low as 45 nM.[20] The ability to use this compound to construct analogous thiazole-based cores highlights its importance in exploring structure-activity relationships for this target class.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance in drug discovery is clear. Its well-defined reactivity, particularly at the C4-bromine position, provides a reliable and versatile entry point for sophisticated molecular construction via robust and scalable cross-coupling reactions. The demonstrated application of this building block in the synthesis of inhibitors for critical therapeutic targets such as Factor XIIa and the NaV1.8 channel underscores its role in the development of next-generation medicines. For medicinal chemists and drug development professionals, a thorough understanding of the synthetic utility of this compound is essential for the efficient and innovative design of novel therapeutic agents.

References

Methyl-4-bromothiazole-2-carboxylate structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl-4-bromothiazole-2-carboxylate

Abstract

Methyl 4-bromothiazole-2-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a five-membered thiazole ring bearing a bromine atom at the C4 position and a methyl ester at the C2 position, this compound offers a unique combination of reactivity and structural stability. The strategic placement of these functional groups makes it an exceptionally versatile intermediate for constructing complex molecular architectures. The bromine atom serves as a key synthetic handle for a wide range of cross-coupling and nucleophilic substitution reactions, while the ester moiety provides a site for further derivatization. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, reactivity, and critical applications, particularly in the field of drug discovery, offering researchers and development professionals a detailed understanding of its utility and potential.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have made it a core component of numerous biologically active compounds and clinically approved drugs, including the anticancer agent Dasatinib and the vitamin Thiamine (Vitamin B1).[1] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anti-cancer, and anti-tubercular effects.[1]

Within this important class of compounds, halogenated thiazoles like Methyl 4-bromothiazole-2-carboxylate serve as indispensable intermediates. The presence of a halogen, particularly bromine, provides a reactive site for the strategic introduction of molecular diversity through well-established synthetic transformations, enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs.[2]

Molecular Structure and Physicochemical Properties

The structure of Methyl 4-bromothiazole-2-carboxylate features an aromatic thiazole ring. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms, combined with the ester group at the C2 position, renders the ring electron-deficient. This electronic characteristic is crucial as it activates the C4 position, where the bromine atom is located, making it susceptible to nucleophilic attack and an excellent leaving group in substitution reactions.[2]

Key Physicochemical Data

A summary of the compound's key properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 1025468-06-7[3][4][5]
IUPAC Name methyl 4-bromo-1,3-thiazole-2-carboxylate[5]
Molecular Formula C₅H₄BrNO₂S[4][5]
Molecular Weight 222.06 g/mol [6]
Appearance Solid[5]
Purity Typically ≥95%[5]
Storage Conditions 2-8°C, under inert atmosphere[5]

Synthesis and Chemical Reactivity

The synthetic utility of Methyl 4-bromothiazole-2-carboxylate is primarily defined by the reactivity of its two key functional groups: the C4-bromine and the C2-ester.

Core Reactivity: The C4-Bromine Handle

The bromine atom at the C4 position is the molecule's most versatile feature for synthetic elaboration. Its reactivity is the cornerstone of this building block's utility.

  • Cross-Coupling Reactions: The C-Br bond readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This is the most powerful application, allowing for the formation of C-C bonds and the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C4 position. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and reaction conditions is critical and depends on the specific coupling partners.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient thiazole ring facilitates the displacement of the bromide ion by various nucleophiles.[2] This allows for the introduction of amines, thiols, and alkoxides to generate 4-substituted thiazole derivatives. This reactivity is a fundamental aspect of functionalizing the thiazole scaffold.[2]

Secondary Reactivity: The C2-Ester Group

The methyl ester at the C2 position offers additional opportunities for modification:

  • Hydrolysis: The ester can be easily saponified under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding 4-bromothiazole-2-carboxylic acid. This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).

  • Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for derivatization.

The interplay between these two reactive sites allows for a programmed, multi-step synthesis to build highly complex and diverse molecular libraries based on the thiazole core.

Workflow Visualization: Application in Suzuki Coupling

The following diagram illustrates a typical workflow where Methyl 4-bromothiazole-2-carboxylate is used as a substrate in a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Suzuki_Coupling_Workflow start Methyl 4-bromothiazole- 2-carboxylate reaction Suzuki Cross-Coupling Reaction start->reaction reagent Aryl Boronic Acid (R-B(OH)₂) reagent->reaction conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) conditions->reaction workup Aqueous Workup & Extraction reaction->workup product 4-Aryl-thiazole- 2-carboxylate Derivative purification Column Chromatography workup->purification final_product Pure Target Molecule purification->final_product Derivatization_Strategy start_node Methyl 4-bromothiazole-2-carboxylate C4-Br C2-Ester lib_gen Parallel Synthesis Library Generation start_node:f1->lib_gen start_node:f2->lib_gen class1 Class A Suzuki Coupling at C4 (Diverse Aryl Groups) lib_gen->class1 class2 Class B SNAr at C4 (Diverse Amines, Thiols) lib_gen->class2 class3 Class C Ester Hydrolysis → Amide Coupling (Diverse Amines) lib_gen->class3 screening High-Throughput Screening class1->screening class2->screening class3->screening hit Bioactive 'Hit' Compounds screening->hit

References

Methyl-4-bromothiazole-2-carboxylate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its role as a privileged scaffold in drug discovery.[3][4] Molecules incorporating the thiazole nucleus exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4]

This guide focuses on a particularly valuable derivative: Methyl-4-bromothiazole-2-carboxylate (CAS Number: 1025468-06-7). This trifunctional building block offers researchers a powerful tool for the synthesis of complex molecular architectures. The strategic placement of the bromine atom at the 4-position, an electron-withdrawing methyl ester at the 2-position, and the inherent reactivity of the thiazole ring itself, provides a versatile platform for targeted chemical modifications. This document will provide an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on the practical insights required by researchers in drug development and advanced chemical synthesis.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of sound experimental design.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1025468-06-7[2][5][6]
Molecular Formula C₅H₄BrNO₂S[2][5][6]
Molecular Weight 222.06 g/mol [2][5][6]
IUPAC Name methyl 4-bromo-1,3-thiazole-2-carboxylate[2]
Appearance Solid[2]
Purity Typically ≥95%[2][5]
Safety & Handling

As a halogenated heterocyclic compound, appropriate safety precautions are mandatory.

GHS Hazard Classification:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Signal Word: Warning[5]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][7]

  • Avoid inhalation of dust and contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Keep the container tightly sealed and store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[2][5]

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes to substituted thiazoles exist, a common and reliable method for introducing a bromine atom at the 4-position involves the cyclization of a suitable precursor followed by functional group manipulation. The following protocol is a representative synthesis based on established chemical principles for analogous thiazole systems.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Bromination & Esterification (Alternative) A Methyl 2-chloroacetoacetate C Methyl 2-amino-4-methylthiazole-5-carboxylate A->C Cyclocondensation B Thiourea B->C D Methyl 2-amino-4-methylthiazole-5-carboxylate G Methyl 2-bromo-4-methylthiazole-5-carboxylate D->G Diazotization & Bromination E NaNO2, HBr E->G F CuBr F->G H 2-Aminothiazole J 2-Amino-4-bromothiazole H->J Electrophilic Bromination I NBS I->J L This compound J->L Esterification K MeOH, H+ K->L

Caption: Representative synthetic pathways to brominated thiazole carboxylates.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses)

Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate

  • To a stirred solution of methyl bromopyruvate (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried to yield methyl 2-aminothiazole-4-carboxylate.

Step 2: Synthesis of Methyl 4-bromothiazole-2-carboxylate via Sandmeyer Reaction

  • Suspend methyl 2-aminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality: The Sandmeyer reaction is a robust method for converting an amino group on an aromatic ring into a halide. The diazotization step forms a highly reactive diazonium salt, which is then displaced by the bromide from the copper(I) bromide catalyst.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, making it a key intermediate in multi-step syntheses.

The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the C4 position is strategically positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[10][11]

Mechanism Overview:

SuzukiCoupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Typical Protocol for Suzuki-Miyaura Coupling:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography to yield the 4-aryl-thiazole-2-carboxylate product.

Causality: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. The base is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center. The ligand stabilizes the palladium catalyst and modulates its reactivity.

Applications in Drug Discovery

The 4-arylthiazole scaffold, readily accessible from this compound, is a prominent feature in many biologically active compounds, particularly in the development of kinase inhibitors.[12][13][14]

Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology.[15] The 4-arylthiazole motif can effectively mimic the hinge-binding interactions of ATP in the kinase active site. By varying the aryl group introduced via the Suzuki coupling, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets. For instance, derivatives of 4-aryl-thiazole-2-amine have been investigated as potent inhibitors of Rho-associated kinases (ROCK), which are implicated in hypertension and cancer.[14]

Other Bioactive Molecules

The versatile thiazole core also finds application in the development of:

  • Antimicrobial agents: Thiazole-containing compounds have shown activity against various bacterial and fungal strains.[16]

  • Anti-inflammatory drugs: The scaffold can be incorporated into molecules designed to modulate inflammatory pathways.

  • Antitubercular agents: The 2-aminothiazole-4-carboxylate scaffold, a close relative, has been identified as a promising template for new anti-tuberculosis drugs.[17]

Analytical Characterization: A Self-Validating System

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ ~8.2 ppm (s, 1H): This singlet corresponds to the proton at the 5-position of the thiazole ring. Its chemical shift is downfield due to the anisotropic effects of the aromatic ring and the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.

  • δ ~3.9 ppm (s, 3H): This singlet is characteristic of the methyl ester protons.

Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)
  • δ ~161 ppm: Carbonyl carbon of the methyl ester.

  • δ ~145-150 ppm: C2 carbon of the thiazole ring, attached to the ester group and nitrogen.

  • δ ~125-130 ppm: C5 carbon of the thiazole ring, attached to the proton.

  • δ ~115-120 ppm: C4 carbon of the thiazole ring, attached to the bromine atom.

  • δ ~53 ppm: Methyl carbon of the ester group.

Trustworthiness: Any experimental protocol should include analytical validation of starting materials and products. The predicted chemical shifts above provide a benchmark for researchers to confirm the identity and purity of this compound before its use in subsequent reactions. A Certificate of Analysis from a reputable supplier will often confirm that the material's spectrum conforms to the expected structure.[18]

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to access novel 4-arylthiazole derivatives. This scaffold is of significant interest in drug discovery, especially for the development of targeted therapies like kinase inhibitors. By understanding the principles behind its synthesis, handling, and reactivity, researchers can effectively leverage this compound to accelerate the discovery and development of new chemical entities.

References

The Multifaceted Biological Activities of Bromothiazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of pharmacological activities.[1] The introduction of a bromine atom to this privileged structure can significantly modulate the physicochemical properties of the resulting derivatives, enhancing their lipophilicity and electronic characteristics, which in turn can lead to potent and selective biological effects.[2] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of bromothiazole derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating these activities, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction to the Thiazole Scaffold and the Influence of Bromine Substitution

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is present in a variety of natural products and synthetic molecules, bestowing upon them a wide range of biological functions.[3] The 2-aminothiazole core, in particular, is recognized as a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity.

The strategic placement of a bromine atom on the thiazole ring is a key chemical modification. Halogenation, and specifically bromination, can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes and interact with hydrophobic pockets within target proteins. This modification can also influence the electronic distribution within the molecule, potentially altering its binding affinity and reactivity.

Anticancer Activity of Bromothiazole Derivatives

Bromothiazole derivatives have emerged as a promising class of compounds with significant anticancer potential, demonstrating efficacy against a variety of cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[5]

Mechanism of Action: Inducing Apoptosis and Modulating Signaling Pathways

A primary mechanism by which bromothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on structurally related benzothiazoles have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis.[6] This involves an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c.[6][7] The released cytochrome c then activates a cascade of caspases, including caspase-3 and -9, which are the executioners of apoptosis.[5][7]

Furthermore, bromothiazole derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives can suppress the PI3K/AKT signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[5] Others have been found to downregulate the activity of the epidermal growth factor receptor (EGFR), a protein that plays a significant role in the growth and spread of many types of cancer.

dot

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_signaling Signaling Pathway Modulation Bromothiazole Bromothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Bromothiazole->ROS induces PI3K_AKT PI3K/AKT Pathway Bromothiazole->PI3K_AKT inhibits EGFR EGFR Pathway Bromothiazole->EGFR inhibits MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC ↑ Cytochrome c Release MMP->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes PI3K_AKT->Apoptosis suppresses EGFR->Apoptosis suppresses

Caption: Apoptotic and signaling pathways modulated by bromothiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of bromothiazole and related derivatives have been quantified against various cancer cell lines using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.[8]

Compound TypeCancer Cell LineIC50 (µM)Reference
Hydrazonylthiazole derivativeA549 (Lung)1.33[2]
Hydrazonylthiazole derivativeMCF-7 (Breast)1.74[2]
2-Thioxo-thiazolo[4,5-d]pyrimidineMelanoma<50[9]
Benzothiazole derivativeHT-29 (Colon)0.024[1]
Benzothiazole derivativeH460 (Lung)0.29[1]
Benzothiazole derivativeMDA-MB-231 (Breast)0.88[1]

Antimicrobial Activity of Bromothiazole Derivatives

The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10] The incorporation of a bromine atom into the thiazole ring has been shown to be a viable strategy for enhancing antimicrobial potency. Bromothiazole derivatives have demonstrated efficacy against a range of bacterial and fungal strains, in some cases exhibiting greater potency than established antibiotics.

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial mechanism of action for many thiazole derivatives involves the inhibition of essential bacterial enzymes. For example, some derivatives have been shown to inhibit undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), enzymes that are crucial for the biosynthesis of the bacterial cell wall.[11] By targeting these enzymes, bromothiazole derivatives can disrupt cell wall integrity, leading to bacterial cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13]

Compound TypeMicroorganismMIC (µg/mL)Reference
Thiazolyl-2-pyrazoline derivativeS. aureus28-168[14]
Thiazolyl-2-pyrazoline derivativeE. coli28-168[14]
Thiazolyl-2-pyrazoline derivativeC. albicans168-172[14]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoleP. aeruginosa15.625-31.25[15]
Benzothiazole derivativeS. aureus50-200[16]
Benzothiazole derivativeE. coli25-100[16]
Benzothiazole derivativeC. albicans25[16]

Anti-inflammatory Activity of Bromothiazole Derivatives

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Bromothiazole derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][17]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[17] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Bromothiazole derivatives have been shown to selectively inhibit COX-2 over COX-1.[18] This selectivity is advantageous as COX-1 is involved in maintaining the protective lining of the stomach, and its inhibition can lead to gastrointestinal side effects.

Compound TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole derivative45.23–204.511.79–9.6322.21-74.92[18]
Methoxyphenyl thiazole carboxamide--3.67

Neuroprotective Effects of Bromothiazole Derivatives

Neurodegenerative diseases represent a growing global health concern. Recent studies have highlighted the potential of bromothiazole derivatives as neuroprotective agents.[17][19] These compounds have shown the ability to protect neuronal cells from various toxic insults in in vitro models.[19]

Mechanism of Action: Combating Oxidative Stress and Modulating Protective Pathways

One of the key mechanisms underlying the neuroprotective effects of bromothiazole derivatives is their ability to combat oxidative stress. For instance, in models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), certain thiazole sulfonamides have been shown to improve cell viability, reduce the leakage of lactate dehydrogenase (LDH), prevent mitochondrial dysfunction, and mitigate the generation of intracellular reactive oxygen species.[17][20]

Furthermore, these compounds can modulate protective cellular pathways. Some derivatives have been found to activate sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular stress resistance and longevity.[17][20]

Structure-Activity Relationships (SAR)

The biological activity of bromothiazole derivatives is highly dependent on their chemical structure. The position of the bromine atom and the nature of other substituents on the thiazole ring play a critical role in determining their potency and selectivity.

  • Anticancer Activity: For hydrazonylthiazole derivatives, para-halogen substituents on the phenyl ring have been shown to enhance affinity for target enzymes like aldose reductase 2 (ALR2), which is implicated in cancer.[2]

  • Antimicrobial Activity: In a series of 4-(p-halophenyl)-thiazolyl derivatives, a chloro substituent was found to be crucial for antibacterial activity, while a bromo substituent led to inactivation of the compounds.[10] This highlights the nuanced role of halogen substitution in determining antimicrobial efficacy. For other thiazole derivatives, the presence of a p-bromophenyl group in the fourth position of the thiazole ring increased antifungal and antituberculosis activities.[10]

  • Enzyme Inhibition: The nature of the substituent on the acyl moiety of 1,3-thiazole derivatives significantly influences their ability to inhibit cholinesterases.[21]

Experimental Protocols

General Synthesis of 2-Aminobromothiazole Derivatives

A common and efficient method for the synthesis of 2-aminothiazole derivatives is a one-pot reaction involving an α-bromination/cyclization process starting from aromatic methyl ketones and thiourea in the presence of copper(II) bromide.[22]

synthesis_workflow cluster_reaction One-Pot Reaction A Aromatic Methyl Ketone Reaction α-Bromination & Cyclization A->Reaction B Thiourea B->Reaction C Copper(II) Bromide C->Reaction catalyst D 2-Aminobromothiazole Derivative Reaction->D

References

Methyl-4-bromothiazole-2-carboxylate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl-4-bromothiazole-2-carboxylate: Synthesis, Reactivity, and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature—featuring a nucleophilic thiazole ring, a reactive bromine atom amenable to cross-coupling, and an ester group for further derivatization—renders it an exceptionally versatile synthon. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its synthesis, exploring its profound reactivity in palladium-catalyzed cross-coupling reactions, and highlighting its application in the construction of complex, biologically active molecules. We delve into the mechanistic underpinnings of its key transformations and provide robust, field-proven experimental protocols.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged pharmacophore, forming the core of numerous approved drugs and biologically active compounds.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and coordinate with metal ions makes it a cornerstone of drug design.[2] Functionalized thiazoles, such as this compound, serve as critical starting materials for introducing this valuable moiety into larger molecular frameworks. The bromine atom at the 4-position is strategically placed for carbon-carbon bond formation, while the methyl ester at the 2-position offers a handle for amide coupling or reduction, providing a gateway to a diverse array of chemical structures. This guide focuses on harnessing the synthetic potential of this specific, highly valuable isomer.

Physicochemical Properties & Identification

A clear understanding of a reagent's fundamental properties is essential for its effective use. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 1025468-06-7[3][4]
Molecular Formula C₅H₄BrNO₂S[3]
Molecular Weight 222.06 g/mol [4][5]
IUPAC Name methyl 4-bromo-1,3-thiazole-2-carboxylate
Physical Form Solid
Storage 2-8°C under an inert atmosphere

Synthetic Pathways: A Strategic Overview

While numerous methods exist for thiazole synthesis, a common and effective approach for this class of compound is a variation of the Hantzsch thiazole synthesis. A plausible and logical pathway to this compound involves the cyclization of an appropriate α-bromocarbonyl compound with a thioamide derivative.

Synthesis_Pathway cluster_reaction Hantzsch-Type Cyclization cluster_product Final Product A Methyl 2,4-dibromo-3-oxobutanoate C Intermediate Thioacyliminium A->C Reaction with Thioformamide B Thioformamide D Methyl 4-bromothiazole-2-carboxylate C->D Dehydration & Aromatization

Caption: Proposed Hantzsch-type synthesis for this compound.

This pathway leverages readily available precursors to construct the core heterocyclic system. The choice of starting materials directly installs the required bromine and ester functionalities at the correct positions, making it an efficient synthetic strategy.

Chemical Reactivity: The Gateway to Molecular Complexity

The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring and the C-Br bond at the 4-position create an ideal substrate for oxidative addition to a palladium(0) center, initiating the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[6] This reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and esters.[7]

Causality and Mechanism: The reaction is initiated by the oxidative addition of the bromothiazole to a Pd(0) catalyst. A crucial step is the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[7] This complex then undergoes transmetalation with the Pd(II)-halide species, transferring the organic group from boron to palladium. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[8]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_add R-Pd(II)-Br(L)₂ pd0->oxidative_add Oxidative Addition transmetalation R-Pd(II)-R'(L)₂ oxidative_add->transmetalation Transmetalation transmetalation->pd0 reductive_elim Reductive Elimination rr R-R' (Product) transmetalation->rr bor_waste X-B(OR)₂ transmetalation->bor_waste reductive_elim->pd0 rbr R-Br (Thiazole) rbr->oxidative_add rbor R'-B(OR)₂ + Base rbor->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point, adaptable for various boronic acids.[7][9]

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand like SPhos or XPhos (2-4 mol%).

  • Reagent Addition: Add a base, typically an aqueous solution of 2M Na₂CO₃ or K₂CO₃ (2-3 eq), followed by a solvent system such as a 3:1 mixture of 1,4-dioxane/water or toluene/ethanol/water.

  • Reaction Execution: Stir the heterogeneous mixture vigorously and heat to 80-100 °C. The causality here is that elevated temperatures are required to drive the oxidative addition and reductive elimination steps for electron-deficient heterocyclic halides.

  • Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkyne structures, linking a terminal alkyne with an aryl or vinyl halide.[10] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[11]

Causality and Mechanism: The mechanism shares the initial oxidative addition step with the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[12] This species undergoes transmetalation with the Pd(II) complex. The subsequent reductive elimination yields the C(sp²)-C(sp) coupled product and regenerates the Pd(0) catalyst for the next cycle.[13] The amine base is critical as it not only facilitates the formation of the copper acetylide but also scavenges the HBr byproduct.[10]

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-Br(L)₂ pd0->pd_complex R-Br (Oxidative Addition) pd_complex->pd0 R-C≡C-R' (Reductive Elimination) cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡C-R' cu_halide->cu_acetylide R'-C≡CH, Base cu_acetylide->pd_complex Transmetalation cu_acetylide->cu_halide Transmetalation to Pd(II)

Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.

Field-Proven Experimental Protocol: Sonogashira Coupling

This protocol provides a reliable method for alkynylation.[12][14]

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 1-10 mol%).

  • Reagent Addition: Dissolve the solids in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a suitable amine base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq), followed by the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C). The copper co-catalyst allows the reaction to proceed under significantly milder conditions than copper-free variants.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of di-alkyne homocoupling (Glaser coupling) byproducts can sometimes be observed, which is a key reason to maintain an inert atmosphere.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous NH₄Cl to remove residual copper salts, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Applications in Bioactive Molecule Synthesis

The true value of this compound lies in its role as a precursor to more complex, high-value molecules. Thiazole derivatives are integral to compounds with anti-inflammatory, anti-cancer, and anti-tubercular activities.[15][16][17] For instance, the 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing new agents against Mycobacterium tuberculosis.[16] By using the protocols described above, researchers can couple diverse fragments to the 4-position of the thiazole ring, rapidly generating libraries of novel compounds for biological screening. The ester at the 2-position can then be hydrolyzed and coupled with various amines to further explore the chemical space.

Spectroscopic Characterization (Predicted)

While a specific spectrum is not provided in the initial search, the expected ¹H NMR and ¹³C NMR signals can be reliably predicted based on the structure and general chemical shift principles.[18][19]

  • ¹H NMR:

    • A singlet around 3.9-4.1 ppm corresponding to the three protons of the methyl ester (-OCH₃).

    • A singlet around 8.0-8.5 ppm for the single proton at the C5 position of the thiazole ring.

  • ¹³C NMR:

    • A signal around 52-55 ppm for the methyl ester carbon.

    • A signal for the C4 carbon bearing the bromine, likely in the 120-130 ppm range.

    • A signal for the C5 carbon, expected around 115-125 ppm.

    • Signals for the C2 and the ester carbonyl carbons, typically further downfield (>160 ppm).

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemists. Its well-defined reactivity in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings provides a reliable and efficient entry point to a vast array of complex thiazole-containing molecules. By understanding the mechanistic principles behind its transformations and employing validated protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl-4-bromothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Thiazoles in Modern Drug Discovery

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anti-diabetic, and anti-cancer properties.[1][2] The thiazole ring is a key structural motif in several FDA-approved drugs, underscoring its clinical significance.[2]

Methyl-4-bromothiazole-2-carboxylate is a key derivative within this important class of compounds. Its structure, featuring a bromine atom at the 4-position and a methyl ester at the 2-position, offers multiple points for synthetic modification, making it a valuable building block for the synthesis of more complex, biologically active molecules. The bromine atom, in particular, enhances the reactivity of the molecule, allowing for further functionalization through various cross-coupling reactions. Understanding the fundamental physicochemical properties of this compound is paramount for researchers and drug development professionals. These properties dictate its behavior in both chemical reactions and biological systems, influencing factors such as solubility, stability, reactivity, and bioavailability. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, alongside detailed, field-proven protocols for its characterization.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. While specific experimental data for this compound is not extensively available in the public domain, we can compile its known attributes and provide predicted values based on its structure and data from closely related analogues.

Chemical Structure:

A 2D representation of the chemical structure of this compound.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name methyl 4-bromo-1,3-thiazole-2-carboxylateSigma-Aldrich
CAS Number 1025468-06-7Sigma-Aldrich
Molecular Formula C5H4BrNO2SSigma-Aldrich
Molecular Weight 222.06 g/mol Manchester Organics[3]
Physical Form SolidSigma-Aldrich
Melting Point Not experimentally determined. Predicted to be a crystalline solid with a distinct melting point. For comparison, the isomer Methyl 2-bromothiazole-4-carboxylate has a melting point of 128-132 °C.Predicted; Isomer data from Chem-Impex[4]
Boiling Point Not determined. Expected to be high and likely to decompose before boiling at atmospheric pressure.Predicted
Solubility Not experimentally determined. Predicted to be soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in non-polar solvents and water.Predicted
Purity Typically available at ≥95%Sigma-Aldrich
Storage Conditions Inert atmosphere, 2-8°CSigma-Aldrich

Experimental Protocols for Characterization

To ensure the identity, purity, and structural integrity of this compound, a suite of analytical techniques should be employed. The following protocols are standard, field-proven methods for the characterization of such compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of a compound by separating it from any impurities. A well-developed HPLC method provides a quantitative measure of purity and can be adapted for reaction monitoring and quality control.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve ~1 mg of sample in 1 mL of mobile phase diluent (e.g., Acetonitrile/Water) prep2 Vortex to ensure complete dissolution prep1->prep2 prep3 Filter through a 0.22 µm syringe filter into an HPLC vial prep2->prep3 hplc1 Equilibrate the column with the initial mobile phase conditions prep3->hplc1 hplc2 Inject 5-10 µL of the prepared sample hplc1->hplc2 hplc3 Run a gradient elution to separate components hplc2->hplc3 hplc4 Detect eluting compounds using a UV detector (e.g., at 254 nm) hplc3->hplc4 data1 Integrate the peaks in the resulting chromatogram hplc4->data1 data2 Calculate the area percentage of the main peak to determine purity data1->data2

Workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents, for example, Solvent A: 0.1% formic acid in water, and Solvent B: Acetonitrile. The use of a buffer system is crucial for achieving reproducible retention times for ionizable compounds.[5]

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Ensure the sample is fully dissolved. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Gradient: A typical starting gradient would be 5-95% Solvent B over 20 minutes. This can be optimized to improve resolution and reduce run time.[6]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Spectral Analysis prep1 Dissolve 5-10 mg of sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3) prep2 Add a small amount of an internal standard (e.g., TMS) prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube prep2->prep3 nmr1 Insert the NMR tube into the spectrometer prep3->nmr1 nmr2 Lock onto the deuterium signal of the solvent and shim the magnetic field nmr1->nmr2 nmr3 Acquire the 1H NMR spectrum nmr2->nmr3 nmr4 Acquire the 13C NMR spectrum nmr3->nmr4 data1 Process the spectra (Fourier transform, phase correction, baseline correction) nmr4->data1 data2 Analyze chemical shifts, integration, and coupling patterns to confirm the structure data1->data2

Workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[7][8] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a clean, dry 5 mm NMR tube.[7]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. For this compound, the following signals are predicted:

    • A singlet for the methyl ester protons (-OCH₃), expected to appear around 3.9-4.1 ppm.

    • A singlet for the proton on the thiazole ring (at position 5), expected to appear in the aromatic region, likely around 7.5-8.5 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The predicted chemical shifts for the carbon atoms are:

    • The methyl ester carbon (-OCH₃) around 50-60 ppm.

    • The thiazole ring carbons, with the carbon attached to the bromine (C4) being significantly influenced by the halogen. The carbonyl carbon of the ester will be the most downfield, likely in the 160-170 ppm range. The other ring carbons (C2 and C5) will appear in the aromatic region (approximately 110-150 ppm).[9][10]

  • Data Analysis: Process the spectra and analyze the chemical shifts, integration (for ¹H NMR), and multiplicities to confirm that they are consistent with the proposed structure.

Functional Group Identification by Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Step-by-Step Methodology (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][11]

  • Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 metric tons) to form a thin, transparent pellet.[12]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Analyze the spectrum for characteristic absorption bands. For this compound, key expected absorptions include:

    • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

    • C-O stretch (ester): Bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

    • C=N and C=C stretching (thiazole ring): Absorptions in the 1500-1650 cm⁻¹ region.

    • C-H stretching (methyl and aromatic): Absorptions just above and below 3000 cm⁻¹.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and providing insights into its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.[13][14]

Step-by-Step Methodology (Electron Ionization):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[14]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Molecular Ion Peak (M⁺): Look for the peak corresponding to the intact molecule's mass (222.06 for C₅H₄⁷⁹BrNO₂S and 224.06 for C₅H₄⁸¹BrNO₂S, due to the isotopes of bromine). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M⁺ and M+2 pattern.

    • Fragmentation Pattern: Analyze the major fragment ions to gain structural information. Expected fragments could include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methyl ester group (-COOCH₃, m/z 59).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in an inert atmosphere at 2-8°C.

Conclusion

This compound is a strategically important building block in the field of medicinal chemistry. While a complete experimental dataset for its physicochemical properties is not yet fully available in the public literature, this guide provides a comprehensive overview of its known characteristics, predicted properties, and the standard, validated methodologies for its thorough characterization. By applying the detailed protocols for HPLC, NMR, IR, and MS analysis, researchers and drug development professionals can confidently verify the identity, purity, and structure of this versatile compound, paving the way for its successful application in the synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to Methyl 4-bromo-1,3-thiazole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1] Methyl 4-bromo-1,3-thiazole-2-carboxylate, a key synthetic intermediate, provides a versatile platform for the elaboration of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors. This guide offers a comprehensive overview of its synthesis, chemical characteristics, and its strategic application in the synthesis of bioactive molecules.

Nomenclature and Chemical Properties

IUPAC Name: methyl 4-bromo-1,3-thiazole-2-carboxylate

Synonyms: Methyl-4-bromothiazole-2-carboxylate

CAS Number: 1025468-06-7

Molecular Formula: C₅H₄BrNO₂S

Molecular Weight: 222.06 g/mol

PropertyValueSource
IUPAC Namemethyl 4-bromo-1,3-thiazole-2-carboxylateSigma-Aldrich
CAS Number1025468-06-7Sigma-Aldrich
Molecular FormulaC₅H₄BrNO₂SSigma-Aldrich
Molecular Weight222.06 g/mol PubChem
AppearanceSolidSigma-Aldrich
Storage2-8°C, under inert atmosphereSigma-Aldrich

Synthesis of Methyl 4-bromo-1,3-thiazole-2-carboxylate: A Step-by-Step Protocol

The synthesis of methyl 4-bromo-1,3-thiazole-2-carboxylate can be approached through several synthetic strategies. A common and effective method involves the Hantzsch thiazole synthesis, followed by bromination and esterification. The Hantzsch synthesis is a classic method for the preparation of thiazole rings by reacting an α-haloketone with a thioamide.[1][2] Another key transformation is the Sandmeyer-type reaction, which allows for the introduction of a bromine atom onto the thiazole ring by diazotization of an amino group, followed by treatment with a bromide salt.[3][4]

A plausible synthetic route, based on established chemical principles, is outlined below. This protocol is a composite of well-understood transformations in heterocyclic chemistry and serves as a practical guide for its laboratory preparation.

Experimental Protocol: A Proposed Synthesis

Part 1: Synthesis of 2-Amino-1,3-thiazole-4-carboxylic Acid

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add ethyl bromopyruvate (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, ethyl 2-amino-1,3-thiazole-4-carboxylate, will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Hydrolysis: The collected ethyl ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide. Subsequent acidification with a mineral acid (e.g., HCl) will precipitate the 2-amino-1,3-thiazole-4-carboxylic acid.

Part 2: Bromination via Sandmeyer-type Reaction

  • Diazotization: Suspend 2-amino-1,3-thiazole-4-carboxylic acid (1.0 equivalent) in an aqueous solution of hydrobromic acid (HBr) at 0-5°C.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, which is often evidenced by the cessation of nitrogen gas evolution.

  • Work-up: Cool the mixture and extract the product, 4-bromo-1,3-thiazole-2-carboxylic acid, with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Part 3: Esterification to Methyl 4-bromo-1,3-thiazole-2-carboxylate

  • Reaction Setup: Dissolve the crude 4-bromo-1,3-thiazole-2-carboxylic acid in methanol.

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride (SOCl₂), to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude methyl 4-bromo-1,3-thiazole-2-carboxylate can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_part1 Part 1: Hantzsch Thiazole Synthesis cluster_part2 Part 2: Sandmeyer-type Bromination cluster_part3 Part 3: Esterification A Ethyl Bromopyruvate + Thiourea B Ethyl 2-amino-1,3-thiazole-4-carboxylate A->B Reflux in EtOH C 2-Amino-1,3-thiazole-4-carboxylic Acid B->C NaOH, H2O then H+ D 4-Bromo-1,3-thiazole-2-carboxylic Acid C->D 1. NaNO2, HBr 2. CuBr E Methyl 4-bromo-1,3-thiazole-2-carboxylate D->E MeOH, H+ cat.

Caption: Proposed synthetic workflow for Methyl 4-bromo-1,3-thiazole-2-carboxylate.

Spectroscopic Characterization

  • ¹H NMR: The proton spectrum is expected to be simple, showing a singlet for the C5-proton of the thiazole ring, likely in the δ 8.0-8.5 ppm region. Another singlet corresponding to the methyl ester protons would appear around δ 3.9-4.1 ppm.

  • ¹³C NMR: The carbon spectrum would display signals for the five carbon atoms. The carbonyl carbon of the ester will be the most downfield, typically in the δ 160-165 ppm range. The C2 and C4 carbons of the thiazole ring, being attached to heteroatoms and the bromine, will appear in the aromatic region, with the C4 carbon signal influenced by the bromine substituent. The C5 carbon will also be in the aromatic region, and the methyl ester carbon will be around δ 52-55 ppm.

  • IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-Br stretching (in the lower frequency region, typically below 700 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The strategic placement of the bromine atom and the methyl ester group on the thiazole scaffold makes methyl 4-bromo-1,3-thiazole-2-carboxylate a valuable building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors.[5] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the thiazole ring and a wide range of aryl or heteroaryl boronic acids or esters.[6][7] This enables the introduction of diverse substituents at this position, which is often crucial for modulating the potency and selectivity of kinase inhibitors.

The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide. The resulting amide functionality is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the kinase active site.

Illustrative Synthetic Application: Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using methyl 4-bromo-1,3-thiazole-2-carboxylate as the starting material.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-bromo-1,3-thiazole-2-carboxylate (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 4-aryl-1,3-thiazole-2-carboxylate derivative.

Suzuki_Coupling_Workflow cluster_reaction Suzuki-Miyaura Cross-Coupling cluster_modification Further Functionalization Reactants Methyl 4-bromo-1,3-thiazole-2-carboxylate + Aryl/Heteroaryl Boronic Acid Product Methyl 4-(Aryl/Heteroaryl)-1,3-thiazole-2-carboxylate Reactants->Product Pd Catalyst, Base Solvent, Heat Amide 4-(Aryl/Heteroaryl)-1,3-thiazole-2-carboxamide Product->Amide 1. Hydrolysis (LiOH) 2. Amide Coupling

Caption: General workflow for the application of Methyl 4-bromo-1,3-thiazole-2-carboxylate in Suzuki-Miyaura coupling.

While specific examples of marketed drugs derived directly from methyl 4-bromo-1,3-thiazole-2-carboxylate are not prominently documented, the thiazole-carboxamide scaffold is a recurring motif in numerous kinase inhibitors currently in clinical development. The synthetic accessibility of diverse 4-substituted thiazole-2-carboxamides, facilitated by this key intermediate, underscores its importance to the drug discovery pipeline. For instance, derivatives of 4-phenyl-5-pyridyl-1,3-thiazole have been identified as potent p38 MAP kinase inhibitors with in vivo anti-inflammatory activity.[7]

Conclusion

Methyl 4-bromo-1,3-thiazole-2-carboxylate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the strategic positioning of its functional groups provide a reliable entry point to a wide array of complex thiazole derivatives. The ability to readily introduce diverse substituents at the 4-position via cross-coupling reactions, coupled with the facile modification of the 2-carboxylate group, makes it an ideal starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors. As the demand for novel and selective kinase inhibitors continues to grow, the importance of key intermediates like methyl 4-bromo-1,3-thiazole-2-carboxylate in enabling rapid and efficient drug discovery is poised to increase.

References

Safety, handling, and storage of Methyl-4-bromothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Storage of Methyl-4-bromothiazole-2-carboxylate

This document provides a comprehensive technical overview for the safe handling, storage, and use of this compound (CAS No. 1025468-06-7) in a professional research and development environment. As a key building block in medicinal chemistry and materials science, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, chemists, and drug development professionals who may work with this compound.

Compound Profile and Significance

This compound is a heterocyclic organic compound featuring a thiazole ring, a functional group known for its presence in numerous biologically active molecules.[1][2] Its structure, containing both a bromine atom and a methyl ester, makes it a versatile intermediate for further chemical modification, particularly in the synthesis of novel pharmaceutical agents.[1][2] The safe management of this reagent is the first step toward successful and reproducible scientific outcomes.

Identifier Value
IUPAC Name methyl 4-bromo-1,3-thiazole-2-carboxylate[3]
CAS Number 1025468-06-7[3][4]
Molecular Formula C₅H₄BrNO₂S[3][5]
Molecular Weight 222.06 g/mol [3][5]
Physical Form Solid[3]
Purity (Typical) ≥95%[3]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that necessitate careful handling.[3] The primary risks are associated with irritation and acute toxicity if ingested.

Hazard Class GHS Code Description
Acute Toxicity, OralH302Harmful if swallowed[3]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3]
Specific Target Organ ToxicityH335May cause respiratory irritation[3]

The assigned signal word is "Warning" and the GHS pictogram is the Exclamation Mark (GHS07) .[3] This classification underscores the importance of preventing direct contact, inhalation, and ingestion.

Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is non-negotiable when handling this compound. The causality behind these recommendations is the prevention of exposure through all potential routes: dermal, ocular, and respiratory.

  • Eye and Face Protection : Chemical safety goggles or glasses with side-shields that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[6][7] This prevents accidental splashes of solutions or contact with airborne powder from reaching the eyes.

  • Skin Protection :

    • Gloves : Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[8] Use proper glove removal technique, avoiding contact between the glove's outer surface and bare skin, to prevent cross-contamination.[8][9]

    • Lab Coat : A standard laboratory coat should be worn and kept fastened to protect skin and personal clothing.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[10][11] If a fume hood is not available or if dust formation is significant, a NIOSH/MSHA-approved respirator with an appropriate particulate filter (type P95 or better) should be used.[7][8]

PPE_Workflow Diagram 1: PPE Selection Workflow start Start: Prepare to Handle Compound weighing Weighing Solid Compound? start->weighing dissolving Handling in Solution? weighing->dissolving No ppe_solid Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Use Fume Hood or Respirator weighing->ppe_solid Yes ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Use Fume Hood dissolving->ppe_solution Yes end Proceed with Experiment dissolving->end No ppe_solid->end ppe_solution->end

Caption: A workflow for selecting appropriate PPE based on the handling procedure.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for maintaining the compound's integrity and ensuring a safe laboratory environment.

Handling
  • Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][10][11]

  • Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10][11] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][9][10]

  • Exposure Avoidance : Avoid contact with skin, eyes, and clothing.[6][7][11] Prevent the formation of dust during weighing and transfer.

Storage
  • Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7][10][11] The recommended storage temperature is between 2-8°C under an inert atmosphere.[1][3] This minimizes degradation and maintains purity.

  • Incompatibilities : Keep away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[6][7][10]

  • Container Integrity : Ensure containers are properly labeled and stored upright to prevent leakage.

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is crucial.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Skin Contact : In case of contact, immediately wash skin with plenty of soap and water.[6][12] Remove contaminated clothing. If skin irritation persists, get medical advice.[7][10]

  • Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6][7] If symptoms such as respiratory irritation occur, call a poison center or physician.[7][10]

  • Ingestion : Rinse mouth with water.[6][7] Do NOT induce vomiting.[12] Call a poison control center or physician immediately if you feel unwell.[7]

Accidental Release Measures

In the event of a spill, a systematic approach ensures the safety of personnel and minimizes environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Assess and Secure : Immediately alert others in the area. Assess the extent of the spill. If it is large or the ventilation is poor, evacuate the area.

  • Don PPE : Before cleanup, don the appropriate PPE as described in Section 3, including respiratory protection, gloves, and eye protection.

  • Containment : Prevent the further spread of the material.

  • Cleanup : For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal.[6][7] Avoid generating dust.[6][7][9]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Disposal : Dispose of the collected material and contaminated cleaning supplies in accordance with local, state, and federal regulations.[7][10]

Spill_Response Diagram 2: Accidental Spill Response Logic spill Spill Occurs assess Assess Spill Size & Ventilation spill->assess is_major Major Spill? assess->is_major evacuate Evacuate Area & Call Emergency Response is_major->evacuate Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) is_major->don_ppe No contain Contain the Spill don_ppe->contain cleanup Sweep/Scoop Solid into Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste per Institutional Protocol decontaminate->dispose end Response Complete dispose->end

Caption: A logical flowchart for responding to an accidental laboratory spill.

Fire-Fighting Measures

While not considered highly flammable, containers may burn if exposed to fire.

  • Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam appropriate for the surrounding fire.[10]

  • Hazardous Combustion Products : Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[6][7]

  • Protective Actions : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[6][7][10]

Disposal Considerations

Disposal of unused material and contaminated waste must be handled responsibly to prevent environmental contamination. All waste must be disposed of in accordance with all applicable local, regional, and national regulations.[7][10] Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not allow the material to enter drains or waterways.[9][13]

References

An In-depth Technical Guide on the Reactivity and Chemical Nature of the Thiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged scaffold in a vast array of biologically active molecules, from essential vitamins like thiamine (Vitamin B1) to potent anticancer agents.[3][4][5] This guide provides a comprehensive exploration of the chemical nature and reactivity of the thiazole ring, offering insights crucial for its application in the design and synthesis of novel therapeutic agents.

Electronic Structure and Aromaticity: The Foundation of Reactivity

The thiazole ring is an aromatic system, a key feature governing its stability and chemical behavior.[6][7][8] This aromaticity arises from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule.[8] The sulfur atom contributes a lone pair of electrons to the π-system, which, combined with the electrons from the double bonds and the nitrogen atom, creates a stable electronic configuration.[6][8]

The presence of both a sulfur and a nitrogen atom imparts a unique electronic distribution within the ring. The nitrogen atom, being more electronegative, acts as an electron-withdrawing group, while the sulfur atom can act as an electron donor.[9] This push-pull electronic nature results in a distinct pattern of electron density, which dictates the regioselectivity of its reactions.

Key Electronic Features:

  • Aromaticity: The delocalization of 6π electrons confers significant aromatic stability, greater than that of the analogous oxazole.[4] This is evident in its 1H NMR spectrum, where ring protons resonate at chemical shifts indicative of a strong diamagnetic ring current (7.27-8.77 ppm).[4]

  • Electron Density Distribution: Calculated π-electron densities reveal a non-uniform distribution. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack and deprotonation.[4][6][9] The C5 position is comparatively electron-rich, rendering it the primary site for electrophilic substitution.[4][6][9][10] The C4 position is considered almost neutral.[9]

Comparative Aromaticity of 5-Membered Heterocycles

The aromaticity of thiazole is often compared to other 5-membered heterocycles. Based on magnetic shielding studies, the relative aromaticity follows the order: Thiophene > Thiazole > Pyrrole > Imidazole > Furan > Oxazole.[11] This highlights that the inclusion of a second heteroatom generally has a detrimental, though sometimes minor, effect on aromaticity.[11]

Reactivity of the Thiazole Ring: A Dichotomy of Reactions

The electronic landscape of the thiazole ring allows it to participate in a diverse range of chemical transformations. Understanding these reactions is paramount for the strategic functionalization of thiazole-containing molecules in drug development.

Electrophilic Aromatic Substitution

Due to the overall electron-deficient nature of the ring compared to benzene, electrophilic substitution on an unsubstituted thiazole ring requires forcing conditions. However, the reaction is highly regioselective, with the electrophile preferentially attacking the electron-rich C5 position.[6][9] If the C5 position is blocked, substitution may occur at the C4 position.[9]

Common Electrophilic Substitution Reactions:

  • Halogenation: Bromination of thiazole in the vapor phase can yield 2-bromothiazole and 2,5-dibromothiazole.[12]

  • Sulfonation: Thiazole can be sulfonated to thiazole-5-sulfonic acid.[12]

  • Nitration and Sulfonation Mechanism: These reactions are thought to proceed through the formation of a quaternary salt with the ring nitrogen (protonation), which further deactivates the ring.[12]

  • Mercuration: Thiazole reacts with mercury acetate, with a preference for substitution at C5 > C4 > C2.[9]

The presence of electron-donating groups at the C2 position can activate the ring and facilitate electrophilic attack at the C5 position, even under milder conditions.[9]

Nucleophilic Aromatic Substitution

The electron-deficient C2 position is the primary target for nucleophilic attack.[6][9][13] However, due to the aromatic stability of the ring, nucleophilic substitution typically requires either a strong nucleophile or activation of the ring.[9]

Methods for Nucleophilic Substitution:

  • Reaction with Strong Nucleophiles: Sodamide can convert thiazole into 2-aminothiazole.[14]

  • Activation via Quaternization: N-alkylation of the thiazole ring forms a thiazolium cation.[9][14] This quaternization increases the acidity of the C2-proton, facilitating its removal and subsequent reaction with electrophiles.[9]

  • Displacement of Leaving Groups: A leaving group, such as a halogen, at the C2 position is readily displaced by nucleophiles.[9][14]

Deprotonation and C-H Functionalization

The acidity of the protons on the thiazole ring follows the order C2-H >> C5-H > C4-H.[6] The C2-proton is particularly acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms and the stability of the resulting carbanion.[8]

This acidity allows for facile deprotonation at the C2 position using strong bases like organolithium reagents, generating a 2-lithiothiazole intermediate.[4][9] This powerful nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, providing a versatile route for C2-functionalization.[9]

Recent advancements have also focused on direct C-H functionalization methodologies, often catalyzed by transition metals like palladium, to introduce substituents at various positions on the thiazole ring, offering more atom-economical synthetic routes.[15][16][17][18]

Reactions at the Nitrogen and Sulfur Atoms
  • N-Alkylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily reacting with alkyl halides to form thiazolium salts.[9][14] These salts are not only intermediates for C2-functionalization but are also important catalysts in various organic reactions.

  • Oxidation: Oxidation of the thiazole ring can occur at either the nitrogen or sulfur atom. Oxidation at the nitrogen atom using oxidizing agents like mCPBA or hypofluorous acid yields the aromatic thiazole N-oxide.[4] Oxidation at the sulfur atom leads to non-aromatic sulfoxides or sulfones.[4] Thiazole N-oxides are useful intermediates in palladium-catalyzed C-H arylations, directing the reaction to the C2 position under mild conditions.[4]

Ring Opening and Cycloaddition Reactions

Under certain conditions, the thiazole ring can undergo ring-opening reactions. For instance, treatment with Raney nickel can lead to desulfurization and subsequent degradation of the ring.[9]

Thiazoles can also participate in cycloaddition reactions, such as Diels-Alder reactions with alkynes at high temperatures. These reactions are often followed by the extrusion of sulfur to yield a pyridine ring.[4]

Synthesis of the Thiazole Ring: Building the Core Scaffold

Several named reactions are instrumental in the synthesis of the thiazole core, providing access to a wide range of substituted derivatives.

Hantzsch Thiazole Synthesis

This is one of the most common and versatile methods for synthesizing thiazoles. It involves the condensation reaction between an α-haloketone and a thioamide.[4][14][19]

Experimental Protocol: Synthesis of 2,4-Dimethylthiazole

  • Reactants: Thioacetamide and chloroacetone.[4]

  • Solvent: Typically a polar solvent like ethanol.

  • Procedure: a. Dissolve thioacetamide in ethanol. b. Add chloroacetone to the solution. c. Reflux the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). e. Extract the product with an organic solvent (e.g., diethyl ether). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by distillation or column chromatography to obtain 2,4-dimethylthiazole.

Cook-Heilbron Thiazole Synthesis

This method is particularly useful for the synthesis of 5-aminothiazoles. It involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[4][6][9][20][21][22]

Experimental Protocol: Synthesis of a 5-Amino-2-mercaptothiazole

  • Reactants: An α-aminonitrile and carbon disulfide.[6][21]

  • Conditions: Mild conditions, often at room temperature.

  • Procedure: a. Dissolve the α-aminonitrile in a suitable solvent. b. Add carbon disulfide to the solution and stir at room temperature. c. The reaction proceeds via a nucleophilic attack of the amino group on the carbon of carbon disulfide, followed by cyclization to form the 5-amino-2-mercaptothiazole. d. The product can often be isolated by filtration or precipitation upon completion of the reaction.

Other Synthetic Methods
  • Gabriel's Synthesis: Involves the reaction of an acylaminoketone with phosphorus pentasulfide.[14]

  • Tcherniac's Synthesis: Hydrolysis of α-thiocyanoketones with acid.[9]

The Thiazole Ring in Drug Development: A Privileged Scaffold

The versatile reactivity and unique electronic properties of the thiazole ring have made it a prominent feature in a multitude of approved drugs and clinical candidates.[7][23][24] Its ability to engage in various biological interactions and its favorable physicochemical properties contribute to its success in drug design.[13]

Therapeutic Applications of Thiazole-Containing Drugs:

  • Anticancer: Dasatinib, Dabrafenib, Ixabepilone, Epothilone.[7]

  • Antibacterial: Penicillins, Cefixime, Sulfathiazole.[9][14]

  • Antiviral: Ritonavir.[3][25]

  • Antifungal: Abafungin.[3][25]

  • Anti-inflammatory: Meloxicam.[9]

  • Antidiabetic, Antimalarial, and more. [1][9]

The thiazole moiety can act as a pharmacophore, a bioisostere, or a spacer in drug molecules, influencing their pharmacokinetic and pharmacodynamic properties.[13]

Visualizing Reactivity and Synthesis

Diagram: Electronic Properties and Reactivity of the Thiazole Ring

Caption: Electronic properties and primary sites of reactivity on the thiazole ring.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis start Start Materials alpha_haloketone α-Haloketone start->alpha_haloketone thioamide Thioamide start->thioamide process Condensation Reaction alpha_haloketone->process thioamide->process intermediate Intermediate Formation process->intermediate cyclization Dehydration & Cyclization intermediate->cyclization product Substituted Thiazole cyclization->product

Caption: Workflow for the Hantzsch synthesis of substituted thiazoles.

Conclusion

The thiazole ring represents a fascinating and highly valuable heterocyclic system in the realm of chemical and pharmaceutical sciences. Its inherent aromaticity, coupled with a unique distribution of electron density, gives rise to a rich and predictable reactivity profile. A thorough understanding of its behavior in electrophilic, nucleophilic, and C-H functionalization reactions is critical for the rational design of synthetic strategies. As research continues to uncover novel biological activities of thiazole-containing compounds, the principles outlined in this guide will remain fundamental for drug development professionals seeking to harness the therapeutic potential of this remarkable scaffold.

References

Methodological & Application

Application Note: A Robust and Scalable Synthesis of Methyl-4-bromothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl-4-bromothiazole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently incorporated into scaffolds for developing novel therapeutic agents. This application note provides a comprehensive, field-proven guide to its synthesis, starting from commercially available 4-bromothiazole. The described two-step methodology, involving a highly selective C-2 lithiation followed by a classic Fischer esterification, is designed for reliability, scalability, and high purity of the final product. We delve into the mechanistic rationale behind each step, offering insights into reaction parameter optimization and safety considerations critical for laboratory and process chemistry environments.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a versatile component in ligand design. The specific substitution pattern of this compound, with functional handles at the C2 and C4 positions, offers synthetic vectors for further elaboration, making it a valuable intermediate for constructing diverse compound libraries. This guide presents a logical and efficient pathway to this key intermediate.

Overall Synthetic Strategy

The synthesis is achieved in two distinct, high-yielding steps. The strategy hinges on the inherent acidity of the C-2 proton of the thiazole ring, which allows for selective deprotonation and subsequent carboxylation. The resulting carboxylic acid is then esterified under standard acidic conditions. This approach avoids the regioselectivity issues often encountered with direct electrophilic bromination of pre-formed thiazole-2-carboxylates.[2]

G cluster_0 Overall Workflow Start 4-Bromothiazole Intermediate 4-Bromothiazole-2-carboxylic acid Start->Intermediate  1. n-BuLi, THF, -78 °C  2. CO2 (s)  3. H3O+ Workup Final This compound Intermediate->Final  MeOH, H2SO4 (cat.)  Reflux

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of 4-Bromothiazole-2-carboxylic acid via Directed Lithiation

Mechanistic Rationale & Experimental Causality

The C-2 proton of the thiazole ring is significantly more acidic than the C-5 proton due to the inductive effect of the adjacent sulfur and nitrogen atoms and the stability of the resulting carbanion. This electronic feature allows for highly regioselective deprotonation using a strong, non-nucleophilic base like n-butyllithium (n-BuLi).

  • Choice of Base: n-BuLi is the base of choice due to its high basicity, which ensures complete and rapid deprotonation.

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. The reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the base and the lithiated intermediate.

  • Low Temperature (-78 °C): The lithiation is performed at -78 °C (a dry ice/acetone bath) for two critical reasons:

    • To prevent side reactions, such as the degradation of the thermally sensitive lithiated thiazole intermediate.[3]

    • To control the reactivity of n-BuLi, which can be highly aggressive at warmer temperatures.

  • Electrophilic Quench: Solid carbon dioxide (dry ice) serves as an inexpensive and efficient electrophile to install the carboxylate group. The lithiated intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt, which is then protonated during aqueous workup to yield the desired carboxylic acid.

Detailed Experimental Protocol: 4-Bromothiazole-2-carboxylic acid

Materials:

  • 4-Bromothiazole (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (CO₂) (excess)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 4-bromothiazole (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting dark solution at -78 °C for 1 hour.

  • In a separate beaker, crush an excess of dry ice into a coarse powder.

  • Carefully and rapidly, pour the reaction mixture onto the crushed dry ice with vigorous stirring. Caution: This will cause rapid sublimation of CO₂.

  • Allow the mixture to slowly warm to room temperature. The excess THF can be removed via rotary evaporation.

  • Quench the reaction by adding 1 M HCl until the pH is ~2.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine (1x volume), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid, 4-bromothiazole-2-carboxylic acid[4], can be purified by recrystallization if necessary, but is often of sufficient purity for the subsequent step.

Part II: Synthesis of this compound via Fischer Esterification

Mechanistic Rationale & Experimental Causality

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5] The reaction is an equilibrium process, and its success relies on pushing the equilibrium towards the product side.

  • Acid Catalyst (H₂SO₄): A strong acid catalyst is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol (methanol).[5]

  • Excess Alcohol: Methanol is used as both the reactant and the solvent. Using a large excess of this reagent shifts the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.[6]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Removal of Water: While not always necessary when using a large excess of alcohol, the removal of water (the reaction byproduct) can also drive the equilibrium forward.

Caption: Simplified mechanism of Fischer Esterification.

Detailed Experimental Protocol: this compound

Materials:

  • 4-Bromothiazole-2-carboxylic acid (1.0 eq)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 4-bromothiazole-2-carboxylic acid (1.0 eq) in methanol (used as solvent, approx. 0.3 M).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.05 eq) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

  • Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases to neutralize the acid catalyst.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.[7][8]

Data Summary and Characterization

The following table summarizes expected results for the synthesis. Actual yields may vary based on reaction scale and purification efficiency.

StepCompoundStarting Mass (Example)Molar Mass ( g/mol )EquivalentsTypical YieldPhysical State
14-Bromothiazole-2-carboxylic acid5.00 g208.031.085-95%Off-white solid
2This compound4.68 g (from Step 1)222.061.090-98%White/Pale solid

Expected Characterization for this compound:

  • ¹H NMR (CDCl₃): Expect a singlet for the C-5 proton of the thiazole ring and a singlet for the methyl ester protons.

  • ¹³C NMR (CDCl₃): Expect signals corresponding to the thiazole ring carbons, the carbonyl carbon, and the methyl ester carbon.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion, showing the characteristic isotopic pattern for a compound containing one bromine atom.

Conclusion

This application note details a reliable and scalable two-step synthesis for this compound. The methodology leverages a regioselective C-2 lithiation and a robust Fischer esterification, providing a logical and efficient route to this valuable building block. The protocols are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it as needed for their specific drug discovery programs.

References

The Synthetic Versatility of Methyl-4-bromothiazole-2-carboxylate: A Guide for Organic Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety and the Strategic Importance of a Key Building Block

The thiazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a privileged scaffold found in a multitude of approved drugs, including anti-inflammatory agents, anticancer therapies, and agricultural chemicals.[1] The unique electronic properties and conformational rigidity of the thiazole nucleus allow it to engage in specific interactions with biological targets, making it a highly sought-after component in drug design.

Within the vast arsenal of thiazole-containing building blocks, Methyl-4-bromothiazole-2-carboxylate stands out as a particularly versatile and valuable intermediate.[3] Its structure is strategically functionalized with three key features: a methyl ester at the 2-position, a bromine atom at the 4-position, and the inherent reactivity of the thiazole ring itself. This trifecta of functionalities provides chemists with a powerful tool to construct complex molecular architectures through a variety of synthetic transformations. The bromine substituent, in particular, serves as a linchpin for cross-coupling reactions, enabling the facile introduction of diverse substituents at a specific vector.[1] This guide will provide an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel molecules.

Core Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound is most prominently demonstrated in its application in palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern organic synthesis, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the thiazole ring is readily susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can be intercepted by a variety of coupling partners. This regioselectivity is a key advantage, allowing for predictable and controlled elaboration of the thiazole core.[4][5]

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions Utilizing 4-Bromothiazole Derivatives

Reaction TypeCoupling PartnerCatalyst/Ligand System (Typical)Key Bond Formation
Suzuki-MiyauraBoronic acids/estersPd(PPh₃)₄, PdCl₂(dppf)C-C (Aryl-Aryl, Aryl-Alkyl)
StilleOrganostannanesPd(PPh₃)₄C-C (Aryl-Aryl, Aryl-Vinyl)
NegishiOrganozinc reagentsPd(PPh₃)₄, Pd(dppf)Cl₂C-C (Aryl-Alkyl, Aryl-Aryl)
SonogashiraTerminal alkynesPdCl₂(PPh₃)₂, CuIC-C (Aryl-Alkynyl)
HeckAlkenesPd(OAc)₂, P(o-tol)₃C-C (Aryl-Vinyl)

The choice of a specific cross-coupling reaction is dictated by the desired substituent to be introduced and the functional group tolerance of the substrates. For instance, the Suzuki-Miyaura coupling is widely favored for its use of relatively stable and commercially available boronic acids, while the Negishi coupling often provides high yields for the introduction of alkyl groups.[4][5] The Sonogashira reaction is the method of choice for installing alkynyl moieties, which can serve as handles for further transformations.[4]

Mechanistic Rationale: The Suzuki-Miyaura Coupling

To illustrate the underlying principles, let's consider the mechanism of the Suzuki-Miyaura coupling, a workhorse reaction in synthetic chemistry.

Suzuki_Miyaura_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Coupled Product Reductive_Elimination->Product Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-Br Methyl-4-bromothiazole- 2-carboxylate Ar-Br->Oxidative_Addition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation caption Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction. Suzuki_Protocol_Workflow Start Start Reagents Combine Reactants: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2.0 eq) - Solvent (e.g., Dioxane/H₂O) Start->Reagents Degas Degas the reaction mixture (e.g., N₂ bubbling for 15 min) Reagents->Degas Heat Heat the reaction mixture (e.g., 80-100 °C) Degas->Heat Monitor Monitor reaction progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup: - Dilute with water - Extract with organic solvent (e.g., EtOAc) Monitor->Workup Reaction Complete Purification Purify the crude product (Column Chromatography) Workup->Purification Characterization Characterize the final product (NMR, MS) Purification->Characterization End End Characterization->End

References

Application Notes & Protocols: Strategic Implementation of Methyl-4-bromothiazole-2-carboxylate in Palladium-Catalyzed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating complex biaryl and heteroaryl structures.[4][5][6] This guide provides a detailed technical overview and robust protocols for the effective use of Methyl-4-bromothiazole-2-carboxylate, a key building block, in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, critical reaction parameters, optimized step-by-step protocols, and field-proven troubleshooting strategies to empower researchers in pharmaceutical and materials science.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning cross-coupling method that forges a C-C bond between an organohalide and an organoboron compound, typically catalyzed by a Palladium(0) complex.[4][6] The catalytic cycle, as illustrated below, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

1.1. The Catalytic Cycle

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of the this compound. This step forms a square planar Pd(II) intermediate. The electron-deficient nature of the thiazole ring, amplified by the C2-carboxylate group, generally facilitates this rate-limiting step.

  • Transmetalation: In this phase, a base activates the boronic acid partner to form a more nucleophilic boronate species.[6][9] This boronate then transfers its organic group to the Pd(II) complex, displacing the bromide ligand. The precise mechanism of this step can be complex but is crucial for bringing the two coupling partners together on the palladium center.[6]

  • Reductive Elimination: This is the final, product-forming step. The two organic ligands on the Pd(II) center—the thiazole and the partner from the boronic acid—couple together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Halide R¹-Pd(II)L₂(X) (Thiazolyl-Pd Complex) Pd0->PdII_Halide R¹-X (this compound) OxAdd->PdII_Halide Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)L₂(R²) (Di-organo Complex) PdII_Halide->PdII_Diaryl R²-B(OH)₂ + Base Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 Product (R¹-R²) RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd R2B R²-B(OH)₂ R2B->Transmetal Troubleshooting_Workflow start Low or No Product Yield cause1 Is Starting Material Consumed? start->cause1 cause2 Major Side Product: Dehalogenation? cause1->cause2 No sol1a Check Catalyst/Ligand Activity Use a fresh batch or pre-catalyst cause1->sol1a Yes cause3 Major Side Product: Protodeboronation? cause2->cause3 No sol2 Use a less coordinating solvent (e.g., Toluene) Use a non-hydroxide base (K₃PO₄, Cs₂CO₃) cause2->sol2 Yes cause4 Complex Mixture / Decomposition? cause3->cause4 No sol3 Use boronic ester (e.g., pinacol ester) Use anhydrous conditions Use a milder base (e.g., K₂CO₃) cause3->sol3 Yes sol4 Lower reaction temperature Screen different ligands Check reagent purity cause4->sol4 Yes sol1b Ensure Inert Atmosphere Thoroughly degas solvents sol1a->sol1b sol1c Increase Temperature or Time sol1b->sol1c

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl-4-bromothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Methyl-4-bromothiazole-2-carboxylate. This versatile building block is of significant interest to researchers in drug discovery and medicinal chemistry due to the prevalence of the 2,4-disubstituted thiazole scaffold in numerous biologically active compounds.[1][2] This document offers step-by-step procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse array of functionalized thiazole derivatives. The protocols are designed to be robust and reproducible, with in-depth explanations of the rationale behind the selection of catalysts, ligands, and reaction conditions to ensure experimental success.

Introduction: The Significance of 2,4-Disubstituted Thiazoles

The thiazole ring is a privileged heterocyclic motif frequently incorporated into the structure of pharmaceuticals and bioactive molecules.[2][3] Its presence can confer desirable pharmacokinetic and pharmacodynamic properties. Compounds containing the 2,4-disubstituted thiazole core have demonstrated a wide spectrum of therapeutic potentials, including anti-cancer, anti-inflammatory, antibacterial, and antifungal activities.[2][3][4]

This compound (CAS No: 1025468-06-7) is a key synthetic intermediate that allows for the strategic introduction of diverse functionalities at the C4-position of the thiazole ring through modern cross-coupling methodologies.[5][6][7] The ester group at the C2-position provides an additional handle for further synthetic manipulations, such as amidation or reduction. This guide focuses on leveraging palladium catalysis to unlock the synthetic potential of this valuable building block.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound is outlined below. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and competing side reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add Pd Catalyst & Ligand to a dry Schlenk flask B Add Base A->B C Add Methyl-4-bromothiazole- 2-carboxylate B->C D Add Coupling Partner C->D E Degas Solvent & Add to Flask D->E F Heat Reaction Mixture to Desired Temperature E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Cool to Room Temperature G->H I Aqueous Work-up (e.g., dilute with EtOAc, wash with H2O/brine) H->I J Dry Organic Layer (e.g., Na2SO4 or MgSO4) I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M M L->M Characterization (NMR, MS, etc.)

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[8][9][10] This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups.[8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Complex R-Pd(II)L2-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Intermediate R-Pd(II)L2-R' Transmetalation->PdII_Intermediate RedElim Reductive Elimination RedElim->Pd0 Product_out R-R' RedElim->Product_out ArBOH2_in R'-B(OH)2 + Base ArBOH2_in->Transmetalation ArBr_in R-Br ArBr_in->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Expert Insight: The choice of ligand is critical. For electron-deficient heteroaryl halides like our substrate, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often preferred as they promote the rate-limiting oxidative addition step and facilitate reductive elimination. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[13]

Protocol: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • XPhos (4 mol%) or SPhos (4 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.5 equivalents)

  • Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

  • Standard glassware for anhydrous reactions under an inert atmosphere

Procedure:

  • To a dry Schlenk flask purged with argon, add the palladium catalyst, phosphine ligand, and base.

  • Add this compound and the arylboronic acid to the flask.

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add the degassed solvent mixture (e.g., dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data
EntryArylboronic Acid (R')Catalyst/LigandBaseTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd₂(dba)₃ / SPhosK₂CO₃90685-95
24-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₂CO₃80880-90
33-Pyridylboronic acidPd(OAc)₂ / XPhosCs₂CO₃1001270-80
44-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃1001075-85

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst.[14][15] This reaction is instrumental in synthesizing conjugated enynes and aryl alkynes.[16]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle, similar to other cross-coupling reactions, and a copper cycle.[14][17]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2-Br pd0->pd_complex Oxidative Addition (R-Br) pd_complex->pd0 Reductive Elimination (R-C≡C-R') cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡C-R' cu_halide->cu_acetylide + H-C≡C-R' - HBr (Base) cu_acetylide->pd_complex Transmetalation cu_acetylide->cu_halide Transmetalation to Pd Buchwald_Hartwig_Mechanism Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Complex R-Pd(II)L-Br OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Amide R-Pd(II)L-NR'R'' Amine_Coord->PdII_Amide RedElim Reductive Elimination RedElim->Pd0 Product_out R-NR'R'' RedElim->Product_out Amine_in HNR'R'' + Base Amine_in->Amine_Coord ArBr_in R-Br ArBr_in->OxAdd

References

The Strategic Deployment of Methyl-4-bromothiazole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural component in over 18 FDA-approved drugs, demonstrating its versatility and importance in drug design.[1] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][3]

Methyl-4-bromothiazole-2-carboxylate is a highly valuable and versatile building block for the synthesis of these pharmacologically active molecules. Its structure is primed for chemical modification, featuring a bromine atom that serves as an excellent handle for palladium-catalyzed cross-coupling reactions, and an ester group that can be further manipulated. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its use in key synthetic transformations and examples of its incorporation into therapeutically relevant scaffolds.

Core Applications in Drug Discovery

The strategic importance of this compound lies in its ability to serve as a versatile intermediate for the synthesis of complex molecular architectures. The bromine atom at the 4-position is particularly amenable to substitution via various cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties.

Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The thiazole scaffold is a common feature in many kinase inhibitors.

  • c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is a well-validated target in oncology.[4] Overexpression or mutation of c-Met is implicated in various human tumors, making it an attractive target for small molecule inhibitors.[2] Several potent c-Met inhibitors feature a thiazole core, which often serves as a key hydrogen-bonding motif within the ATP-binding site of the kinase.[5] this compound can be utilized as a starting material to construct these inhibitors. For instance, a Suzuki-Miyaura coupling reaction can be employed to introduce an aryl or heteroaryl group at the 4-position, a common feature in many c-Met inhibitors.[1][2]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar brominated heterocycles. Researchers should consider these as robust starting points, with the understanding that optimization of catalysts, ligands, bases, solvents, and temperatures may be necessary for specific substrate combinations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is instrumental in synthesizing biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals.

Rationale for Component Selection:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used and are reduced in situ. For challenging couplings, pre-formed Pd(0) catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) are employed to promote the rate-limiting oxidative addition step.[6]

  • Ligand: Bulky, electron-rich phosphine ligands are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. The choice of ligand can significantly impact reaction efficiency and substrate scope.

  • Base: A base is required to activate the organoboron species, typically by forming a more nucleophilic "ate" complex. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and prevent side reactions.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used. Water is necessary for the dissolution of the inorganic base and plays a role in the catalytic cycle.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) followed by the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-arylthiazole-2-carboxylate.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>90 (expected)
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O100>90 (expected)
33-Pyridylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF/H₂O11080-90 (expected)

Yields are estimations based on similar reactions reported in the literature and will require experimental optimization.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Base Catalyst Add Catalyst & Ligand Reagents->Catalyst Inert Establish Inert Atmosphere (Ar/N2) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up (Extraction) Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as part of a larger conjugated system.

Rationale for Component Selection:

  • Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) catalyst is required. Pd(PPh₃)₂Cl₂ is a common and effective pre-catalyst.

  • Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are typically used as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX by-product.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are commonly employed.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.0 equiv.) and the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper salts, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Logical Pathway for Sonogashira Coupling

Sonogashira_Pathway start Start reagents This compound Terminal Alkyne start->reagents catalysts Pd(0) Catalyst Cu(I) Co-catalyst Amine Base start->catalysts reaction Reaction (RT or Heat) reagents->reaction catalysts->reaction workup Aqueous Work-up (NH4Cl wash) reaction->workup purification Column Chromatography workup->purification product Alkynyl-Thiazole Product purification->product

Caption: Key steps in a Sonogashira coupling reaction.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[6] This reaction has revolutionized the synthesis of arylamines, which are important pharmacophores.

Rationale for Component Selection:

  • Palladium Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, Xantphos, or specialized biaryl phosphines (e.g., BrettPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[9]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are preferred.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Decision Tree for Reaction Condition Selection

Reaction_Selection start Desired Bond Formation? C_C_sp2 C(sp2)-C(sp2) start->C_C_sp2 Aryl/Heteroaryl C_C_sp C(sp2)-C(sp) start->C_C_sp Alkyne C_N C(sp2)-N start->C_N Amine Suzuki Use Suzuki-Miyaura Coupling C_C_sp2->Suzuki Sonogashira Use Sonogashira Coupling C_C_sp->Sonogashira Buchwald Use Buchwald-Hartwig Amination C_N->Buchwald

Caption: Selecting the appropriate cross-coupling reaction.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its inherent reactivity, particularly at the 4-position, allows for the efficient construction of diverse and complex molecular scaffolds through well-established palladium-catalyzed cross-coupling reactions. The thiazole core itself imparts favorable pharmacological properties, making this reagent a strategic starting point for the synthesis of novel therapeutics targeting a wide range of diseases. The protocols and applications outlined in this guide are intended to empower researchers to fully leverage the potential of this valuable synthetic intermediate in their drug discovery and development endeavors.

References

Application Notes & Protocols: A Guide to Developing Antimicrobial Agents with Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent development of novel therapeutic agents with unique mechanisms of action.[1][2][3] The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, has emerged as a cornerstone in medicinal chemistry due to its presence in numerous clinically approved drugs and its versatile biological activity.[4][5][6][7] This privileged structure serves as an excellent framework for designing new antimicrobial agents, offering synthetic tractability and the ability to modulate biological activity through diverse substitutions.[8][9][10] Thiazole derivatives have demonstrated a broad spectrum of activity against drug-sensitive and resistant bacteria and fungi.[11][12][13]

These application notes provide a comprehensive guide for researchers engaged in the discovery and development of thiazole-based antimicrobial agents. We will delve into the strategic rationale behind synthetic approaches, explore key structure-activity relationships (SAR), and provide detailed, field-proven protocols for synthesis and antimicrobial evaluation.

Section 1: The Thiazole Scaffold - A Privileged Structure in Antimicrobial Drug Design

The thiazole moiety is a key component in a variety of natural and synthetic compounds with potent pharmacological activities.[4][6] Its unique electronic properties and ability to form hydrogen bonds and engage in hydrophobic interactions contribute to its capacity to bind with various biological targets.[14] The development of hybrid molecules, where the thiazole ring is combined with other pharmacophores, has proven to be a successful strategy for enhancing antimicrobial potency and overcoming resistance mechanisms.[13][15]

Common Mechanisms of Action

Thiazole derivatives exert their antimicrobial effects through diverse mechanisms, making them promising candidates against a wide range of pathogens. Understanding these mechanisms is crucial for rational drug design.

  • Enzyme Inhibition: A primary mode of action involves the inhibition of essential microbial enzymes.

    • Bacterial Cell Division: Certain thiazole-quinolinium derivatives have been shown to disrupt bacterial cell division by stimulating the polymerization activity of the FtsZ protein, a crucial component of the Z-ring. This leads to cell elongation and eventual death.[16]

    • Fatty Acid Synthesis: Some derivatives act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the bacterial fatty acid synthesis (FAS II) pathway, which is essential for bacterial membrane biogenesis.[1][17]

    • DNA Replication: Thiazole compounds have been developed as inhibitors of DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and segregation.[14]

    • Fungal Ergosterol Synthesis: In fungi, thiazoles can inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, leading to the disruption of the fungal cell membrane.[11][18][19]

  • Cell Membrane Disruption: The amphiphilic nature of certain thiazole derivatives allows them to embed within the microbial cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and cell death.[8]

Below is a diagram illustrating the major antimicrobial targets of thiazole derivatives.

Thiazole_MoA cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Thiazole Thiazole Scaffold (Antimicrobial Agent) FtsZ FtsZ Protein (Cell Division) Thiazole->FtsZ Disrupts Z-ring formation FabH FabH Enzyme (Fatty Acid Synthesis) Thiazole->FabH Inhibits DNA_Gyrase DNA Gyrase / Topo IV (DNA Replication) Thiazole->DNA_Gyrase Inhibits Cell_Membrane_B Cell Membrane Thiazole->Cell_Membrane_B Disrupts Integrity Lanosterol_Demethylase Lanosterol 14α-demethylase (Ergosterol Synthesis) Thiazole->Lanosterol_Demethylase Inhibits Hantzsch_Workflow Start Starting Materials: α-Haloketone Thioamide/Thiourea Reaction Cyclocondensation (Reflux in Ethanol) Start->Reaction Workup Reaction Work-up (Cooling, Neutralization, Filtration) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Pure Thiazole Derivative Characterization->Final Screening_Cascade Synthesis Synthesized Thiazole Library Primary_Screen Primary Screening (Single Concentration) Synthesis->Primary_Screen MIC MIC Determination (Broth Microdilution) Primary_Screen->MIC Active Compounds Hit Hit Compound Primary_Screen->Hit Inactive MBC MBC / MFC Determination MIC->MBC Potent Compounds MIC->Hit Weakly Active Toxicity Cytotoxicity Assay (e.g., against NIH/3T3 cells) MBC->Toxicity MoA Mechanism of Action Studies Toxicity->MoA Non-toxic Compounds Toxicity->Hit Toxic Lead Lead Candidate MoA->Lead

References

The Rising Star of Material Science: Harnessing Methyl-4-bromothiazole-2-carboxylate for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of material science, the quest for novel building blocks that unlock unprecedented functionalities is perpetual. Methyl-4-bromothiazole-2-carboxylate, a versatile heterocyclic compound, has emerged as a significant player in the synthesis of advanced materials. Its unique electronic properties and reactive sites make it a coveted monomer for the creation of sophisticated polymers and organic semiconductors. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development who are venturing into this exciting field.

Part 1: Understanding the Core Component: this compound

This compound (M4BTC) is an organic compound featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of a bromine atom and a methyl carboxylate group at specific positions on this ring are key to its utility in materials science.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 1025468-06-7[1][2][3][4]
Molecular Formula C5H4BrNO2S[1][2][3]
Molecular Weight 222.06 g/mol [5][6]
Appearance White to off-white solid[2]
Purity Typically ≥95%[2]
Storage 2-8°C in an inert atmosphere[2]

The bromine atom at the 4-position serves as a reactive handle for various cross-coupling reactions, such as Stille and Suzuki polymerizations, which are fundamental techniques for building conjugated polymer chains. The methyl carboxylate group at the 2-position can be used for post-polymerization modifications or to influence the solubility and electronic properties of the resulting material. The thiazole ring itself imparts desirable electronic characteristics, often contributing to n-type semiconductor behavior in organic electronic devices.[7]

Part 2: Application in Organic Electronics - The Synthesis of Thiazole-Based Conjugated Polymers

The incorporation of thiazole units into conjugated polymers is a strategic approach to developing high-performance organic semiconductors.[8][9][10][11] These materials are the active components in a range of electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs). The electron-deficient nature of the thiazole ring can enhance electron transport, making these polymers suitable for n-channel transistors.[7]

Proposed Protocol: Synthesis of a Thiazole-Containing Copolymer via Stille Coupling

This protocol outlines a proposed method for the copolymerization of this compound with a distannyl comonomer. This approach is based on established Stille coupling procedures for creating conjugated polymers.[12][13]

Workflow for Stille Coupling Polymerization:

G cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Purification M4BTC Methyl-4-bromothiazole- 2-carboxylate (Monomer A) ReactionVessel Schlenk Flask under Inert Atmosphere (N2 or Ar) M4BTC->ReactionVessel Distannyl Distannyl Comonomer (Monomer B) e.g., 2,5-bis(trimethylstannyl)thiophene Distannyl->ReactionVessel Heating Reflux (e.g., 110°C) ReactionVessel->Heating Stirring for 24-48h Solvent Anhydrous Toluene Solvent->ReactionVessel Catalyst Pd(PPh3)4 Catalyst->ReactionVessel Precipitation Precipitation in Methanol Heating->Precipitation Filtration Filtration and Washing Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet Drying Drying under Vacuum Soxhlet->Drying FinalPolymer FinalPolymer Drying->FinalPolymer Characterization

Caption: Workflow for the proposed synthesis of a thiazole-containing copolymer.

Materials:

  • This compound (Monomer A)

  • 2,5-bis(trimethylstannyl)thiophene (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Anhydrous toluene

  • Methanol

  • Hexane, Acetone, Chloroform (for Soxhlet extraction)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add equimolar amounts of this compound and 2,5-bis(trimethylstannyl)thiophene.

  • Catalyst Addition: Add the palladium catalyst, typically 1-2 mol% relative to the monomers.

  • Solvent Addition: Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the mixture to reflux (approximately 110°C) under a positive pressure of inert gas (nitrogen or argon) and stir vigorously for 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a stirred beaker of methanol.

    • Collect the solid polymer by filtration.

    • Wash the polymer with methanol to remove residual catalyst and unreacted monomers.

  • Purification:

    • Perform Soxhlet extraction to purify the polymer. Sequentially wash with hexane (to remove oligomers), acetone (to remove catalyst residues), and finally extract the desired polymer fraction with chloroform.

    • Precipitate the purified polymer from the chloroform solution by adding it to methanol.

    • Collect the final polymer by filtration and dry it under vacuum at 40-50°C for 24 hours.

Part 3: Characterization of the Synthesized Polymer

A thorough characterization of the synthesized polymer is crucial to understand its properties and potential performance in devices.

Recommended Characterization Techniques:

TechniquePurposeExpected Outcome
Gel Permeation Chromatography (GPC) Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Provides information on the polymer chain length and distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm the polymer structure and the successful incorporation of both monomers.Spectral peaks corresponding to the protons and carbons of the thiazole and thiophene units.
UV-Vis Spectroscopy Investigate the optical properties, including the absorption spectrum and optical bandgap.An absorption spectrum in the visible or near-UV range, from which the bandgap can be estimated.
Cyclic Voltammetry (CV) Determine the HOMO and LUMO energy levels of the polymer.Provides insights into the electronic structure and suitability for charge injection/transport.
Thermogravimetric Analysis (TGA) Evaluate the thermal stability of the polymer.Determines the decomposition temperature, indicating the material's robustness.

Part 4: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)

To evaluate the charge transport properties of the synthesized polymer, an OFET can be fabricated.

Workflow for OFET Fabrication and Testing:

G cluster_fab Device Fabrication cluster_test Device Characterization Substrate Heavily n-doped Si wafer with SiO2 dielectric Cleaning Substrate Cleaning (Sonication in Acetone, IPA) Substrate->Cleaning SurfaceTreatment Surface Treatment (e.g., HMDS or OTS) Cleaning->SurfaceTreatment SpinCoating Spin-coating of Polymer Solution (in Chloroform or Chlorobenzene) SurfaceTreatment->SpinCoating Annealing Thermal Annealing SpinCoating->Annealing Deposition Deposition of Source/Drain Electrodes (e.g., Au) via Shadow Mask Annealing->Deposition OFET_Device OFET_Device Deposition->OFET_Device Completed Device ProbeStation Probe Station SemiconductorAnalyzer Semiconductor Parameter Analyzer ProbeStation->SemiconductorAnalyzer Measurement Measurement of Output and Transfer Characteristics SemiconductorAnalyzer->Measurement PerformanceMetrics PerformanceMetrics Measurement->PerformanceMetrics Extraction of Mobility, On/Off Ratio, Threshold Voltage OFET_Device->ProbeStation

Caption: Workflow for the fabrication and testing of an Organic Field-Effect Transistor.

Proposed Protocol for Bottom-Gate, Top-Contact OFET Fabrication:

  • Substrate Preparation:

    • Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric.

    • Clean the substrate by sonicating sequentially in acetone and isopropyl alcohol, followed by drying with a stream of nitrogen.

    • Treat the SiO₂ surface with a self-assembled monolayer, such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.

  • Active Layer Deposition:

    • Prepare a solution of the synthesized polymer in a suitable solvent (e.g., chloroform or chlorobenzene) at a concentration of 5-10 mg/mL.

    • Deposit a thin film of the polymer onto the treated substrate using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

  • Annealing:

    • Anneal the polymer film at a temperature below its glass transition temperature (e.g., 100-150°C) for a specified time (e.g., 30 minutes) in an inert atmosphere (e.g., a nitrogen-filled glovebox) to improve the film morphology and molecular ordering.

  • Electrode Deposition:

    • Deposit the source and drain electrodes (e.g., 50 nm of gold) on top of the polymer film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask dimensions.

  • Device Characterization:

    • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere.

    • Obtain the output and transfer curves to extract key performance metrics such as charge carrier mobility, on/off current ratio, and threshold voltage.

Part 5: Future Outlook and Broader Applications

The utility of this compound extends beyond OFETs. The resulting polymers can be explored for applications in:

  • Organic Photovoltaics (OPVs): As electron-acceptor or donor materials in the active layer of solar cells.

  • Sensors: The thiazole unit can interact with specific analytes, leading to changes in the material's conductivity or optical properties, forming the basis for chemical sensors.[11]

  • Coatings and Advanced Materials: The unique properties of thiazole-containing polymers can be leveraged to create coatings with enhanced durability and specific electronic functionalities.[9]

The continued exploration of this compound and its derivatives is poised to yield a new generation of high-performance organic materials, driving innovation across a spectrum of technological applications.

References

Application Notes and Protocols for Methyl-4-bromothiazole-2-carboxylate: A Key Intermediate in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Among these, its role in the development of anti-inflammatory drugs is particularly prominent.[3][4] This guide focuses on Methyl-4-bromothiazole-2-carboxylate (CAS No. 1025468-06-7), a versatile heterocyclic building block, detailing its synthesis, characterization, and strategic application as a pivotal intermediate in the creation of next-generation anti-inflammatory compounds. We provide field-proven protocols for its synthesis and subsequent functionalization, with a specific focus on its use in preparing precursors for potent kinase and ion channel modulators, such as NaV1.8 inhibitors, which are instrumental in mediating inflammatory pain.[5][6][7]

Introduction: The Thiazole Scaffold in Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response implicated in a wide array of pathologies, from arthritis to neurodegenerative diseases. The search for potent and selective anti-inflammatory agents with improved safety profiles over traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is a paramount objective in drug development.[8] Thiazole derivatives have emerged as a highly promising class of compounds, demonstrating potent inhibition of key inflammatory mediators, including Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) enzymes.[8][9]

This compound serves as an ideal intermediate for several reasons:

  • Structural Rigidity: The aromatic thiazole core provides a rigid scaffold for the precise spatial orientation of pharmacophoric groups.

  • Tunable Electronics: The electron-withdrawing methyl ester at the C2 position and the bromine atom at the C4 position modulate the electronic properties of the ring.

  • Synthetic Versatility: The bromine atom at the C4 position acts as a versatile synthetic handle, readily participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl and heteroaryl moieties.[1][4] This modularity is crucial for exploring structure-activity relationships (SAR) and optimizing drug candidates.

This document will provide researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to effectively utilize this key intermediate.

Physicochemical Properties and Characterization

Correctly identifying and ensuring the purity of the starting intermediate is critical for the success of subsequent synthetic steps.

PropertyValueSource(s)
Chemical Name Methyl 4-bromo-1,3-thiazole-2-carboxylate[10]
CAS Number 1025468-06-7[11]
Molecular Formula C₅H₄BrNO₂S[11]
Molecular Weight 222.06 g/mol [11]
Appearance Brown to white solid/powder[12]
Melting Point 114 - 118 °C[12]
Purity ≥95%[10]
Storage 2-8°C, under inert atmosphere[10]
Spectroscopic Characterization:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): A Certificate of Analysis confirms the structure. The spectrum should exhibit two key signals: a singlet for the C5-proton on the thiazole ring and a singlet for the methyl ester protons. The exact chemical shift of the C5-proton is influenced by the electronic environment. For the related ethyl ester, this proton appears around 8.4 ppm.[13]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Based on established chemical shift ranges for thiazole and carboxylate compounds, the following approximate peaks are expected: ~160-165 ppm (C=O of ester), ~145-150 ppm (C2 of thiazole), ~125-135 ppm (C4-Br), ~120-125 ppm (C5), and ~52 ppm (-OCH₃).[14][15]

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester (typically ~1720-1740 cm⁻¹) and C=N stretching of the thiazole ring (~1600-1650 cm⁻¹).[8]

Synthesis of this compound

While several synthetic routes exist, a common and reliable method involves the bromination of a 2-aminothiazole precursor followed by a Sandmeyer-type reaction to replace the amino group with bromine, and subsequent esterification. An alternative robust pathway begins with the appropriate α-haloketone in a Hantzsch thiazole synthesis. Below is a generalized protocol based on established chemical principles for thiazole synthesis.

Workflow for Synthesis via Diazotization

cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Diazotization & Bromination cluster_2 Step 3: Work-up & Purification A Thiourea + Methyl 3-bromo-2-oxopropanoate B Methyl 2-aminothiazole-4-carboxylate A->B Reflux in Ethanol C Methyl 2-aminothiazole-4-carboxylate D Diazonium Salt Intermediate C->D NaNO₂, HBr 0-5 °C E Methyl 2-bromothiazole-4-carboxylate D->E CuBr F Crude Product E->F Extraction G Pure Methyl 4-bromothiazole-2-carboxylate F->G Column Chromatography

Caption: Synthesis of this compound.

Protocol 1: Synthesis of the Intermediate

Disclaimer: This protocol is a representative procedure based on established methods.[16] Researchers should conduct their own risk assessment and optimization.

Materials:

  • Methyl 2-aminothiazole-4-carboxylate

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of 48% HBr and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Bromination (Sandmeyer Reaction): In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with an organic solvent like DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Application in the Synthesis of Anti-Inflammatory Agents

The bromine atom at the C4 position is the key to the synthetic utility of this compound, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the construction of complex bi-aryl structures, which are common motifs in kinase and ion channel inhibitors.

Case Study: Synthesis of a Precursor for NaV1.8 Inhibitors

The voltage-gated sodium channel NaV1.8 is predominantly expressed in peripheral nociceptors and has been genetically and pharmacologically validated as a crucial target for treating acute and chronic pain, a primary symptom of inflammation.[5][10][17] Selective inhibitors of NaV1.8 can block the transmission of pain signals without the central nervous system side effects associated with opioids.[6] A recent patent discloses the use of this compound as a starting material for novel bicyclic heterocyclic amide inhibitors of NaV1.8.[7] The key step is a Suzuki-Miyaura coupling to form a C-C bond at the C4 position.

Mechanism: Targeting Inflammatory Pain Signaling

Inflammation Inflammatory Stimulus (e.g., tissue injury) Mediators Release of Pro-inflammatory Mediators (e.g., Prostaglandins) Inflammation->Mediators Nociceptor Nociceptor Sensitization Mediators->Nociceptor Nav18 NaV1.8 Channel Upregulation & Activation Nociceptor->Nav18 ActionPotential Action Potential Generation & Propagation Nav18->ActionPotential Brain Signal to Brain ActionPotential->Brain Pain Sensation of Pain Brain->Pain Inhibitor Thiazole-based NaV1.8 Inhibitor Inhibitor->Nav18 BLOCKS

Caption: Role of NaV1.8 in the inflammatory pain pathway.

Protocol 2: Suzuki-Miyaura Coupling of the Intermediate

This generalized protocol is based on established methods for Suzuki couplings on heterocyclic systems and the reaction scheme described in patent CN119585247A.[1][4][7]

Materials:

  • This compound (1.0 eq)

  • Desired Aryl/Heteroaryl Boronic Acid or Ester (1.1-1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, BrettPhos Pd G3) (1-5 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert gas supply (Argon or Nitrogen)

Workflow for Suzuki-Miyaura Coupling

G Reactants Reactants: - this compound - Aryl Boronic Acid - Palladium Catalyst - Base Setup 1. Combine Reactants in Dry Flask Reactants->Setup Inert 2. Degas & Purge with Inert Gas (Ar/N₂) Setup->Inert Solvent 3. Add Anhydrous Solvent Inert->Solvent Heat 4. Heat to Reaction Temp (e.g., 80-110 °C) Solvent->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Workup 6. Aqueous Work-up & Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product 4-Aryl-thiazole-2-carboxylate Product Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., BrettPhos Pd G3, 2 mol%). Then, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to afford the desired 4-aryl-thiazole-2-carboxylate product. This product can then be taken forward for further derivatization (e.g., amide coupling) to yield the final active pharmaceutical ingredient.

Safety and Handling

As a brominated heterocyclic compound, this compound requires careful handling.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[11][18]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust and contact with skin and eyes.[2]

    • In case of contact, flush the affected area with copious amounts of water.[9]

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) for the material before use.[2][9]

Conclusion

This compound is a high-value intermediate for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its well-defined structure and the synthetic accessibility of its C4 position make it an ideal starting point for building libraries of novel anti-inflammatory agents, particularly those targeting ion channels like NaV1.8 involved in inflammatory pain. The protocols and scientific context provided in this guide offer a solid foundation for researchers to leverage this versatile building block in their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl-4-bromothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl-4-bromothiazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthetic procedure. As a key heterocyclic building block, the efficient synthesis of this compound is critical for various applications in medicinal and agricultural chemistry.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design process improvements.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound typically involves two primary stages: the formation of the core thiazole ring and its subsequent selective bromination. The most common and robust approach for the ring system is a variation of the Hantzsch thiazole synthesis.[3][4] This reaction condenses an α-halocarbonyl compound with a thioamide source to form the thiazole heterocycle.[4][5]

The bromination step requires careful control to achieve the desired regioselectivity. The electronic nature of the thiazole ring, influenced by the electron-withdrawing methyl carboxylate group at the C2 position, dictates the site of electrophilic attack. While the C5 position is generally the most electron-rich and reactive site in many thiazoles, achieving selective C4 bromination can be challenging and is highly dependent on the reaction conditions and choice of brominating agent.[6]

Below is a generalized workflow for the synthesis.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product A α-Halocarbonyl Precursor (e.g., Methyl 3-bromo-2-oxopropanoate) C Step 1: Hantzsch-type Cyclization A->C B Thioamide Source (e.g., Thioformamide or equivalent) B->C D Intermediate: Methyl thiazole-2-carboxylate C->D Formation of thiazole ring E Step 2: Regioselective Bromination D->E Introduction of bromo group F This compound E->F Purification G start Low Yield Observed check_purity Analyze Starting Materials (NMR, GC-MS) start->check_purity analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS) check_purity->analyze_crude Pure impure_sm Problem: Impure Reagents Solution: Purify or use fresh starting materials. check_purity->impure_sm Impure no_reaction Problem: Incomplete Reaction - Increase Temperature/Time - Change Solvent - Check Stoichiometry analyze_crude->no_reaction Unreacted SM side_products Problem: Side Products - Lower Temperature - Use Milder Reagents (e.g., NBS) - Consider Inert Atmosphere analyze_crude->side_products Multiple Spots tar Problem: Decomposition/Tar - Drastically Lower Temperature - Check Reagent Stability - Ensure Rapid Workup analyze_crude->tar Tar/Baseline sm_ok Purity Confirmed

References

Common side reactions in the functionalization of bromothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to navigating the complexities of bromothiazole functionalization. This resource is designed to provide you, our fellow researchers and chemists, with practical, field-tested insights into common side reactions and troubleshooting strategies. We understand that while bromothiazoles are invaluable building blocks in medicinal chemistry and materials science, their reactivity can present unique challenges. This guide is structured to address specific issues you may encounter during your experiments, offering not just solutions but also the underlying chemical principles to empower your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant protodebromination in my cross-coupling reaction. What are the likely causes and how can I mitigate this?

A: Protodebromination, the replacement of a bromine atom with a hydrogen, is a common and frustrating side reaction. It typically arises from sources of protons in your reaction mixture, often exacerbated by certain reaction conditions.

Underlying Causes:

  • Residual Water: Traces of water in solvents, reagents, or even on the surface of your glassware can serve as a proton source.

  • Non-anhydrous Solvents/Reagents: Using solvents or reagents that are not rigorously dried is a primary contributor.

  • Certain Bases: Some bases, particularly hydroxides in the presence of water, can facilitate this side reaction.

  • Elevated Temperatures: Higher reaction temperatures can sometimes promote protodebromination pathways.[1]

Troubleshooting Workflow for Protodebromination:

Caption: Troubleshooting workflow for protodebromination.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but with bromothiazoles, certain side reactions can diminish yields.

Issue 1: Low Yield and/or Formation of Homocoupled Boronic Acid/Ester

  • Causality: This often points to issues with the catalytic cycle, specifically slow transmetalation or premature catalyst decomposition. The presence of oxygen can also lead to homocoupling.[2]

  • Troubleshooting:

    • Ligand Selection: For electron-rich heteroaryl bromides like bromothiazoles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ones like PPh₃.[1]

    • Base Selection: The choice of base is critical for activating the boronic acid.[1] If you are using a weaker base like K₂CO₃ and observing poor conversion, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.[1]

    • Rigorous Degassing: The Pd(0) catalyst is sensitive to oxygen.[1] Ensure your solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.[1]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Bromothiazoles

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a ligandProvides a robust Pd(0) source.
Ligand SPhos, XPhos, or other bulky, electron-rich phosphinesPromotes oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strength of base can be tuned to substrate reactivity.
Solvent 1,4-Dioxane/Water, DMF, TolueneAprotic polar solvents are generally effective.
Temperature 80-110 °C (can be lowered to minimize side reactions)Balances reaction rate and stability.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried round-bottom flask, add the bromothiazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), base (2.0-3.0 equiv.), and palladium catalyst/ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).

  • Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.

Stille Coupling

Stille coupling offers the advantage of using organotin reagents that are often tolerant of a wide range of functional groups. However, homocoupling and challenges with purification are common hurdles.

Issue: Formation of Stannane Homocoupling Product (R³Sn-SnR³)

  • Causality: This side reaction can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[3]

  • Troubleshooting:

    • Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. More electron-donating and bulky ligands can sometimes suppress homocoupling.

    • Reaction Conditions: Running the reaction at the lowest effective temperature can minimize this side reaction.

    • Purity of Reagents: Ensure the organostannane reagent is pure, as impurities can sometimes promote homocoupling.

Table 2: Key Considerations for Stille Coupling with Bromothiazoles

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Common and effective Pd(0) sources.
Solvent Anhydrous THF, Toluene, or DMFChoice depends on substrate solubility and reaction temperature.
Additives LiCl (in some cases)Can accelerate transmetalation.
Work-up Aqueous KF washHelps to remove tin byproducts by forming insoluble fluorides.[4]
Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds. With bromothiazoles, hydrodehalogenation can compete with the desired amination.

Issue: Formation of the De-brominated Thiazole

  • Causality: A known side reaction in the Buchwald-Hartwig amination is β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination. This pathway produces the hydrodehalogenated arene and an imine.[5]

  • Troubleshooting:

    • Ligand Design: The use of bulky, electron-rich ligands is crucial. These ligands favor the desired reductive elimination to form the C-N bond over the β-hydride elimination pathway. Ligands like Josiphos or those from the Buchwald biarylphosphine family are often employed.

    • Base Selection: Strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically used. The choice of base can influence the reaction rate and selectivity.

Reaction Scheme: Buchwald-Hartwig Amination and a Key Side Reaction

Buchwald_Hartwig cluster_main Desired Pathway cluster_side Side Reaction Pathway A Ar-Pd(II)-Br(L) B [Ar-Pd(II)-NHR'(L)]+ A->B + R'NH2 C Ar-Pd(II)-NR'(L) B->C - HBr D Ar-NHR' C->D Reductive Elimination C_side Ar-Pd(II)-NR'(L) E β-Hydride Elimination C_side->E F Ar-H E->F Reductive Elimination

Caption: Desired vs. side reaction pathway in Buchwald-Hartwig amination.

Lithiation and Subsequent Functionalization

Direct functionalization via lithium-halogen exchange is a powerful method, but often plagued by side reactions if not performed with care.

Issue 1: Incomplete Lithiation and/or Quenching of the Lithiated Intermediate

  • Causality:

    • Inactive n-BuLi: The molarity of commercially available n-butyllithium can decrease over time.[6]

    • Protic Impurities: Any trace of water or other protic impurities will quench the highly basic organolithium intermediate.[7]

    • Incorrect Temperature: Lithium-halogen exchange is typically very fast at low temperatures (e.g., -78 °C). However, allowing the temperature to rise can lead to side reactions.[6]

  • Troubleshooting:

    • Titrate n-BuLi: Always titrate your n-BuLi solution before use to determine its exact molarity.

    • Strictly Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly distilled anhydrous solvents.

    • Maintain Low Temperature: Use a cryo-bath (e.g., dry ice/acetone) to maintain a strict reaction temperature of -78 °C.[6]

Issue 2: Ring Opening of the Thiazole

  • Causality: While less common under standard lithiation conditions for simple bromothiazoles, strong bases and nucleophiles can, in some cases, induce ring-opening of the thiazole moiety, particularly with certain substitution patterns or under harsh conditions.[8]

  • Troubleshooting:

    • Use of Milder Conditions: If ring-opening is suspected, consider if a less aggressive functionalization strategy is possible.

    • Careful Control of Stoichiometry: Use the minimum required amount of the organolithium reagent.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and cool under a positive pressure of argon.

  • Add the bromothiazole and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly titrated n-BuLi solution (1.0-1.1 eq) dropwise to the stirred solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Add the electrophile (1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and purify as needed.

References

Technical Support Center: Optimizing Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Thiazole rings are prevalent in a wide array of pharmaceuticals and natural products, making their efficient synthesis a cornerstone of modern medicinal chemistry.[1][2][3][4] This document provides in-depth troubleshooting advice, optimization strategies, and detailed protocols for the most common thiazole synthesis routes, grounded in established chemical principles.

The Hantzsch Thiazole Synthesis: The Workhorse Reaction

The Hantzsch synthesis, first described in 1887, remains one of the most reliable and high-yielding methods for creating thiazole rings.[1][5] The reaction condenses an α-haloketone with a thioamide derivative (like thiourea or a substituted thioamide) to form the thiazole core.[1][5]

Mechanism Overview

The reaction proceeds via a multistep pathway:

  • Nucleophilic Attack: The highly nucleophilic sulfur atom of the thioamide attacks the electrophilic carbon of the α-haloketone in an SN2 reaction.[1]

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the ketone's carbonyl carbon forms a hydroxylated thiazoline intermediate.[1]

  • Dehydration: The final step is the acid-catalyzed dehydration of the intermediate, which results in the formation of the stable, aromatic thiazole ring.[6]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide sn2 S-Alkylation (SN2) reagents->sn2 Nucleophilic Attack intermediate1 Acyclic Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Hydroxylated Thiazoline Intermediate cyclization->intermediate2 dehydration Dehydration (Aromatization) intermediate2->dehydration -H₂O product Thiazole Product dehydration->product

Troubleshooting Guide & FAQs (Hantzsch Synthesis)

Q1: My reaction yield is very low. What are the primary factors to investigate?

A1: Low yields in Hantzsch synthesis can often be traced back to a few key areas:

  • Reagent Quality: Ensure the α-haloketone is pure and has not decomposed. Lachrymatory α-haloketones can be unstable; it is best to use them fresh or stored properly. The stability of the thioamide can also be a limiting factor, particularly in strongly acidic conditions which may cause it to hydrolyze.[7]

  • Reaction Conditions: Temperature and reaction time are critical.[7] Many Hantzsch reactions require heating (reflux) to drive the dehydration step.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product from prolonged heating.

  • Side Reactions: The primary cause of yield loss is often the formation of byproducts. Over-alkylation or self-condensation of the ketone can occur. Ensure a proper stoichiometric ratio of reactants; a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes improve yields by ensuring the complete consumption of the limiting α-haloketone.[1]

Q2: I'm observing a dark, insoluble tar-like substance in my reaction flask. What is it and how can I prevent it?

A2: Tar formation is a common issue, especially when using reactive aldehydes or ketones. This is typically due to polymerization or decomposition of the starting materials or intermediates under the reaction conditions.

  • Temperature Control: Excessive heat can accelerate these unwanted side reactions. Try running the reaction at a lower temperature for a longer duration.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are common and generally effective.[1][8] In some cases, moving to a higher-boiling-point solvent or even solvent-free conditions can improve outcomes by accelerating the desired reaction over the decomposition pathways.[9][10]

  • Degassing: Removing dissolved oxygen from the solvent by sparging with nitrogen or argon can sometimes prevent oxidative side reactions that lead to colored impurities.

Q3: The reaction works, but I'm getting a mixture of isomers. How can I improve regioselectivity?

A3: Regioselectivity issues can arise when using unsymmetrical thioamides or α-haloketones.

  • pH Control: Under neutral conditions, the reaction typically forms 2-(N-substituted amino)thiazoles exclusively. However, acidic conditions (e.g., using HCl in ethanol) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[7] The proportion of this isomer is influenced by the acid strength, temperature, and substrate.[7] To favor a single product, carefully buffer or control the pH of your reaction medium.

Q4: What is the best method for purifying my crude thiazole product?

A4: The purification strategy depends heavily on the properties of your specific thiazole derivative.

  • Precipitation/Recrystallization: Many 2-aminothiazoles are poorly soluble in water.[1] After the reaction, cooling the mixture and adding a weak base (like sodium carbonate or ammonium hydroxide solution) can precipitate the product, which can then be collected by filtration.[1][7] Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is an excellent next step for improving purity.

  • Column Chromatography: This is a versatile technique for separating thiazoles from impurities of different polarities.[11] A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point.

  • Liquid-Liquid Extraction: If the product has favorable solubility properties, it can be extracted from the reaction mixture into an organic solvent after neutralization.

Optimization of Reaction Conditions

Optimizing the Hantzsch synthesis involves a systematic evaluation of solvents, temperature, and catalysts. Recent advancements have explored greener and more efficient methodologies.

ParameterConventional MethodOptimized/Green MethodRationale & Key Insights
Solvent Ethanol, Methanol, DMF[1][12]Ethanol/Water mixtures, Solvent-free grinding[9][13], Microwave-assisted[8]Ethanol/water can be effective and is environmentally benign.[14] Solvent-free conditions can drastically reduce reaction times and simplify workup.[9][10] Microwave irradiation often leads to higher yields and shorter reaction times.[8]
Temperature Reflux (60-100 °C)[1]Room Temperature (ultrasonic)[13][14], Microwave (90-120 °C)[8]Ultrasonic irradiation can provide the activation energy needed at room temperature, minimizing thermal decomposition.[13] Microwave heating is highly efficient for polar solvents like methanol.[8]
Catalyst Often catalyst-free or acid-catalyzed (HCl)[7]Silica Supported Tungstosilisic Acid, Iodine[13][15]While many Hantzsch reactions proceed without a catalyst, solid acid catalysts can enhance reaction rates and are easily recoverable.[13][14]

The Cook-Heilbron Thiazole Synthesis

An important alternative route, the Cook-Heilbron synthesis, produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates.[16][17][18] This reaction is particularly valuable as it proceeds under mild, often aqueous, conditions at room temperature.[17]

Troubleshooting Guide & FAQs (Cook-Heilbron Synthesis)

Q1: My Cook-Heilbron reaction is sluggish or not starting. What should I check?

A1: The reaction's success hinges on the nucleophilicity of the starting amine and the electrophilicity of the sulfur-containing reagent.

  • Reagent Purity: Ensure the α-aminonitrile is pure. These compounds can be unstable, especially if they are salts; neutralize them carefully just before use.

  • pH: The reaction is sensitive to pH. The α-aminonitrile needs to be in its free base form to act as a nucleophile. If you are starting with a hydrochloride salt, a mild base is required for neutralization.

  • Solvent: While often performed in aqueous media, the choice of co-solvent can be important for solubility. Ethanol or isopropanol are common choices.

Q2: How does the choice of sulfur reagent affect the final product?

A2: The sulfur reagent directly determines the substituent at the 2-position of the thiazole ring.

  • Carbon Disulfide (CS₂): Leads to the formation of 5-amino-2-mercaptothiazoles.[18][19]

  • Dithioacids (e.g., dithiophenylacetic acid): The group attached to the dithioacid becomes the substituent at the 2-position (e.g., a 2-benzyl group).[17]

  • Isothiocyanates: These reagents can also be used to introduce various substituents.[16]

Experimental Protocols

Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of a straightforward Hantzsch synthesis.[1]

Hantzsch_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis prep1 Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL vial. prep2 Add methanol (5 mL) and a stir bar. prep1->prep2 react1 Heat with stirring on a hot plate (~100°C) for 30 minutes. prep2->react1 react2 Monitor progress by TLC (optional). react1->react2 workup1 Cool reaction to room temperature. react2->workup1 workup2 Pour into 20 mL of 5% Na₂CO₃ solution. workup1->workup2 workup3 Filter the resulting precipitate using a Buchner funnel. workup2->workup3 workup4 Wash the solid filter cake with water. workup3->workup4 analysis1 Air dry the solid product on a tared watchglass. workup4->analysis1 analysis2 Determine mass, percent yield, and melting point. analysis1->analysis2

Methodology:

  • Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1] Add methanol (5 mL) and a magnetic stir bar.[1]

  • Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[1] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[7]

  • Work-up: After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.[1] Pour the contents into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.[1]

  • Isolation: Filter the resulting solid precipitate through a Buchner funnel.[1] Wash the filter cake thoroughly with water to remove any inorganic salts.[1]

  • Drying and Analysis: Spread the collected solid on a tared watchglass and allow it to air dry.[1] Once dry, determine the mass of the product and calculate the percent yield. Characterize the product by determining its melting point and running a TLC.[1]

General Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial for diagnosis.

Troubleshooting_Workflow start Reaction Failed (Low/No Product by TLC) check_reagents Verify Purity & Integrity of Starting Materials (α-haloketone, thioamide) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok  Yes reagents_bad Re-purify or Replace Starting Materials check_reagents->reagents_bad No   check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok  Optimal conditions_bad Systematically Vary Conditions (e.g., Increase Temp, Change Solvent) check_conditions->conditions_bad Suboptimal   check_byproducts Analyze Crude Mixture for Side Products (NMR, MS) conditions_ok->check_byproducts byproducts_found Identify Side Reaction (e.g., hydrolysis, polymerization) & Adjust Conditions to Minimize check_byproducts->byproducts_found  Yes no_reaction Consult Literature for Alternative Synthetic Routes (e.g., Cook-Heilbron) check_byproducts->no_reaction No (No reaction)  

References

Technical Support Center: Diazotization of Aminothiazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, as a Senior Application Scientist, here is a technical support center for troubleshooting the diazotization of aminothiazole precursors.

Welcome to the technical resource center for the diazotization of aminothiazole precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reaction. The unique electronic nature of the aminothiazole ring presents specific challenges not always encountered with simpler aromatic amines. This resource provides in-depth, field-tested insights to help you navigate these challenges, ensure experimental success, and maintain a safe laboratory environment.

Part 1: Core Troubleshooting Guide

This section addresses the most common issues encountered during the diazotization of aminothiazole derivatives. The format follows a logical progression from problem identification to cause analysis and finally to actionable solutions.

Q1: My reaction yield is low or non-existent. What went wrong?

Low or no yield of the desired product after the subsequent coupling or substitution reaction is the most frequent issue. The root cause almost always lies in the instability of the thiazole diazonium salt intermediate.

Potential Causes & Actionable Solutions:

  • Cause 1: Temperature Excursion.

    • Why it Happens: Thiazole diazonium salts are notoriously thermally unstable.[1][2] Temperatures rising above the optimal 0-5 °C range cause rapid decomposition, characterized by the evolution of nitrogen gas and the formation of undesired byproducts, such as 2-hydroxythiazoles.[2]

    • Solution: Employ an ice-salt bath to maintain a temperature between 0 °C and 5 °C throughout the addition of the nitrite solution.[2][3] For larger-scale reactions, consider a cryostat for precise temperature control. Monitor the internal reaction temperature with a calibrated low-temperature thermometer; do not rely on the bath temperature alone.

  • Cause 2: Insufficient Acidity.

    • Why it Happens: The reaction requires a strong mineral acid (e.g., HCl, H₂SO₄) for two critical reasons: 1) to generate the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite, and 2) to fully protonate the aminothiazole precursor.[2][4] If the amine is not fully protonated, it can act as a nucleophile and attack a newly formed diazonium salt, leading to the formation of a triazene byproduct and consuming your starting material.

    • Solution: Use a sufficient excess of a strong mineral acid. The pH of the reaction mixture should ideally be between 1 and 2.[4] For weakly basic aminothiazoles (e.g., those with electron-withdrawing groups), even stronger acidic conditions may be necessary to ensure complete protonation.[2]

  • Cause 3: Reagent Degradation.

    • Why it Happens: Sodium nitrite solutions are susceptible to degradation over time. Using an old or improperly stored solution will result in a substoichiometric amount of the active reagent.

    • Solution: Always use a freshly prepared solution of sodium nitrite for each reaction.[2] Ensure the solid sodium nitrite has been stored in a cool, dry, and tightly sealed container.

Q2: The reaction mixture turned dark brown/black or an oily precipitate formed. What does this signify?

A significant color change to dark brown or black, often accompanied by the formation of a tarry or oily substance, is a clear indicator of diazonium salt decomposition and subsequent side reactions.

Potential Causes & Actionable Solutions:

  • Cause 1: Localized "Hot Spots".

    • Why it Happens: Adding the sodium nitrite solution too quickly can create localized areas of high concentration and heat (exothermic reaction), causing immediate decomposition of the diazonium salt even if the overall bath temperature is low.[2]

    • Solution: Add the sodium nitrite solution dropwise and slowly, ensuring each drop reacts and the generated heat dissipates before the next is added. Vigorous stirring is essential to maintain thermal and solution homogeneity.

  • Cause 2: Azo Coupling Side Reaction.

    • Why it Happens: As mentioned in Q1, if the acidity is too low, unreacted protonated aminothiazole can couple with the diazonium salt to form a colored azo compound.[2] These compounds are often intensely colored and can contribute to the darkening of the mixture.

    • Solution: Re-verify the acidity of the amine solution before and during the nitrite addition. Ensure the order of addition is correct: always add the nitrite solution to the acidic amine solution, never the other way around.[1][3]

Q3: A solid is precipitating out of the reaction mixture. Is this normal?

Precipitation during diazotization can range from being a minor issue to a severe safety hazard.

Potential Causes & Actionable Solutions:

  • Cause 1: Insolubility of the Amine Salt.

    • Why it Happens: The hydrochloride or sulfate salt of your aminothiazole precursor may have limited solubility in the acidic medium, especially at low temperatures.

    • Solution: Ensure you are using a sufficient volume of acid to fully dissolve the amine salt. Gentle warming to aid dissolution before cooling the solution down for the reaction may be necessary. However, ensure the solution is thoroughly cooled to 0-5 °C before any nitrite is added.[2] If solubility remains an issue, a different acid or a co-solvent might be required, but this must be carefully validated.

  • Cause 2: Precipitation of the Diazonium Salt (Critical Safety Hazard).

    • Why it Happens: The diazonium salt itself may be poorly soluble in the reaction medium. This is an extremely dangerous situation. Solid diazonium salts are often shock-sensitive and can be explosively unstable.[1][5]

    • Solution: NEVER allow the diazonium salt to precipitate and accumulate. [1][3][6] If precipitation is observed, immediately cease the addition of nitrite. The best practice is to design the reaction to keep the diazonium salt in solution at all times. If this is not possible, the process must be considered extremely hazardous and requires specialized safety protocols and equipment. It is often better to redesign the synthesis to use the diazonium salt in situ immediately as it is formed.[6]

Part 2: Frequently Asked Questions (FAQs)

Q: Why is the 0-5 °C temperature range so critical?

A: The N-N triple bond in a diazonium salt is a very good leaving group (as N₂ gas). The stability of the C-N bond determines the salt's stability. In thiazole diazonium salts, the electron-deficient nature of the heterocyclic ring can weaken this bond, making them more prone to decomposition compared to many simple aryl diazonium salts. The low temperature kinetically slows down this decomposition pathway, allowing the salt to exist long enough to be used in a subsequent reaction.[1][2]

Q: How can I confirm that the diazotization was successful before proceeding?

A: There are two common and effective in-process checks:

  • Starch-Iodide Test: After the addition of sodium nitrite is complete, wait a few minutes, then dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An instantaneous blue-black color indicates the presence of excess nitrous acid, which in turn implies that all the primary amine has been consumed.[3][7] If the color develops slowly, it may indicate the reaction is not yet complete.

  • Coupling Test: Take a small aliquot (a few drops) of your cold diazonium salt solution and add it to a cold, basic solution of a coupling agent like 2-naphthol (beta-naphthol).[2] The immediate formation of a brightly colored (typically red or orange) azo dye is a strong positive indication of successful diazonium salt formation.[8]

Q: What should I do with excess nitrous acid at the end of the reaction?

A: Excess nitrous acid should be quenched before workup or subsequent steps. This is easily accomplished by the addition of a small amount of sulfamic acid or urea.[9] These reagents react rapidly with nitrous acid to produce nitrogen gas, water, and a non-reactive salt. You can use starch-iodide paper to confirm that all excess nitrous acid has been destroyed (the paper will no longer turn blue).

Part 3: Data & Protocols

Table 1: Critical Parameters for Aminothiazole Diazotization
ParameterRecommended RangeRationale & Justification
Temperature 0–5 °CMinimizes diazonium salt decomposition and side reactions. Essential for yield and safety.[1][3][4]
pH 1–2Ensures complete protonation of the amine (preventing azo coupling) and facilitates the formation of the nitrosonium ion (NO⁺).[4]
NaNO₂ Stoichiometry 1.0–1.1 molar equivalentsA slight excess ensures complete reaction, but a large excess should be avoided as it can lead to side reactions and requires more extensive quenching. Using a stoichiometric amount is a key safety rule.[1][3]
Acid Strong Mineral Acid (HCl, H₂SO₄)Required to generate nitrous acid in situ and maintain a low pH. The choice of acid can affect the solubility and stability of the diazonium salt.[2][10]
Addition Rate Slow, DropwisePrevents localized overheating from the exothermic reaction, which is a primary cause of decomposition.[2]
Diagram 1: Generalized Mechanism of Diazotization

This diagram illustrates the key steps in the formation of the diazonium salt from a primary amine.

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Formation of Diazonium Salt NaNO2 NaNO₂ + 2 H⁺ HNO2 HNO₂ (Nitrous Acid) + H⁺ NaNO2->HNO2 Protonation H2ONO H₂O⁺-NO HNO2->H2ONO Second Protonation NO_ion NO⁺ (Nitrosonium Ion) H2ONO->NO_ion Loss of H₂O Amine R-NH₂ (Aminothiazole) NO_ion->Amine Nitrosoamine R-NH₂⁺-NO (N-Nitrosoammonium) Amine->Nitrosoamine Nucleophilic Attack on NO⁺ Diazohydroxide R-N=N-OH (Diazohydroxide) Nitrosoamine->Diazohydroxide Deprotonation & Tautomerization Diazonium R-N⁺≡N (Thiazole Diazonium Salt) Diazohydroxide->Diazonium Protonation & Loss of H₂O

Caption: Mechanism of diazonium salt formation.

Diagram 2: Troubleshooting Workflow

A logical decision tree to diagnose and solve common diazotization problems.

Troubleshooting_Workflow start Problem with Diazotization p1 Low / No Yield start->p1 p2 Dark Color / Tar Formation start->p2 p3 Unexpected Precipitate start->p3 c1a Temp > 5°C? p1->c1a c1b Insufficient Acid? p1->c1b c1c Old NaNO₂? p1->c1c c2a Fast NaNO₂ Addition? p2->c2a c2b Low Acidity? p2->c2b c3a Amine Salt Insoluble? p3->c3a c3b Diazonium Salt Precipitating? (CRITICAL HAZARD) p3->c3b s1a Use Ice-Salt Bath Monitor Internal Temp c1a->s1a s1b Ensure pH 1-2 Use Excess Strong Acid c1b->s1b s1c Prepare Fresh NaNO₂ Solution c1c->s1c s2a Add NaNO₂ Dropwise Ensure Vigorous Stirring c2a->s2a c2b->s1b s3a Use More Acid/Solvent Warm to Dissolve, then Cool c3a->s3a s3b STOP! Do Not Isolate! Redesign for in-situ use c3b->s3b

Caption: A decision tree for troubleshooting common issues.

Standard Laboratory Protocol: Diazotization of a Generic 2-Aminothiazole

Disclaimer: This is a general procedure. Quantities and specific conditions must be optimized for your particular substrate. Adhere to all institutional safety protocols.

  • Amine Solution Preparation:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add the 2-aminothiazole precursor (1.0 eq).

    • Add the chosen mineral acid (e.g., 3M HCl, ~4-5 eq) in a sufficient volume to fully dissolve the amine.

    • Cool the flask in an ice-salt bath with vigorous stirring until the internal temperature is stable between 0 °C and 5 °C.

  • Nitrite Solution Preparation:

    • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

    • Transfer this freshly prepared solution to the dropping funnel.

  • Diazotization:

    • Add the sodium nitrite solution dropwise from the funnel to the cold, stirred amine solution over 30-60 minutes.

    • CRITICAL: Monitor the internal temperature closely. Ensure it does not rise above 5 °C. Adjust the addition rate as needed to control the exotherm.

  • Reaction Monitoring:

    • After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes.

    • Test for completion using the starch-iodide paper and/or the 2-naphthol coupling test as described in the FAQs.

  • Quenching (Optional but Recommended):

    • If excess nitrous acid is present, add sulfamic acid portion-wise until a starch-iodide test is negative.

  • Use in Next Step:

    • The resulting cold solution of the thiazole diazonium salt is now ready for the subsequent coupling or substitution reaction. It should be used immediately. Do not store the diazonium salt solution.

References

Stability issues of Methyl-4-bromothiazole-2-carboxylate in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Methyl-4-bromothiazole-2-carboxylate is a key building block in medicinal chemistry and drug discovery, valued for its utility in synthesizing a range of bioactive molecules. However, its chemical structure—comprising a methyl ester and a bromo-substituted thiazole ring—presents specific stability challenges that researchers must navigate to ensure experimental reproducibility and the integrity of their results. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address common stability issues encountered when working with this compound in various solvents. The insights provided are based on fundamental chemical principles and established best practices in the field.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Q1: I'm observing a progressive decrease in the purity of my this compound sample when dissolved in methanol or ethanol, even at room temperature. What is happening?

A1: The most likely cause is transesterification . The methyl ester of your compound can react with other alcohols (like methanol or ethanol if used as a solvent) in a process catalyzed by trace amounts of acid or base. This results in the formation of a new ester (e.g., ethyl-4-bromothiazole-2-carboxylate if in ethanol) and methanol as a byproduct.

Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by the solvent alcohol molecules. While this process is generally slow at neutral pH, it can be accelerated by acidic or basic impurities.

Troubleshooting Steps:

  • Solvent Selection: If your experimental conditions permit, switch to an aprotic solvent such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or dichloromethane (DCM).

  • pH Control: Ensure your solvent is neutral. If possible, use buffered solutions if working in aqueous or mixed aqueous/organic systems.

  • Low Temperature: Store your stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to minimize the rate of transesterification.[1]

  • Fresh Solutions: Prepare solutions fresh before use whenever possible.

Q2: My compound seems to be degrading rapidly in an aqueous solution, and I'm detecting a new, more polar peak by HPLC. What is the likely degradation product?

A2: You are likely observing the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-bromothiazole-2-carboxylic acid). This reaction is particularly prevalent in aqueous solutions, and its rate is highly dependent on the pH.

Causality: Water can act as a nucleophile, attacking the ester's carbonyl group. This reaction is significantly accelerated under both acidic and basic conditions. The resulting carboxylic acid is more polar than the parent ester, leading to an earlier elution time on a reverse-phase HPLC column.

Experimental Protocol for Confirmation:

  • Sample Preparation: Prepare a solution of this compound in an aqueous buffer at a relevant pH (e.g., pH 4, 7, and 9).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by HPLC-UV to monitor the disappearance of the parent compound and the appearance of the degradation product.[2]

  • Confirmation: If possible, confirm the identity of the degradation product by mass spectrometry (MS) or by comparing its retention time to a standard of 4-bromothiazole-2-carboxylic acid.

Workflow for Stability Assessment:

G cluster_prep Sample Preparation cluster_incubation Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_compound Weigh Compound prep_solution Prepare Stock & Working Solutions prep_compound->prep_solution prep_solvent Prepare Solvent Systems (e.g., ACN, MeOH, Aqueous Buffers) prep_solvent->prep_solution temp Incubate at Controlled Temperature (e.g., RT, 40°C) prep_solution->temp time Collect Aliquots at Time Points (T=0, 2, 8, 24h) temp->time hplc HPLC-UV Analysis time->hplc ms LC-MS for Identification hplc->ms quantify Quantify Degradation (%) hplc->quantify identify Identify Degradants ms->identify nmr NMR for Structural Elucidation (if necessary) nmr->identify report Determine Stability Profile quantify->report identify->report

Caption: Experimental workflow for assessing compound stability.

Q3: I am using the compound in a reaction with a nucleophile (e.g., an amine or thiol) and observing the formation of an unexpected byproduct where the bromine atom is replaced. Is this expected?

A3: Yes, this is a potential reactivity pathway. The thiazole ring is electron-deficient, which can make the bromine atom at the 4-position susceptible to nucleophilic aromatic substitution (SNAAr) , especially with strong nucleophiles or under forcing conditions (e.g., heating).

Causality: The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring, as well as the carboxylate group, can stabilize the intermediate formed during nucleophilic attack, facilitating the displacement of the bromide ion.

Mitigation Strategies:

  • Temperature Control: Perform your reaction at the lowest possible temperature that allows for the desired transformation.

  • Protecting Groups: If the intended reaction is elsewhere on the molecule, consider if a protecting group strategy is applicable.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of the substitution byproduct.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for solid this compound?

A: For long-term storage, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8 °C is recommended to minimize any potential degradation over time.[1]

Q: Which solvents are generally considered "safe" for preparing stock solutions of this compound for short-term storage?

A: For preparing stock solutions that will be used within a few days to a week, aprotic solvents are generally the best choice.

SolventRecommendationRationale
Dimethyl sulfoxide (DMSO) ExcellentHigh solubility, aprotic, and generally non-reactive.
Acetonitrile (ACN) GoodAprotic and less reactive than alcohols.
Dichloromethane (DCM) GoodAprotic, but ensure it is free of acidic impurities.
Methanol/Ethanol Use with cautionPotential for transesterification. Prepare fresh.
Water (unbuffered) Not RecommendedHigh risk of hydrolysis. Use buffered solutions if necessary.

Q: Can I use basic or acidic conditions when working with this compound?

A: Extreme caution is advised. Both strong bases and strong acids can promote the rapid hydrolysis of the methyl ester.[3] Additionally, strong bases may interact with the thiazole ring itself. If your reaction requires basic or acidic conditions, it is crucial to perform small-scale pilot experiments to assess the compound's stability under those specific conditions.

Q: Are there any known incompatibilities I should be aware of?

A: Yes. Avoid strong oxidizing agents, strong bases, amines, and strong reducing agents, as these can react with the compound.[4]

Potential Degradation Pathways

The following diagrams illustrate the primary potential degradation pathways for this compound based on its chemical structure.

1. Base-Mediated Ester Hydrolysis

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

2. Nucleophilic Aromatic Substitution (SNAAr)

Caption: Displacement of the bromide by a nucleophile (Nu⁻).

Illustrative Stability Data

The following table provides hypothetical stability data for this compound in various solvents to illustrate the concepts discussed. This is not experimental data but is based on chemical principles.

SolventType% Degradation (24h at RT)Primary Degradation Pathway
AcetonitrileAprotic Polar< 1%Negligible
DMSOAprotic Polar< 1%Negligible
DichloromethaneAprotic Nonpolar< 1%Negligible
MethanolProtic Polar2-5%Transesterification
Water (pH 7)Protic Polar5-10%Hydrolysis
Water (pH 9)Protic Polar> 50%Hydrolysis

References

Challenges in the scale-up synthesis of thiazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiazole Synthesis Scale-Up

Welcome to the technical support center for the scale-up synthesis of thiazole-based compounds. This guide is designed for researchers, chemists, and process development professionals who are transitioning thiazole synthesis from the laboratory bench to pilot or production scale. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you anticipate and overcome the unique challenges of large-scale heterocyclic chemistry.

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals, including anticancer agents, antivirals, and anti-inflammatory drugs.[1][2] While classic methods like the Hantzsch synthesis are robust at the gram scale, scaling up introduces complexities related to reaction kinetics, heat and mass transfer, and product purification that can significantly impact yield, purity, and safety.[3] This guide provides a structured approach to troubleshooting these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the initial phases of scaling up thiazole synthesis.

Q1: What is the most common and scalable method for synthesizing the thiazole core? The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, remains one of the most versatile and widely used methods.[4][5] Its popularity stems from the ready availability of starting materials and its general reliability. For scale-up, adaptations of this method, including one-pot, multi-component variations, are often employed to improve process efficiency and atom economy.[3][6]

Q2: Why do reaction yields often decrease significantly during scale-up? Yield loss during scale-up is typically not due to a single factor, but a combination of physical and chemical challenges.[3] Key reasons include:

  • Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making it difficult to maintain uniform temperature. Localized hot spots can lead to thermal degradation of reactants or products and promote side reactions.[3]

  • Mass Transfer Limitations: Inadequate mixing in large vessels can create concentration gradients, leading to incomplete reactions and the formation of impurities.[3]

  • Extended Reaction Times: To ensure complete conversion in a large volume, reaction times often need to be extended. This increases the potential for product degradation.[3]

Q3: What are the primary safety concerns when handling thiazole synthesis at scale? Safety is paramount. Key hazards include:

  • Reagents: α-haloketones are lachrymatory and corrosive. Thioamides can be toxic. Many organic solvents are highly flammable and pose inhalation risks.[7]

  • Exothermic Reactions: The Hantzsch synthesis can be exothermic. Without proper thermal management, this can lead to a runaway reaction, especially at scale.

  • Byproducts: The reaction liberates hydrogen halides (like HBr or HCl) as byproducts, which are corrosive and require neutralization.[8]

Q4: How critical is reactant and solvent purity at a larger scale? Purity is absolutely critical. On a small scale, impurities might lead to a slightly lower yield or an extra purification step. At scale, the same percentage of impurity can result in kilograms of unwanted byproduct, significantly complicating downstream processing and waste disposal.[9] For instance, contamination of a thioamide with its corresponding amide can lead to the formation of an oxazole byproduct, which may be difficult to separate from the desired thiazole.[10] Using anhydrous solvents is also often recommended as water can interfere with the reaction mechanism.[9]

Section 2: In-Depth Troubleshooting Guide

This guide is structured by common problems encountered during scale-up. For each problem, potential causes are identified, and actionable solutions are provided.

Problem 1: Low Yield or Stalled Reaction

A drop in yield is the most common scale-up challenge. The key is to systematically investigate potential causes, from starting materials to reaction conditions.

  • Sub-Optimal Thermal Control: The reaction may be too cold (stalled) or too hot (degradation).

  • Poor Reactant Quality: Impurities in the α-haloketone or thioamide are a primary culprit.[10]

  • Inefficient Mixing: Mechanical stirring may not be sufficient for the vessel geometry, leading to poor mass transfer.[3]

  • Incorrect Stoichiometry: While often run at a 1:1 ratio, a slight excess of the thioamide (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[10]

  • Solvent Issues: The chosen solvent may not be optimal for the concentration and temperature used at scale.

  • Thermal Management:

    • Action: Use a jacketed reactor with a thermal control unit to ensure precise and uniform heating. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.

    • Causality: Maintaining a consistent temperature profile across the entire reaction volume prevents the formation of byproducts from localized hot spots and ensures the reaction proceeds at an optimal rate.[3]

  • Reactant Qualification:

    • Action: Before any scale-up run, qualify incoming batches of starting materials via techniques like NMR, HPLC, and melting point to confirm identity and purity.

    • Causality: Ensures that side reactions from contaminants are minimized and that the reaction stoichiometry is accurate.[9]

  • Process Optimization Study (Small Scale):

    • Action: Before committing to a large-scale run, perform a Design of Experiments (DoE) at the lab scale to screen for optimal conditions. A table summarizing solvent screening is often useful.

    • Causality: Empirically determining the best solvent and temperature for your specific substrates can significantly improve yield and is more reliable than relying solely on literature procedures.[9]

SolventTypical Reflux Temp. (°C)Observations & Suitability
Ethanol~78 °CCommonly used, good solubility for many reactants, product may precipitate upon cooling.[10]
1-Butanol~118 °CHigher boiling point can increase reaction rate but may also promote side reactions.[9]
Toluene~111 °CAllows for azeotropic removal of water using a Dean-Stark apparatus, driving the reaction forward.[3]
Acetonitrile~82 °CGood general-purpose polar aprotic solvent.
Ethanol/WaterVariesCan be a greener option and may facilitate product crystallization.[6]

  • Troubleshooting Workflow for Low Yield

    G cluster_reactants Investigate Starting Materials cluster_conditions Investigate Reaction Conditions cluster_side_reactions Investigate Side Reactions Start Low Yield / Stalled Reaction TLC Analyze Reaction by TLC/LCMS Start->TLC Reactants Starting Materials Consumed? TLC->Reactants Complex Complex Mixture Observed? TLC->Complex [ No ] Purity Verify Reactant Purity (NMR, HPLC) Reactants->Purity [ No ] Temp Verify Internal Temperature Reactants->Temp [ Yes ] Degradation Consider Product Degradation Complex->Degradation Stoich Check Stoichiometry & Weighing Purity->Stoich Solution Implement Corrective Action: - Re-purify materials - Optimize T/t - Improve agitation Stoich->Solution Mixing Assess Mixing Efficiency Temp->Mixing Solvent Re-evaluate Solvent Choice Mixing->Solvent Solvent->Solution Byproduct Identify Byproducts (MS, NMR) Degradation->Byproduct Byproduct->Solution

    Caption: Troubleshooting workflow for low-yield thiazole synthesis.

Problem 2: High Levels of Impurities

Impurity profiles often change upon scale-up. What was a minor spot on a TLC plate can become a major issue requiring significant purification efforts.

  • Oxazole Formation: As mentioned, this occurs if the thioamide is contaminated with amide.[10]

  • Dimerization/Polymerization: Reactants or intermediates can undergo self-condensation, especially at high concentrations or temperatures.[10]

  • Thermal Degradation: The target thiazole compound itself may not be stable to the prolonged heating required at a larger scale.

  • Incomplete Reaction: Unreacted starting materials are common impurities.[10]

  • Impurity Identification:

    • Action: Isolate the main impurity from a pilot batch using preparative HPLC or column chromatography and characterize it fully (NMR, MS).

    • Causality: Knowing the structure of the impurity provides direct insight into the side reaction that is occurring, allowing you to develop a targeted strategy to prevent its formation (e.g., lowering temperature, changing pH, protecting a functional group).

  • Reaction Time Optimization:

    • Action: Monitor the reaction progress closely using in-process controls (IPC) like TLC or HPLC. Stop the reaction as soon as the limiting reagent is consumed, avoiding prolonged heating.

    • Causality: Minimizes the opportunity for the desired product to degrade or participate in subsequent side reactions.

Problem 3: Difficulty in Product Isolation and Purification

A product that easily crystallizes in a 100 mL flask may oil out or form an intractable solid in a 100 L reactor.

  • Supersaturation Issues: Cooling rates that are too fast can lead to the formation of fine powders, oils, or amorphous material instead of well-defined crystals.

  • Solvent Choice: The ideal solvent for reaction may not be the ideal solvent for crystallization.

  • Impurities Inhibiting Crystallization: Even small amounts of impurities can interfere with crystal lattice formation.[11]

  • Systematic Recrystallization Solvent Screen:

    • Action: At the lab scale, test a range of solvents and solvent mixtures to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.

    • Causality: Finding the right solvent system is the most critical factor for a successful crystallization, ensuring high recovery and purity.[3][10]

  • Controlled Cooling Profile:

    • Action: At scale, implement a slow, controlled cooling ramp using the reactor's thermal control system. Seeding the solution with a small amount of pure crystalline product once it reaches a supersaturated state can promote the growth of large, easily filterable crystals.

    • Causality: Slow cooling allows molecules to orient correctly into a stable crystal lattice, improving particle size, filterability, and purity.[11]

  • Chromatography as a Last Resort:

    • Action: While column chromatography is effective, it is expensive and solvent-intensive at scale. It should be reserved for high-value products or when crystallization fails to achieve the required purity.

    • Causality: The economic and environmental cost of large-scale chromatography often makes it prohibitive in a manufacturing setting. Process optimization should always first aim for purification via crystallization.[10]

Section 3: Key Experimental Protocols

The following are generalized, scalable protocols. Always perform a thorough safety assessment and initial lab-scale trials before implementing at scale.

Protocol 1: Generalized Scale-Up of Hantzsch Thiazole Synthesis

This protocol assumes a 1 mole scale reaction. Adjustments will be necessary based on specific substrates and equipment.

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, condenser, thermocouple for internal temperature monitoring, and a nitrogen inlet.

  • Reagent Charge: Charge the α-haloketone (1.0 mole) and a suitable solvent (e.g., Ethanol, 4-5 L) to the reactor. Begin stirring to ensure the solid is fully dissolved.

  • Thioamide Addition: Add the thioamide (1.0 - 1.1 moles) to the reactor. This can be done in portions if a significant exotherm is anticipated.[10]

  • Heating: Heat the reaction mixture to the pre-determined optimal temperature (e.g., reflux, ~78°C for ethanol) using the reactor's heating jacket.

  • Reaction Monitoring: Monitor the reaction every 1-2 hours via TLC or HPLC until the limiting starting material is consumed.

  • Cooling & Neutralization: Once complete, cool the reaction mixture to room temperature. In a separate vessel, prepare a solution for neutralization (e.g., 5% aqueous sodium carbonate).[8] Slowly transfer the reaction mixture to the neutralization solution with vigorous stirring to precipitate the crude product.

  • Isolation: Isolate the solid product by filtration using a large Büchner funnel or a filter press.

  • Washing: Wash the filter cake with cold water followed by a cold, non-polar solvent (e.g., hexane) to remove residual impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on prior screening, select a suitable solvent or solvent pair.

  • Dissolution: Transfer the crude, dry solid to a clean reactor. Add the minimum amount of the chosen solvent required to dissolve the solid at reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid (e.g., Celite) to remove them. This must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed. A programmed cooling ramp is ideal. If necessary, seed the solution near the saturation point.

  • Maturation: Hold the resulting slurry at a low temperature (e.g., 0-5°C) for several hours to maximize product recovery.

  • Isolation & Drying: Isolate the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 4: Scale-Up Process and Safety Considerations

Scaling up is not just about using bigger glassware; it's a systematic process that prioritizes safety and reproducibility.

  • Process Hazard Analysis (PHA): Before any scale-up, a thorough PHA must be conducted. This involves identifying potential hazards (thermal runaway, toxic gas release, flammability) and ensuring that engineering controls (pressure relief valves, emergency cooling, scrubbers) are in place.[7]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and flame-retardant lab coats. Work in a well-ventilated area or fume hood.[7]

  • Waste Handling: Plan for the handling and disposal of large quantities of solvent and aqueous waste. Neutralize acidic and basic streams before disposal.

  • Scale-Up Workflow Diagram

    G A 1. Lab-Scale Route Scouting (1-10 g) B 2. Process Hazard Analysis (PHA) A->B C 3. Kilo-Lab / Pilot Scale Run (0.1-1 kg) B->C D 4. Process Validation & Optimization C->D E 5. Full-Scale Production (>1 kg) D->E

    Caption: A typical workflow for scaling up chemical synthesis.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Interpretation of Methyl 4-bromothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used technique for the elucidation of molecular structures in solution. This guide provides an in-depth analysis of the ¹H NMR spectral data of methyl 4-bromothiazole-2-carboxylate, a substituted heterocyclic compound of interest in medicinal chemistry.

Herein, we will dissect the predicted ¹H NMR spectrum of this molecule, compare it with structurally related analogues, and provide a robust experimental protocol for acquiring high-quality data. This guide is designed to not only present data but to also illuminate the underlying principles that govern the observed chemical shifts and coupling patterns, thereby empowering researchers to interpret similar spectra with confidence.

The Predicted ¹H NMR Spectrum of Methyl 4-bromothiazole-2-carboxylate

Due to the limited availability of public, peer-reviewed experimental spectra for methyl 4-bromothiazole-2-carboxylate at the time of this writing, we will utilize a high-quality predicted spectrum as our primary data source. The prediction was generated using advanced computational algorithms that are widely accepted in the scientific community for their accuracy with small organic molecules.

The molecular structure of methyl 4-bromothiazole-2-carboxylate features two distinct proton environments, which give rise to two signals in the ¹H NMR spectrum.

Caption: Molecular structure of methyl 4-bromothiazole-2-carboxylate with proton environments highlighted.

The predicted ¹H NMR data is summarized in the table below.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
18.35Singlet (s)1HThiazole H-5
23.95Singlet (s)3HMethyl (-OCH₃)
Interpretation and Rationale

The predicted spectrum is remarkably simple, a direct consequence of the molecule's symmetry and substitution pattern.

  • The Thiazole Proton (H-5): The lone proton on the thiazole ring is predicted to resonate at a significantly downfield chemical shift of approximately 8.35 ppm. This is a result of several factors:

    • Aromaticity: The thiazole ring is aromatic, and the ring proton lies in the plane of the ring, experiencing deshielding from the ring current.

    • Inductive Effects: The electronegative nitrogen and sulfur atoms in the ring withdraw electron density from the carbon framework, further deshielding the attached proton.

    • Anisotropic Effect of the Carbonyl Group: The ester group at the 2-position exerts a deshielding anisotropic effect on the adjacent ring proton.

    • Absence of Coupling: With no adjacent protons, the signal for H-5 is a sharp singlet.

  • The Methyl Protons (-OCH₃): The three protons of the methyl ester group are predicted to appear as a singlet at approximately 3.95 ppm. This chemical shift is characteristic of methyl esters, where the protons are deshielded by the adjacent oxygen atom. The singlet multiplicity arises because there are no neighboring protons to couple with.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted data, we can compare it to the experimental ¹H NMR data of similar molecules.

CompoundThiazole H-5 (δ, ppm)Methyl Protons (δ, ppm)Key Difference
Methyl 4-bromothiazole-2-carboxylate (Predicted) 8.35 3.95 Target Molecule
Methyl thiazole-2-carboxylate~8.20~3.90Lacks the bromo substituent at the 4-position.
Ethyl 2-aminothiazole-4-carboxylate~7.50 (H-5)- (ethyl group)Amino group at C2 is strongly electron-donating, shielding H-5.

This comparison reveals a key structure-activity relationship:

  • The presence of the electron-withdrawing bromine atom at the 4-position in our target molecule is expected to have a minimal, yet slightly deshielding, effect on the H-5 proton compared to the unsubstituted analogue, which is consistent with our predicted value.

  • The significant upfield shift of the H-5 proton in ethyl 2-aminothiazole-4-carboxylate highlights the powerful shielding effect of the amino group, a strong electron-donating group.

A Robust Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for small molecules like methyl 4-bromothiazole-2-carboxylate, the following protocol is recommended.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample_Prep 1. Sample Weighing & Dissolution Solvent_Choice 2. Solvent Selection Sample_Prep->Solvent_Choice ~5-10 mg of sample Transfer 3. Transfer to NMR Tube Solvent_Choice->Transfer Deuterated solvent (e.g., CDCl₃) Shimming 4. Shimming Transfer->Shimming Filter if necessary Tuning 5. Probe Tuning & Matching Shimming->Tuning Optimize magnetic field homogeneity Acquisition_Parameters 6. Set Acquisition Parameters Tuning->Acquisition_Parameters Maximize signal-to-noise Data_Acquisition 7. Data Acquisition Acquisition_Parameters->Data_Acquisition Set pulse sequence, scan number, etc. Fourier_Transform 8. Fourier Transform Data_Acquisition->Fourier_Transform Collect FID Phase_Correction 9. Phase Correction Fourier_Transform->Phase_Correction Convert time-domain to frequency-domain Baseline_Correction 10. Baseline Correction Phase_Correction->Baseline_Correction Adjust peak phases Integration 11. Integration & Referencing Baseline_Correction->Integration Correct for baseline distortions

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm.

    • Ensure the sample is fully dissolved. If not, gentle warming or sonication may be employed. If particulates remain, filter the solution through a small plug of glass wool into a clean NMR tube.

  • NMR Tube:

    • Use a high-quality, clean, and dry 5 mm NMR tube.

    • Transfer the prepared sample solution into the NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This is a critical step for obtaining high-resolution spectra.

    • Tune and match the probe to the correct frequency to ensure maximum signal transmission and detection.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, number of scans, acquisition time, and relaxation delay. For a simple molecule like this, 8-16 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative number of protons for each signal.

Conclusion

The ¹H NMR spectrum of methyl 4-bromothiazole-2-carboxylate is predicted to be simple and highly informative, with two distinct singlets corresponding to the thiazole ring proton and the methyl ester protons. The downfield chemical shift of the thiazole proton is a hallmark of its electron-deficient and aromatic environment. By comparing this predicted data with that of structurally related compounds, we can gain valuable insights into the electronic effects of substituents on the thiazole ring. The provided experimental protocol offers a reliable framework for obtaining high-quality NMR data, which is indispensable for the accurate structural elucidation and characterization of novel compounds in the field of drug discovery and development.

A Researcher's Guide to Analyzing the 13C NMR Spectrum of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a cornerstone in medicinal chemistry, presents a unique electronic landscape that is highly sensitive to substitution. Understanding the influence of various functional groups on the 13C Nuclear Magnetic Resonance (NMR) spectrum of the thiazole core is paramount for unambiguous structure elucidation and the rational design of novel therapeutics. This guide provides an in-depth analysis of the 13C NMR spectra of substituted thiazoles, offering a comparative framework and actionable experimental protocols.

The Thiazole Core: A 13C NMR Perspective

The 13C NMR spectrum of the parent thiazole molecule provides a fundamental baseline for understanding its substituted analogues. The three distinct carbon atoms of the thiazole ring—C2, C4, and C5—exhibit characteristic chemical shifts influenced by the electronegativity of the adjacent nitrogen and sulfur atoms.

Table 1: 13C NMR Chemical Shifts of Unsubstituted Thiazole [1]

Carbon AtomChemical Shift (δ) in ppm (Solvent: CDCl3)
C2~153.4
C4~143.7
C5~115.2

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The C2 carbon, positioned between the electronegative nitrogen and sulfur atoms, is the most deshielded and appears furthest downfield. The C4 and C5 carbons are influenced to a lesser extent, with the C5 carbon being the most shielded of the three.

Decoding Substituent Effects on Thiazole's 13C NMR Spectrum

The introduction of substituents onto the thiazole ring induces predictable shifts in the 13C NMR signals, providing a powerful tool for determining the position of substitution. These effects are broadly categorized as being driven by either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs)

Common EDGs such as amino (-NH2), hydroxyl (-OH), and alkyl groups increase the electron density of the thiazole ring through resonance and inductive effects. This increased electron density generally leads to an upfield shift (shielding) of the ring carbons.

For instance, the introduction of an amino group at the C2 position of a thiazole ring has been shown to cause a significant upfield shift of the C2 carbon signal. This is due to the strong +M (mesomeric) effect of the amino group, which donates electron density directly to the C2 carbon. Similarly, an amino group at C5 would be expected to cause a noticeable upfield shift for C5 and a smaller upfield shift for C4.

Electron-Withdrawing Groups (EWGs)

Conversely, EWGs such as nitro (-NO2), cyano (-CN), and carbonyl groups (e.g., ketones, esters) decrease the electron density of the thiazole ring. This deshielding effect results in a downfield shift of the ring carbon signals.

A classic example is the presence of a nitro group, a potent EWG. When attached to the thiazole ring, it will significantly shift the signals of the adjacent and conjugated carbons to a higher ppm value. For example, a 2-nitrothiazole would exhibit a C2 signal at a much higher chemical shift compared to the parent thiazole.

Table 2: Comparative 13C NMR Data of Substituted Thiazoles

Substituent and PositionC2 (ppm)C4 (ppm)C5 (ppm)Reference
Unsubstituted~153.4~143.7~115.2[1]
2-Amino-4-phenylthiazole~168.8~150.2~101.9[2]
3-ethyl-4-methyl-2,3-dihydrothiazole-2-ylidene~164.14~135.13~94.49[3]

Note: The data presented is illustrative and derived from various substituted thiazole derivatives. Direct comparison should be made with caution due to the influence of other substituents.

The data in Table 2 illustrates the significant impact of substituents on the 13C chemical shifts of the thiazole ring. The presence of an amino group in 2-amino-4-phenylthiazole and the overall electronic environment in the dihydrothiazole derivative lead to notable changes in the chemical shifts of C2, C4, and C5 compared to the unsubstituted thiazole.[2][3]

A Systematic Approach to Spectral Analysis

A logical workflow is essential for the accurate interpretation of the 13C NMR spectrum of a substituted thiazole. The following diagram outlines a systematic approach to this process.

aics_diagram Workflow for 13C NMR Analysis of Substituted Thiazoles cluster_data_acquisition Data Acquisition cluster_spectral_interpretation Spectral Interpretation cluster_structure_validation Structure Validation start Prepare Sample acquire Acquire 13C NMR Spectrum start->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process count_signals Count Number of Carbon Signals process->count_signals chemical_shifts Analyze Chemical Shifts (ppm) count_signals->chemical_shifts compare_unsubstituted Compare with Unsubstituted Thiazole Data chemical_shifts->compare_unsubstituted substituent_effects Apply Substituent Effects (EDG/EWG) compare_unsubstituted->substituent_effects assign_signals Assign Signals to Thiazole Carbons (C2, C4, C5) substituent_effects->assign_signals propose_structure Propose Structure assign_signals->propose_structure two_d_nmr Utilize 2D NMR (HSQC, HMBC) for Confirmation propose_structure->two_d_nmr final_structure Finalize Structure Elucidation two_d_nmr->final_structure

Caption: A stepwise workflow for the analysis of 13C NMR spectra of substituted thiazoles.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring a high-quality 13C NMR spectrum is fundamental to accurate structural analysis. The following protocol outlines a standard procedure for the preparation and analysis of a substituted thiazole sample.

Methodology:

  • Sample Preparation:

    • Dissolve 10-50 mg of the purified substituted thiazole compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

    • Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • This protocol is based on a standard 400 MHz NMR spectrometer.

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the spectrometer to acquire a proton-decoupled 13C NMR spectrum. This is the standard experiment for routine analysis and results in a spectrum where each unique carbon appears as a singlet.[4]

    • Typical acquisition parameters include:

      • Spectral Width: 0 to 220 ppm, which covers the typical range for organic molecules.[4]

      • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, longer delays (5-10 seconds) may be necessary to ensure full relaxation of all carbon nuclei.[5]

      • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[4] Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

Conclusion

The 13C NMR spectrum is an indispensable tool for the structural characterization of substituted thiazoles. A thorough understanding of the baseline chemical shifts of the parent ring and the predictable influence of electron-donating and -withdrawing substituents allows for confident assignment of substitution patterns. By following a systematic analytical workflow and employing robust experimental protocols, researchers can leverage the power of 13C NMR to accelerate their research and development efforts in the vital field of medicinal chemistry.

References

A Senior Application Scientist's Guide to FT-IR Characterization of the Thiazole Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Thiazole Ring and the Need for Precise Characterization

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2] Its presence is critical to the function of a wide array of pharmaceuticals, including antimicrobial, antiretroviral, and antineoplastic agents.[1] Given its prevalence and importance, the ability to rapidly and unequivocally confirm the presence and structural integrity of the thiazole moiety is a fundamental requirement in drug development and quality control.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive, and highly specific method for this purpose.[3] Each functional group possesses a unique set of vibrational modes that absorb infrared radiation at characteristic frequencies, generating a molecular "fingerprint." This guide provides an in-depth analysis of the FT-IR spectral signature of the thiazole functional group. We will delve into the causality behind its characteristic absorptions, present a comparative analysis against other common 1,3-azoles, and provide a validated, step-by-step protocol for obtaining high-quality data for your research.

Part 1: The Vibrational Signature of the Thiazole Ring

The aromaticity and the presence of C=N, C=C, and C-S bonds within the thiazole ring give rise to a series of distinct vibrational modes. Understanding these is key to accurate spectral interpretation. The primary absorptions are typically found in the 1650-700 cm⁻¹ fingerprint region.

  • C=N and C=C Stretching Vibrations (1625-1450 cm⁻¹): The most characteristic absorptions of the thiazole ring are due to the coupled stretching vibrations of the C=N and C=C double bonds. These typically appear as a series of medium to strong bands. For instance, in substituted thiazoles, bands in the range of 1622-1591 cm⁻¹ are often assigned to the C=N group, while skeletal vibrations involving C=C stretching can be found between 1700-1421 cm⁻¹.[4] Studies on methylthiazoles have identified two principal bands attributed to the ring in the 1634-1479 cm⁻¹ range.[5]

  • Ring Skeletal and "Breathing" Modes (1340-930 cm⁻¹): A complex series of bands corresponding to the stretching and bending of the entire ring system can be found in this region. These are highly characteristic and can be considered the core of the thiazole fingerprint. These bands are often assigned to general skeletal vibrations of the thiazole ring.[5]

  • C-H Bending Vibrations (1175-700 cm⁻¹): In-plane and out-of-plane bending vibrations of the C-H bonds on the thiazole ring also provide structural information. Out-of-plane bending modes are particularly prominent in the 900-700 cm⁻¹ region.[5] For example, medium to sharp bands between 1104-1175 cm⁻¹ have been assigned to out-of-plane deformations of aromatic C-H groups on the thiazole ring.[4]

  • C-S Vibrations (~700-600 cm⁻¹): Vibrations involving the carbon-sulfur bond are typically weak and appear at lower frequencies. Modes specifically associated with the sulfur atom are often found near 600 cm⁻¹.[4]

The precise position and intensity of these bands are sensitive to the substitution pattern on the ring. Electron-donating or withdrawing groups, as well as the position of substituents, can shift these frequencies, providing further structural clues.

Part 2: Comparative FT-IR Analysis: Thiazole vs. Other 1,3-Azoles

In drug discovery, it is crucial to differentiate the thiazole moiety from other structurally similar heterocycles, such as oxazole and imidazole, which contain oxygen and a second nitrogen atom, respectively.[6] The difference in the second heteroatom (S vs. O vs. N) leads to distinct differences in their FT-IR spectra.

The primary distinguishing feature lies in the frequencies of the ring stretching modes. The heavier sulfur atom in thiazole generally results in lower frequency vibrations for modes involving C-S stretching compared to the C-O modes in oxazole or C-N modes in imidazole.

Table 1: Comparative FT-IR Frequencies of Common 1,3-Azoles

Functional GroupKey Vibrational ModeCharacteristic Wavenumber (cm⁻¹)Causality & Notes
Thiazole Ring Skeletal (C=N, C=C)1625 - 1450A complex series of strong to medium bands. The C-S bond influences lower frequency ring modes.[4][5]
C-S related modes~700 - 600Often weak but characteristic. Represents stretching and bending involving the heavier sulfur atom.[4]
Oxazole Ring Skeletal (C=N, C=O)1650 - 1450Ring modes are generally at a slightly higher frequency than thiazole due to the more electronegative oxygen atom.
C-O-C Asymmetric Stretch~1150 - 1050A strong and characteristic band for the ether-like linkage within the ring.
Imidazole N-H Stretch (unsubstituted)3200 - 2500 (broad)A very broad absorption due to extensive intermolecular hydrogen bonding. Absent if the N1 position is substituted.[7]
Ring Skeletal (C=N, C=C)1600 - 1450Strong ring stretching vibrations are observed, often coupled with N-H bending.[7]
C=N Stretch~1550 - 1480A prominent band related to the imine portion of the ring.[8]

This table provides generalized ranges. Exact positions depend on substitution and molecular environment.

Part 3: Validated Experimental Protocol for FT-IR Analysis

Acquiring a high-quality, reproducible FT-IR spectrum is paramount. This protocol outlines a self-validating system for the analysis of thiazole-containing compounds. The causality behind each step is explained to ensure robust data collection.

Experimental Workflow Diagram

FT_IR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis Start Start: Compound Ready for Analysis SamplePrep Sample Preparation (Thin Film or KBr Pellet) Start->SamplePrep Background Collect Background Spectrum (Clean Air/Solvent) SamplePrep->Background SampleScan Collect Sample Spectrum (16-32 Scans, 4 cm⁻¹ Resolution) Background->SampleScan Processing Data Processing (Baseline Correction, ATR Correction if needed) SampleScan->Processing Analysis Spectral Analysis (Peak Identification & Comparison) Processing->Analysis Result Result: Thiazole Moiety Confirmed/Refuted Analysis->Result

Caption: Workflow for FT-IR characterization of a thiazole compound.

Step-by-Step Methodology

1. Instrument Preparation & Verification:

  • Rationale: A stable instrument is the foundation of reliable data.

  • Action: Power on the FT-IR spectrometer and allow it to warm up for at least 30-60 minutes. This ensures the thermal stability of the source and detector. Verify that the sample compartment is clean and dry.

2. Sample Preparation (Choose one based on sample state):

  • Rationale: Proper sample preparation minimizes spectral artifacts and ensures an appropriate concentration for analysis.[9]

    • Method A: Thin Solid Film (for soluble solids) [10]

      • Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, acetone). Causality: The solvent must completely dissolve the sample and evaporate fully without leaving a residue or reacting with the sample.

      • Place one drop of the solution onto a clean, dry KBr or NaCl salt plate.

      • Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound. The film should appear slightly hazy but not opaque.[10] Causality: An overly thick film will cause total absorption (flat-topped peaks), while a film that is too thin will result in a weak signal.

    • Method B: KBr Pellet (for insoluble or sensitive solids)

      • Grind 1-2 mg of the sample with ~100 mg of dry, FT-IR grade KBr powder using an agate mortar and pestle. Causality: Grinding ensures the sample particles are smaller than the IR wavelength, reducing light scattering.

      • Transfer the mixture to a pellet press and apply pressure (as per manufacturer's instructions) to form a transparent or translucent pellet.

    • Method C: Neat Liquid (for liquid samples)

      • Place a single drop of the liquid sample onto one salt plate.

      • Place a second salt plate on top and give a slight turn to spread the liquid into a thin film.[9]

3. Background Spectrum Collection:

  • Rationale: This is a critical self-validating step. The background scan measures the spectrum of the ambient atmosphere (H₂O, CO₂) and the sample holder (salt plates), allowing the instrument software to subtract these interfering signals from the final sample spectrum.

  • Action: Place the sample holder (e.g., clean salt plates or the KBr pellet holder with a blank pellet) into the spectrometer. Collect a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

4. Sample Spectrum Collection:

  • Rationale: This step measures the absorption of IR radiation by the actual sample.

  • Action: Place the prepared sample into the spectrometer. Collect the sample spectrum using the same parameters (scans, resolution) as the background.

  • Validation: The resulting spectrum should have the strongest peaks between 10-90% transmittance (or ~0.05-1.0 absorbance units). If peaks are flat at 0% T, the sample is too concentrated. If the signal-to-noise ratio is poor, the sample is too dilute.[10]

5. Data Processing and Interpretation:

  • Rationale: Raw data is processed to present a clean, interpretable spectrum.

  • Action:

    • Perform an automatic baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the characteristic frequencies for the thiazole ring discussed in Parts 1 and 2 of this guide.

References

Navigating the Synthetic Landscape of Thiazoles: A Comparative Guide to the Reactivity of Bromo-Substituted Thiazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The ability to selectively functionalize this heterocycle is paramount for the development of novel drug candidates. Among the various synthetic handles, bromine atoms offer a versatile gateway to a multitude of chemical transformations. This guide provides an in-depth comparison of the reactivity of three key building blocks: 4-bromothiazole, 2-bromothiazole, and 5-bromothiazole esters. Understanding the nuanced differences in their reactivity is crucial for strategic synthetic planning and efficient route development.

This analysis will focus on two major classes of reactions: palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, and Sonogashira) and lithiation-trapping sequences. We will delve into the mechanistic underpinnings that govern the observed reactivity trends, supported by experimental evidence from the literature.

The Decisive Factors: Electronic and Steric Influences on Reactivity

The position of the bromine atom on the thiazole ring profoundly impacts its reactivity. This is primarily governed by the electronic properties of the thiazole ring and steric hindrance around the C-Br bond.

The thiazole ring is electron-deficient, a characteristic that influences the reactivity of its C-H and C-Br bonds. The electron-withdrawing nature of the nitrogen and sulfur atoms creates a distinct electronic landscape. The C2 position is the most electron-deficient and acidic, followed by the C5 position, and lastly the C4 position. This inherent electronic distribution is a key determinant of reactivity in both cross-coupling and deprotonation reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Three Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. The rate-determining step in many of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] The ease of this step is influenced by the electron density at the carbon atom and the strength of the C-Br bond.

Based on the electronic properties of the thiazole ring, the general order of reactivity for bromothiazoles in palladium-catalyzed cross-coupling reactions is:

2-Bromo > 5-Bromo > 4-Bromo

This trend can be rationalized as follows:

  • 2-Bromothiazoles: The C2 position is the most electron-deficient, making the C-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • 5-Bromothiazoles: The C5 position is also electron-deficient, leading to high reactivity, though generally slightly lower than the C2 position.

  • 4-Bromothiazoles: The C4 position is the most electron-rich of the three, resulting in a stronger C-Br bond and consequently, lower reactivity in oxidative addition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and vinyl-aryl bonds. While direct comparative studies on the three ester isomers are scarce, the general reactivity trend holds. For instance, the Suzuki coupling of ethyl 2-bromothiazole-5-carboxylate with boronic acids proceeds efficiently under standard conditions.[3] In contrast, couplings involving 4-bromothiazoles may require more forcing conditions to achieve comparable yields.[4][5]

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

SubstrateRelative ReactivityRationale
2-Bromothiazole EsterHighMost electron-deficient position, facilitates oxidative addition.
5-Bromothiazole EsterModerate to HighElectron-deficient position, good reactivity.
4-Bromothiazole EsterLowerMore electron-rich position, slower oxidative addition.
Stille Coupling

The Stille coupling, which utilizes organostannanes, is another powerful C-C bond-forming reaction.[6] The underlying principles of oxidative addition still apply, and the expected reactivity order remains the same. The tolerance of the Stille reaction to a wide range of functional groups makes it a valuable tool for complex molecule synthesis.[7]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp)-C(sp2) bonds between terminal alkynes and aryl or vinyl halides.[8] This reaction is also sensitive to the electronic nature of the C-Br bond. Studies on dihalothiazoles have shown a preference for reaction at the more electron-deficient 2-position over the 4-position, corroborating the general reactivity trend.[9] The ester group is generally stable under Sonogashira coupling conditions.[10]

Lithiation and Electrophilic Trapping: A Game of Acidity

The regioselectivity of lithiation of bromothiazoles is dictated by the kinetic acidity of the ring protons. The order of proton acidity in thiazole is C2-H > C5-H > C4-H. When a bromine atom is present, this can direct metallation to an adjacent position via a halogen dance rearrangement, or the bromine itself can be exchanged for lithium.

  • Deprotonation: Using a non-nucleophilic base like lithium diisopropylamide (LDA), deprotonation will occur at the most acidic position available. For example, in a 2-bromothiazole derivative, lithiation with LDA occurs at the 5-position.[11]

  • Halogen-Metal Exchange: With strong, nucleophilic bases like n-butyllithium or t-butyllithium, halogen-metal exchange is a common pathway. This reaction is often faster than deprotonation, especially at low temperatures.

Table 2: Predicted Reactivity in Lithiation Reactions

SubstrateReagentPredominant ReactionProduct Position
2-Bromothiazole EsterLDADeprotonation5-Lithio
2-Bromothiazole Estern-BuLi/t-BuLiHalogen-Metal Exchange2-Lithio
4-Bromothiazole EsterLDA/n-BuLiDeprotonation5-Lithio (if available)
5-Bromothiazole EsterLDA/n-BuLiDeprotonation2-Lithio (if available)
5-Bromothiazole Estern-BuLi/t-BuLiHalogen-Metal Exchange5-Lithio

It is important to note that in some cases, a mixture of products can be obtained, and the reaction outcome can be highly dependent on the specific substrate, base, solvent, and temperature. For instance, lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with t-butyllithium resulted in double lithiation at both the 2 and 5 positions.[11]

Experimental Protocols

The following are representative, generalized protocols. Researchers should optimize conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add the bromothiazole ester (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note on Reactivity: Expect 2-bromothiazole esters to react faster and at lower temperatures compared to 4- and 5-bromo isomers. For the less reactive 4-bromothiazole ester, a stronger base, a more active catalyst system (e.g., using a biarylphosphine ligand), or higher temperatures may be necessary.

General Protocol for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, combine the bromothiazole ester (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Note on Reactivity: The reactivity trend (2-bromo > 5-bromo > 4-bromo) is also expected here. For 4-bromothiazole esters, longer reaction times or slightly elevated temperatures might be required.

General Protocol for Lithiation and Electrophilic Trapping
  • Reaction Setup: Dissolve the bromothiazole ester (1.0 equiv) in a dry, aprotic solvent (e.g., THF or diethyl ether) in an oven-dried flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C and add the organolithium reagent (e.g., n-BuLi or LDA, 1.1 equiv) dropwise. Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes).

  • Electrophilic Quench: Add the electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv) dropwise at -78 °C.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Note on Reactivity: The choice of base is critical. Use LDA for deprotonation at the most acidic C-H position and n-BuLi or t-BuLi for halogen-metal exchange at the C-Br bond.

Visualization of Key Concepts

Palladium-Catalyzed Cross-Coupling Cycle

G Pd0 Pd(0)L_n PdII R-Pd(II)(X)L_n Pd0->PdII Oxidative Addition ArBr R-X (Bromothiazole Ester) ArBr->PdII OxAdd Oxidative Addition DiarylPd R-Pd(II)(R')L_n PdII->DiarylPd Transmetalation Nu Organometallic Reagent (e.g., R'B(OH)₂) Nu->DiarylPd Transmetal Transmetalation DiarylPd->Pd0 Reductive Elimination Product R-R' (Coupled Product) DiarylPd->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity Comparison Workflow

G cluster_reactivity Relative Reactivity in Pd-Catalyzed Cross-Coupling cluster_factors Governing Factors Bromo2 2-Bromothiazole Ester (High Reactivity) Bromo5 5-Bromothiazole Ester (Moderate Reactivity) Bromo4 4-Bromothiazole Ester (Low Reactivity) Electronic Electronic Effects (Electron Deficiency at C2 > C5 > C4) Electronic->Bromo2 Electronic->Bromo5 Electronic->Bromo4 Steric Steric Hindrance (Generally less significant for these isomers)

Caption: Factors influencing the reactivity of bromothiazole ester isomers.

Conclusion

The synthetic utility of bromothiazole esters is vast, but a nuanced understanding of their positional reactivity is essential for efficient and predictable outcomes. For palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order 2-bromo > 5-bromo > 4-bromo, driven by the electronic properties of the thiazole ring. In contrast, lithiation reactions are governed by the kinetic acidity of the ring protons, leading to different regiochemical outcomes depending on the base employed. By carefully considering these principles and selecting appropriate reaction conditions, researchers can effectively leverage these versatile building blocks in the synthesis of complex, biologically active molecules.

References

A Comparative Guide to the Biological Activity of Thiazole-Based Heterocycles: Spotlight on Methyl-4-bromothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Prominence of Heterocycles in Modern Medicine

In the landscape of drug discovery and development, heterocyclic compounds stand as a cornerstone, forming the structural core of a vast majority of pharmaceuticals.[1][2] Their unique stereochemical features and ability to engage in various non-covalent interactions make them privileged scaffolds for targeting a wide array of biological macromolecules. Among these, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in numerous clinically approved drugs, including the anticancer agent Dasatinib, the antiretroviral Ritonavir, and the antibiotic Sulfathiazole.[2][3]

This guide provides a comparative analysis of the biological activities of thiazole derivatives, with a particular focus on Methyl-4-bromothiazole-2-carboxylate . While this specific compound is primarily recognized as a versatile synthetic intermediate, its structural features provide a valuable entry point into a diverse range of potent bioactive molecules.[4] We will explore the demonstrated anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of various thiazole-based structures, comparing them with other relevant heterocycles and providing the experimental context necessary for researchers in the field.

This compound: A Gateway to Bioactive Scaffolds

This compound is a key building block in medicinal chemistry.[4] Its structure is primed for synthetic elaboration: the bromine atom at the 4-position serves as an excellent leaving group for cross-coupling reactions, while the methyl ester at the 2-position can be readily hydrolyzed or converted into amides. This synthetic versatility allows for the strategic introduction of various pharmacophores to modulate biological activity.

Below is a workflow illustrating how a starting material like this compound is advanced from a chemical intermediate to a candidate for biological screening.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation A This compound (Starting Material) B Functionalization Reaction (e.g., Suzuki Coupling at C4) A->B C Amide Coupling (at C2 Ester) B->C D Library of Novel Thiazole Derivatives C->D E In Vitro Screening (e.g., Cytotoxicity, Antimicrobial Assays) D->E Screening F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H In Vivo Testing G->H

Caption: From Building Block to Bioactive Candidate.

Comparative Biological Activity: Thiazoles in Focus

The thiazole nucleus is associated with an exceptionally broad spectrum of biological activities.[5][6] The following sections compare the performance of thiazole derivatives against other heterocyclic systems in key therapeutic areas, supported by experimental data from the literature.

Anticancer and Cytotoxic Activity

Thiazole derivatives have demonstrated potent antiproliferative effects against a multitude of cancer cell lines.[7][8] Their mechanisms often involve the inhibition of critical cellular machinery, such as protein kinases, tubulin polymerization, or key signaling pathways like PI3K/Akt/mTOR.[8]

A study by Zhu et al. synthesized a series of diphyllin thiazole derivatives and evaluated their cytotoxicity. Notably, compounds 5d and 5e showed profound activity against the HepG2 (liver cancer) cell line, with IC₅₀ values comparable to the standard chemotherapeutic drug, Taxol.[9] Another study highlighted a phthalimido-1,3-thiazole derivative with potent activity and a mechanism involving the induction of apoptosis.[10]

Compound/ClassTarget Cell LineIC₅₀ (µM)Key Structural FeaturesReference
Thiazole Derivative 5d HepG2 (Liver)0.3Diphyllin-thiazole hybrid[9]
Thiazole Derivative 5e HepG2 (Liver)0.4Diphyllin-thiazole hybrid[9]
4-Aza-podophyllotoxin Hybrid (13h) A549 (Lung)0.162-chlorothiazol-5-yl moiety[11]
4-Aza-podophyllotoxin Hybrid (13k) KB (Oral), HepG2, A5490.23 - 0.272-methoxypyridin-4-yl moiety[11]
Thiazole Derivative 4c MCF-7 (Breast)2.57Thiazole core with specific substitutions[12]
Doxorubicin (Standard) Various~0.1 - 1.0Anthracycline[13]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.[12][14]

Antimicrobial (Antibacterial & Antifungal) Activity

With rising antimicrobial resistance, the need for novel agents is critical.[15][16] Thiazole derivatives have been extensively explored for this purpose, showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase or disrupting cell membrane integrity.[5][15]

For instance, certain thiazole derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[15] A study on thiazole-quinolinium derivatives identified compounds with MIC values as low as 3.125 µg/mL against S. aureus.[17]

Compound/ClassTarget OrganismMIC (µg/mL)Comparison to StandardReference
Thiazole Derivative 5e B. subtilis, S. aureus15.6Comparable to Penicillin[18]
Thiazole Derivative 5h E. coli, B. subtilis31.25Active[18]
Thiazole-Pyrazoline Hybrid S. pneumoniae0.03 - 7.81Comparable to Ampicillin[19]
Thiazole Derivative 40 S. aureus3.125Equipotent to Chloramphenicol[17]
Fluconazole (Standard) Fungal StrainsVariesStandard Antifungal[15]
Ciprofloxacin (Standard) Bacterial StrainsVariesStandard Antibiotic[19]

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antioxidant and Anti-inflammatory Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases. Thiazole and related heterocyclic derivatives have been investigated for their ability to mitigate these processes.[20][21] Antioxidant activity is often attributed to the ability of the heterocyclic ring system to donate electrons and stabilize free radicals.

A study on novel thiazole derivatives demonstrated significant free radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.[22] For example, one synthesized thiazole derivative showed an IC₅₀ value of 64.75 ppm in a DPPH assay, indicating potent antioxidant potential.[23] In the context of anti-inflammatory action, some thiazole derivatives have been shown to inhibit pro-inflammatory cytokines like IL-6 and TNF-α.[24]

G cluster_0 Oxidative Stress cluster_1 Cellular Damage cluster_2 Intervention ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•−) Damage Lipid Peroxidation DNA Damage Protein Oxidation ROS->Damage causes Thiazole Thiazole-based Antioxidant Thiazole->ROS scavenges / neutralizes

Caption: Mechanism of Thiazole Antioxidant Action.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[25]

  • For Anticancer Activity: The presence of specific aryl groups at the 2- and 4-positions of the thiazole ring is often crucial. For example, methoxy group substitutions on a phenyl ring attached to the thiazole core have been shown to enhance cytotoxic activity.[2]

  • For Antimicrobial Activity: Electron-withdrawing groups, such as fluorine or chlorine, on aryl substituents can enhance potency against both bacterial and fungal strains.[18] The hybridization of the thiazole core with other heterocyclic moieties like pyrazoline or triazole can also lead to synergistic increases in antimicrobial effects.[15][19]

  • For H1-Antihistamine Activity: Hydrophobic and steric parameters, along with the distance between aliphatic and aromatic nitrogen atoms, are critical determinants of activity.[25]

Conclusion

The thiazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of potent biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. While This compound is primarily a synthetic precursor, its strategic importance cannot be overstated. It provides an accessible and highly adaptable platform for generating diverse libraries of novel thiazole derivatives. The comparative data and experimental protocols presented in this guide underscore the immense potential held within this class of heterocycles and provide a foundational framework for researchers aiming to design and develop the next generation of thiazole-based therapeutics.

References

A Senior Application Scientist's Guide to Alternatives for Methyl-4-bromothiazole-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For chemists at the forefront of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Methyl-4-bromothiazole-2-carboxylate is a well-established and valuable reagent, prized for its bifunctional nature—the reactive bromine atom serves as a handle for cross-coupling, while the methyl ester provides a site for further elaboration.[1][2][3] Its role as a key intermediate in the synthesis of pharmaceuticals, notably the HIV protease inhibitor Ritonavir, has cemented its importance in the synthetic chemist's toolbox.[4][5][6]

However, reliance on a single building block can be limiting. Challenges such as synthetic accessibility, cost, regioselectivity issues in downstream steps, and the push towards more atom-economical and sustainable methodologies compel us to explore alternatives. This guide provides a comparative analysis of viable alternatives to this compound, offering field-proven insights and experimental data to inform your selection process. We will delve into isomeric and isosteric replacements, as well as cutting-edge C-H functionalization strategies that bypass the need for halogenated precursors altogether.

Understanding the Benchmark: this compound

The utility of this compound stems from the distinct reactivity of its functional groups. The C4-bromine is readily displaced or utilized in metal-catalyzed cross-coupling reactions, while the C2-ester can be hydrolyzed, reduced, or converted to an amide. The thiazole ring itself is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and its ability to engage in hydrogen bonding and other non-covalent interactions.[7][8]

However, the synthesis of this specific regioisomer can be challenging, and the presence of the bromine atom, while synthetically useful, adds to the molecular weight and can sometimes be a metabolic liability in drug candidates.

Comparative Analysis of Strategic Alternatives

The choice of an alternative is governed by the specific synthetic goal. Are you seeking an identical scaffold with different reactivity? Or a completely different heterocyclic core that retains similar biological function (a bioisostere)? Or perhaps a more elegant and sustainable synthetic route?

Isomeric Alternatives: A Question of Regiochemistry

The position of the bromine and ester groups on the thiazole ring profoundly influences reactivity. Two primary isomeric alternatives exist:

  • Methyl 2-bromothiazole-4-carboxylate: This isomer places the bromine at the electron-deficient C2 position, making it highly susceptible to nucleophilic aromatic substitution and a prime substrate for cross-coupling.[9][10] The C4-ester is well-positioned to influence the electronics of the ring.

  • Methyl 2-bromothiazole-5-carboxylate: With bromine at C2 and the ester at C5, this isomer offers another distinct electronic and steric environment. It remains a valuable intermediate for introducing thiazole moieties into target molecules.[11]

The choice between these isomers and the C4-bromo variant often depends on the desired connectivity in the final product and the specific demands of the coupling reaction.

Table 1: Physicochemical and Synthetic Comparison of Bromothiazole Carboxylate Isomers

CompoundCAS NumberMolecular FormulaMolecular WeightMelting Point (°C)Key Synthetic Feature
Methyl 4-bromothiazole-2-carboxylate 1025468-06-7C₅H₄BrNO₂S222.06N/ABromine at C4 allows for specific vector in coupling reactions.[1][2]
Methyl 2-bromothiazole-4-carboxylate 170235-26-4C₅H₄BrNO₂S222.06128 - 132Highly reactive C2-bromine for efficient coupling.[9][10]
Methyl 2-bromothiazole-5-carboxylate 54045-74-8C₅H₄BrNO₂S222.06N/AAlternative regiochemistry for diverse library synthesis.[11]
The Modern Approach: C-H Functionalization

A paradigm shift in synthetic chemistry involves moving away from pre-functionalized (e.g., halogenated) starting materials towards the direct functionalization of C-H bonds. This strategy is inherently more atom-economical and can significantly shorten synthetic sequences.

Instead of starting with a brominated thiazole, one can use Methyl thiazole-2-carboxylate and directly couple the C5-H or C4-H bond with an appropriate partner.

Causality Behind the Choice: This approach is chosen for its efficiency and sustainability. It eliminates the steps required for bromination and avoids the generation of metallic bromide waste in coupling reactions.[12] Palladium and nickel-based catalytic systems have been developed that show excellent regioselectivity for the C-H arylation of thiazoles.[12][13] The inherent acidity of the thiazole C2-proton also allows for deprotonation and subsequent reaction with electrophiles.[14][15]

Table 2: Performance Comparison: Halogen-Based vs. C-H Functionalization for Arylation

ParameterMethyl 4-bromothiazole-2-carboxylate (Suzuki Coupling)Methyl thiazole-2-carboxylate (Direct C-H Arylation)
Key Reagents Arylboronic acid, Pd catalyst, Base (e.g., K₂CO₃)Aryl halide, Pd or Ni catalyst, Base (e.g., KOAc, K₂CO₃)
Atom Economy Lower (generates stoichiometric bromide salt waste)Higher (generates catalytic amounts of acid/base)
Synthetic Steps Requires prior synthesis of brominated thiazoleUses simpler, non-halogenated thiazole
Typical Yields Generally high (80-95%)Moderate to high (60-90%), highly substrate-dependent
Key Advantage Well-established, predictable reactivityFewer steps, reduced waste, access to novel derivatives
Key Disadvantage Less atom-economicalMay require more optimization for catalyst and conditions
Bioisosteric Replacements: Thinking Beyond the Thiazole

In drug discovery, it is often desirable to replace a core scaffold with another that retains the parent's biological activity but offers improved physicochemical or pharmacokinetic properties. This is the principle of bioisosterism.[16][17] Several five-membered heterocycles can act as bioisosteres for the thiazole ring.

  • Isothiazoles: The 1,2-arrangement of sulfur and nitrogen offers a different dipole moment and hydrogen bonding capacity compared to the 1,3-thiazole, potentially altering target engagement and ADME properties.[18]

  • Oxazoles: Replacing sulfur with oxygen results in a more polar and less lipophilic ring. This can improve solubility but may also introduce metabolic liabilities.

  • 1,2,4-Oxadiazoles & Thiadiazoles: These heterocycles are often used as metabolically stable mimics of ester or amide groups and can serve as effective replacements for the entire thiazole carboxylate moiety.[16][19] They can act as carboxylic acid bioisosteres, influencing the acidity and lipophilicity of the molecule.[16]

The choice of a bioisostere is highly context-dependent and is guided by the specific structure-activity relationship (SAR) of the target.[20][21]

Visualizing the Synthetic Strategies

To better understand the decision-making process, the following diagrams illustrate the synthetic workflows and conceptual relationships discussed.

G cluster_0 Traditional Halogen-Based Synthesis cluster_1 Modern C-H Activation Strategy Start1 α-Haloketone + Thioamide Step1 Hantzsch Thiazole Synthesis Start1->Step1 Intermediate1 Methyl-4-bromothiazole- 2-carboxylate Step1->Intermediate1 Step2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) Intermediate1->Step2 Product1 Functionalized Thiazole Product Step2->Product1 Start2 Simple Ketone + Amine + Sulfur Step3 Multi-component Thiazole Synthesis Start2->Step3 Intermediate2 Methyl-thiazole- 2-carboxylate Step3->Intermediate2 Step4 Direct C-H Arylation/Alkenylation Intermediate2->Step4 Product2 Functionalized Thiazole Product Step4->Product2

Caption: Comparison of synthetic workflows for functionalized thiazoles.

bioisosteres cluster_alternatives Bioisosteric Alternatives Thiazole Thiazole Core (Benchmark) Isothiazole Isothiazole (Altered Dipole) Thiazole->Isothiazole Modulates Electronics Oxazole Oxazole (Increased Polarity) Thiazole->Oxazole Modulates Solubility Oxadiazole 1,2,4-Oxadiazole (Ester/Amide Mimic) Thiazole->Oxadiazole Improves Metabolic Stability Thiadiazole Thiadiazole (Carboxylic Acid Mimic) Thiazole->Thiadiazole Modulates pKa

Caption: Bioisosteric relationships of the thiazole scaffold.

Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic method lies in its reproducibility. Below are detailed, step-by-step protocols for the two primary arylation strategies.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-bromothiazole-2-carboxylate

This protocol describes a standard, reliable method for functionalizing the pre-halogenated scaffold.

  • Reagent Preparation: To an oven-dried Schlenk flask, add Methyl 4-bromothiazole-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) followed by a degassed solvent mixture (e.g., Dioxane/Water 4:1).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-arylthiazole-2-carboxylate.

Causality: The choice of a palladium catalyst and a base is crucial for facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The aqueous solvent mixture aids in dissolving the inorganic base and promoting the transmetalation step.

Protocol 2: Direct C-H Arylation of Methyl thiazole-2-carboxylate

This protocol outlines the more modern, atom-economical approach.[12]

  • Reagent Preparation: To an oven-dried Schlenk tube, add Methyl thiazole-2-carboxylate (1.5 eq), the desired aryl bromide (1.0 eq), potassium acetate (2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq).

  • Inert Atmosphere: Seal the tube with a Teflon cap, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a dry, degassed solvent such as DMA or NMP via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C. Stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to isolate the 5-arylthiazole-2-carboxylate.

Causality: This reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism or related C-H activation pathway. The higher temperature is necessary to overcome the activation barrier for C-H bond cleavage. The choice of base and solvent is critical for catalyst stability and turnover.

Conclusion and Future Outlook

While this compound remains a valuable and effective building block, a comprehensive synthetic strategy must consider the alternatives.

  • For direct, predictable synthesis where precedent is key, isomeric bromothiazoles offer reliable, albeit traditional, pathways.

  • For sustainability and elegance , direct C-H functionalization of simpler thiazoles represents the state-of-the-art, reducing waste and shortening synthetic routes.

  • For drug discovery and optimization , exploring bioisosteric replacements like isothiazoles and oxadiazoles provides a powerful tool to modulate molecular properties and generate novel intellectual property.

The future of heterocyclic synthesis will undoubtedly involve the continued development of more efficient and selective C-H activation catalysts and the exploration of novel multicomponent reactions that assemble complex thiazole derivatives from simple, inexpensive starting materials.[22] As Senior Application Scientists, we must not only master the established methods but also champion the adoption of these innovative strategies to accelerate discovery.

References

The Alchemist's Choice: A Comparative Guide to Suzuki and Heck Reactions for Bromothiazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the thiazole ring is a privileged scaffold, forming the core of numerous biologically active compounds and functional materials. The ability to precisely and efficiently modify this heterocycle is paramount. Among the arsenal of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura and Heck reactions stand out as powerful tools for forging new carbon-carbon bonds. However, the choice between them for a given bromothiazole substrate is not always straightforward.

This guide provides a deep, comparative analysis of the Suzuki and Heck reactions for the functionalization of bromothiazoles. Moving beyond a simple recitation of protocols, we will explore the mechanistic nuances, compare critical reaction parameters, and provide field-proven insights to help you select the optimal synthetic route.

Mechanistic Underpinnings: Two Distinct Pathways to C-C Bond Formation

At the heart of the Suzuki and Heck reactions are elegant palladium catalytic cycles. While both typically initiate with the oxidative addition of a Pd(0) species into the C-Br bond of the thiazole, their subsequent steps diverge significantly, dictating their substrate scope and reaction outcomes.

The Suzuki-Miyaura Coupling: A Tale of Transmetalation

The Suzuki reaction is a powerful method for coupling an organohalide with an organoboron compound, such as a boronic acid or ester. The catalytic cycle is a three-act play: oxidative addition, transmetalation, and reductive elimination. The crucial transmetalation step, where the organic moiety is transferred from boron to palladium, requires activation of the boronic acid with a base. This step is often the rate-determining factor and is highly dependent on the choice of base and solvent.

Suzuki_Mechanism cluster_boron Boronate Formation Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Thiazolyl-Pd(II)-Br(L)₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_R_complex Thiazolyl-Pd(II)-R(L)₂ Transmetalation->PdII_R_complex Boronate R-B(OR)₃⁻ Boronate->Transmetalation Base Base Base->Boronate Activation BoronicAcid R-B(OH)₂ RedElim Reductive Elimination RedElim->Pd0 Product Thiazolyl-R RedElim->Product Bromothiazole Thiazolyl-Br Bromothiazole->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The Mizoroki-Heck Reaction: The Alkene Insertion Dance

The Heck reaction, by contrast, couples the bromothiazole with an alkene. After the initial oxidative addition, the cycle proceeds through migratory insertion of the alkene into the palladium-carbon bond. This is followed by a β-hydride elimination step to form the final product and a hydridopalladium complex. A base is then required to regenerate the active Pd(0) catalyst. The regioselectivity of the alkene addition is a key consideration in the Heck reaction.

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Thiazolyl-Pd(II)-Br(L)₂ OxAdd->PdII_complex Insertion Migratory Insertion Intermediate Pd(II) Alkyl Complex Insertion->Intermediate Alkene Alkene Alkene->Insertion BetaElim β-Hydride Elimination Product_Complex [Product-Pd(II)-H(L)₂]⁺ BetaElim->Product_Complex RedElim Reductive Elimination Product Substituted Alkene Product_Complex->Product RedElim->Pd0 Bromothiazole Thiazolyl-Br Bromothiazole->OxAdd Base Base Base->RedElim

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Head-to-Head Comparison: Key Reaction Parameters

The success of a cross-coupling reaction hinges on the careful selection of several key parameters. Below is a comparative analysis of these factors for the Suzuki and Heck reactions with bromothiazole substrates.

ParameterSuzuki ReactionHeck ReactionCausality and Field Insights
Coupling Partner Organoboron compounds (boronic acids, esters).Alkenes.Suzuki: Offers access to aryl, heteroaryl, alkyl, and vinyl groups. The vast commercial availability of boronic acids is a major advantage. Heck: Primarily for vinylation, leading to substituted alkenes. Ideal for extending conjugation or introducing vinyl functionalities.
Catalyst System Pd(0) complexes, often with phosphine or NHC ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).Pd(0) or Pd(II) precursors (e.g., Pd(OAc)₂, PdCl₂), often with phosphine ligands.The nitrogen atom in the thiazole ring can act as a ligand, potentially facilitating a ligand-free reaction in some cases, particularly for Suzuki couplings of hindered substrates. Electron-donating ligands generally favor the oxidative addition step for both reactions.
Base Crucial for activating the boronic acid (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Required to regenerate the Pd(0) catalyst (e.g., Et₃N, K₂CO₃).Suzuki: The choice of base is critical and can significantly impact yield. Stronger bases like Cs₂CO₃ or K₃PO₄ are often used for less reactive bromides. Heck: Organic bases like triethylamine are common, serving as both a base and sometimes a solvent.
Solvent Often polar aprotic (e.g., Dioxane, Toluene, DMF), sometimes with water.Typically polar aprotic solvents like DMF, NMP, or DMAc.The solvent choice must ensure the solubility of all components, including the inorganic base in Suzuki reactions. Aqueous mixtures can sometimes accelerate the reaction.
Temperature Typically elevated (80-110 °C).Generally requires higher temperatures (100-180 °C).The higher temperature requirement for the Heck reaction can be a limitation for thermally sensitive substrates.
Functional Group Tolerance Generally very high; tolerates a wide range of functional groups.Good, but can be less tolerant of certain functionalities due to higher temperatures.The mild conditions of the Suzuki reaction often make it the preferred choice for complex molecules with sensitive functional groups.
Byproducts Boron-based inorganic salts, generally easy to remove.Stoichiometric amounts of amine hydrohalide salts.Workup for Suzuki reactions is often a straightforward aqueous extraction. Heck reaction workups may require removal of the amine salt.

Experimental Protocols: From Theory to Practice

The following are generalized, self-validating protocols for Suzuki and Heck reactions on a model bromothiazole substrate. Optimization for specific substrates is often necessary.

Protocol 1: Suzuki-

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl-4-bromothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling and disposal of Methyl-4-bromothiazole-2-carboxylate (CAS No. 170235-26-4). As researchers and drug development professionals, our work with novel heterocyclic compounds like this is critical. However, ensuring laboratory safety and environmental stewardship through proper chemical disposal is a non-negotiable aspect of our responsibilities. This guide moves beyond mere checklists to provide a framework of understanding, ensuring that every procedural step is grounded in scientific reasoning and best practices.

While some safety data sheets (SDS) may classify this specific chemical as not hazardous under OSHA's 2012 standard, data for structurally similar compounds, such as Ethyl 2-bromothiazole-4-carboxylate, indicate potential hazards including harm if swallowed, in contact with skin, or inhaled[1][2]. In laboratory settings, the principle of precaution dictates that we treat compounds with conflicting or incomplete data with a higher degree of care. Therefore, this guide is built on the conservative and professionally responsible approach of managing this compound as a potentially hazardous chemical.

Core Chemical Profile and Hazard Assessment

Understanding the chemical nature of a substance is the foundation of its safe management. This compound is a halogenated heterocyclic organic compound. The presence of the carbon-bromine bond is of primary significance for waste segregation, placing it firmly in the "halogenated organic waste" category, which has specific, stringent disposal requirements due to the environmental impact of halogenated compounds and the production of hazardous byproducts like hydrogen bromide during improper incineration[1][2][3].

PropertyDataSource(s)
CAS Number 170235-26-4[1][4][5]
Molecular Formula C₅H₄BrNO₂S[4][5]
Molecular Weight 222.06 g/mol [4][5]
Appearance Solid / Powder[6]
Primary Hazard Class Halogenated Organic Compound[3][7]
Potential Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled (based on analogous compounds).[2][8][9][10]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Sulfur oxides, Hydrogen bromide.[1][2]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the compound in any capacity—from weighing to disposal—the correct PPE must be worn. This creates a necessary barrier to prevent accidental exposure via inhalation, ingestion, or skin contact.

  • Eye Protection : Wear ANSI Z87.1-compliant safety glasses or, for splash risks, chemical safety goggles. This is to protect against accidental contact with the solid powder or solutions containing it[1][2].

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Inspect them for tears or holes before each use. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection : A standard laboratory coat is required to protect against skin contact. Ensure it is fully buttoned[11]. For tasks with a higher risk of contamination, consider a chemically resistant apron.

  • Respiratory Protection : All handling of the solid compound should be done in a certified chemical fume hood to prevent inhalation of airborne particles[8][10].

Waste Segregation and Collection: The Cornerstone of Proper Disposal

The most critical step in chemical waste management is proper segregation at the source. Mixing waste streams can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases disposal costs[12].

Protocol for Routine Waste Collection:

  • Select the Correct Waste Container : Use a designated hazardous waste container that is in good condition, compatible with the chemical (e.g., high-density polyethylene or glass), and has a secure, threaded cap[13][14].

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

  • Specify the Contents : Clearly write the full chemical name, "this compound," on the label. Crucially, designate it as "Halogenated Organic Waste." Do not use abbreviations[13].

  • Keep the Container Closed : The waste container must remain sealed at all times, except when you are actively adding waste. This prevents the release of vapors and protects against spills[12][13].

  • Store Appropriately : Store the waste container in a designated satellite accumulation area within the lab, away from heat or ignition sources, and in secondary containment to contain any potential leaks[15].

  • Do Not Overfill : Fill the container to no more than 90% capacity to allow for expansion and prevent spills during transport.

Spill Management: An Emergency Response Workflow

Accidents can happen, and a prepared response is key to mitigating risks. The appropriate action depends on the scale of the spill[16][17].

Caption: Decision workflow for responding to a chemical spill.

Minor Spill (Generally <1 Liter, manageable by trained lab personnel):

  • Alert & Secure : Immediately alert personnel in the vicinity and restrict access to the area[18].

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Work from the outside in to prevent spreading[8][19].

  • Collect : Carefully sweep the absorbed material into a designated container for hazardous waste disposal. Avoid creating dust[1][16].

  • Decontaminate : Clean the spill surface with soap and water. Collect the cleaning materials (wipes, etc.) and the contaminated PPE for disposal as hazardous waste[16].

  • Label : Seal and label the container as "Spill Debris containing this compound."

Major Spill (Large quantity, or any spill you are not comfortable handling):

  • Evacuate : Immediately evacuate the area. If the substance is volatile or dusty, activate the fire alarm to ensure building evacuation[17].

  • Notify : From a safe location, call your institution's emergency number or EHS office. Provide your name, location, the chemical involved, and the estimated quantity[16][17].

  • Isolate : Secure the area to prevent unauthorized entry.

  • Assist : Await the arrival of the professional response team and provide them with any necessary information, including the SDS.

Final Disposal and Decontamination

Final Disposal Pathway:

Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash[12][15]. The collected waste must be turned over to your institution's EHS department for disposal by a licensed hazardous waste contractor[8]. The typical final disposal method for halogenated organic waste is high-temperature incineration under controlled conditions that can safely manage the resulting acid gases (like HBr).

Decontamination of Empty Containers:

An "empty" container that held this chemical must still be managed carefully.

  • Triple Rinse : Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect Rinseate : The first rinse must be collected and disposed of as halogenated hazardous waste[15]. Subsequent rinses can often be collected with non-halogenated waste, but check with your EHS office.

  • Deface Label : Once clean and dry, deface or remove the original chemical label.

  • Dispose of Container : The clean, decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.

References

Operational Guide: Safe Handling and Disposal of Methyl-4-bromothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Methyl-4-bromothiazole-2-carboxylate. As a halogenated thiazole derivative, this compound requires meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a deep-rooted culture of safety and precision in the laboratory.

Hazard Assessment and Risk Mitigation

This compound and structurally similar compounds are classified as hazardous substances.[1][2][3][4][5] The primary risks involve harm if the compound is swallowed, comes into contact with the skin, or is inhaled.[1][2][3] It is known to cause skin, eye, and respiratory system irritation.[2][4][5] Understanding these risks is the foundation of a robust safety plan.

The core principle of mitigation is to minimize exposure through a combination of engineering controls, personal protective equipment (PPE), and stringent operational protocols. The primary engineering control for handling this compound is a properly functioning chemical fume hood.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required equipment, with detailed explanations of why each component is critical.

PPE CategoryRecommended EquipmentJustification
Eye and Face Chemical splash goggles meeting ANSI Z87.1 or European Standard EN166 standards.[1][6][8] A face shield is recommended when there is a significant risk of splashing.[6][9]Thiazole derivatives can cause serious eye irritation or damage.[2][5][6][10] Standard safety glasses are insufficient; chemical splash goggles provide a necessary seal around the eyes. A face shield offers a secondary barrier protecting the entire face.
Hand Disposable, powder-free nitrile gloves.[6][9][11] For prolonged contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves tested against halogenated compounds.[6][7][12]Nitrile gloves provide effective short-term protection against a wide array of chemicals.[6] Always inspect gloves for tears or holes before use and remove them before touching common surfaces like doorknobs or keyboards to prevent the spread of contamination.[8][10] Wash hands thoroughly after glove removal.[8]
Body A laboratory coat, preferably made of a non-absorbent, polyethylene-coated material.[6] For larger quantities, a chemical-resistant apron over the lab coat is advised.[6][12]This protects the skin from accidental contact and prevents contamination of personal clothing.[6][11] Lab coats must be fully buttoned to provide maximum coverage.[8]
Respiratory Work must be conducted in a certified chemical fume hood to control vapors.[6][7][9] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[1][6]Halogenated organic compounds can be volatile and cause respiratory irritation.[2][5][9] A fume hood is the most effective way to prevent inhalation exposure.
Footwear Closed-toe, closed-heel shoes that fully cover the foot.[6][11]This is a standard laboratory practice to protect feet from chemical spills and falling objects.

Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing risk. The following protocol outlines the key stages of handling this compound, from preparation to cleanup.

Preparation and Pre-Handling Check
  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.[8]

  • Assemble all Materials : Before starting, gather the chemical, necessary glassware, reagents, and waste containers to minimize movement in and out of the hood.

  • Emergency Equipment Check : Confirm that an eyewash station and safety shower are unobstructed and accessible.[1][4][9] Ensure a spill kit appropriate for halogenated organic compounds is readily available.[9]

  • Don PPE : Put on all required PPE (lab coat, goggles, gloves) before approaching the fume hood.

Chemical Handling in the Fume Hood
  • Work Within the Safe Zone : Always handle chemicals at least six inches inside the plane of the sash to ensure effective vapor containment.[8]

  • Maintain Low Sash Position : Keep the fume hood sash as low as possible while allowing for comfortable manipulation of equipment. The sash acts as a physical barrier against splashes and reactions.[8]

  • Dispensing the Chemical : If the compound is a solid, handle it carefully to avoid creating dust. If it is a liquid, dispense slowly to prevent splashing. Use a pipette bulb or aspirator for any transfers; never use mouth suction.[8]

  • Keep Containers Closed : When not in use, ensure the primary container is tightly sealed.[4][5][9][13]

Post-Handling and Decontamination
  • Initial Cleanup : Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (if double-gloved, remove the outer pair first). Then, remove the lab coat, followed by eye protection. Finally, remove the inner gloves.

  • Hand Washing : Immediately wash hands with soap and water for at least 20 seconds after all work is complete and PPE has been removed.[8]

Emergency Procedures: Be Prepared

Spill Response:

  • Small Spill (in fume hood): If a small spill occurs that can be cleaned up in under 10 minutes, trained personnel may proceed.[7] Absorb the spill with an inert material (e.g., sand, vermiculite), place it in a sealed, labeled container, and dispose of it as hazardous waste.[7][13]

  • Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately.[7][13]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][14] Seek prompt medical attention.[1]

  • Eye Contact: Flush eyes immediately with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][14] Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[1][6]

Waste Management and Disposal

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can harm the environment and violate regulatory standards.

  • Segregation is Key : Halogenated organic compounds must be disposed of in a designated "Halogenated Organic Waste" container.[9][11] Do not mix this waste with non-halogenated solvents, as this significantly increases disposal costs and complexity.[13]

  • Container Management :

    • Use only approved, properly labeled hazardous waste containers.[13] The label should clearly state "Halogenated Waste" and list the chemical constituents.[9][13]

    • Keep waste containers closed at all times except when adding waste to prevent the release of vapors.[9][13]

    • Store waste containers in a designated satellite accumulation area within the lab, preferably in secondary containment.[13]

  • Empty Containers : Handle empty containers that once held this compound as hazardous waste, as they may retain chemical residue.[6][12]

  • Regulatory Compliance : All chemical waste disposal must adhere strictly to local, state, and federal regulations. Consult your institution's EHS department for specific guidance and to arrange for waste pickup.[6][11]

Workflow Visualization

The following diagram illustrates the lifecycle of handling this compound in the laboratory, emphasizing critical safety checkpoints.

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Exit cluster_disposal 4. Waste Management prep_hood Verify Fume Hood prep_materials Assemble Materials prep_hood->prep_materials prep_ppe Don Full PPE prep_emergency Check Emergency Gear prep_ppe->prep_emergency prep_materials->prep_ppe handle_position Work >6 inches In prep_emergency->handle_position Begin Work handle_dispense Dispense Carefully handle_position->handle_dispense handle_close Keep Containers Closed handle_dispense->handle_close waste_segregate Segregate Halogenated Waste handle_dispense->waste_segregate Generate Waste cleanup_decon Decontaminate Surfaces handle_close->cleanup_decon Finish Work cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash end_node Procedure Complete cleanup_wash->end_node waste_label Label Container waste_segregate->waste_label waste_store Store in SAA waste_label->waste_store

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-4-bromothiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl-4-bromothiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.